Norsanguinarine
Description
This compound has been reported in Pteridophyllum racemosum, Corydalis balansae, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVDVMAYXLWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965891 | |
| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norsanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
522-30-5, 5157-23-3 | |
| Record name | Norsanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsanguinarine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norsanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 - 287 °C | |
| Record name | Norsanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Norsanguinarine's Mechanism of Action: A Technical Guide for Researchers
Disclaimer: As of October 2025, publicly available research on the specific mechanism of action for norsanguinarine is limited. However, extensive research exists for the closely related parent compound, sanguinarine. This guide provides an in-depth overview of the well-documented mechanisms of sanguinarine, which is anticipated to share pharmacological properties with this compound due to structural similarities. The information presented herein is primarily based on studies of sanguinarine and should be interpreted with this context in mind.
Executive Summary
Sanguinarine, a benzophenanthridine alkaloid, exhibits potent anti-cancer properties through a multi-faceted mechanism of action. It induces apoptosis through both intrinsic and extrinsic pathways, promotes cell cycle arrest by modulating key regulatory proteins, and inhibits critical oncogenic signaling cascades, including the JAK/STAT, NF-κB, and PI3K/Akt pathways. Furthermore, sanguinarine has been shown to generate reactive oxygen species (ROS) and interfere with topoisomerase II activity, contributing to its cytotoxic effects against a broad range of cancer cell lines. This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.
Core Mechanisms of Action
Induction of Apoptosis
Sanguinarine is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines.[1][2] This pro-apoptotic effect is mediated through the generation of reactive oxygen species (ROS) and the activation of both the intrinsic and extrinsic apoptotic pathways.[3][4][5]
-
Intrinsic (Mitochondrial) Pathway: Sanguinarine treatment leads to an increased Bax/Bcl-2 ratio, which disrupts the mitochondrial membrane potential.[3] This results in the release of cytochrome c from the mitochondria into the cytosol, a critical event that triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and apoptosis.[2][3]
-
Extrinsic (Death Receptor) Pathway: Evidence also suggests that sanguinarine can activate the extrinsic apoptotic pathway, which involves the activation of caspase-8.[3]
-
Role of Reactive Oxygen Species (ROS): The generation of ROS is a key event in sanguinarine-mediated apoptosis.[1][3] Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to inhibit the pro-apoptotic effects of sanguinarine, confirming the critical role of oxidative stress in its mechanism of action.[1]
Cell Cycle Arrest
Sanguinarine disrupts the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. In human prostate carcinoma cells, sanguinarine treatment (0.1-2 µM for 24 hours) resulted in a dose-dependent arrest of cells in the G0-G1 phase.[6] In triple-negative breast cancer cells, sanguinarine has been shown to induce arrest at the S and G2/M phases.[5]
This cell cycle blockade is achieved through the modulation of key regulatory proteins:[6]
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Sanguinarine treatment leads to a significant induction of p21/WAF1 and p27/KIP1.[6]
-
Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The expression of cyclin D1, D2, and E, as well as CDK2, 4, and 6, is significantly downregulated.[6]
Furthermore, sanguinarine has been observed to cause a striking relocalization of cyclin D1 and topoisomerase II from the nucleus to the cytoplasm in MCF-7 breast cancer cells, further disrupting cell cycle progression.[7][8]
Inhibition of Key Signaling Pathways
Sanguinarine exerts its anti-cancer effects by targeting multiple oncogenic signaling pathways.
JAK/STAT3 Pathway
The JAK/STAT3 signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. Sanguinarine is a potent inhibitor of this pathway.[1][3][4] It inhibits both constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705 and Ser727.[9] This inhibition is associated with a reduction in the phosphorylation of the upstream kinases JAK2 and Src.[9] Sanguinarine also upregulates the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3.[1][2] The inhibition of STAT3 activation leads to the downregulation of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin, XIAP) and cell cycle regulators (cyclin D).[2][10]
NF-κB Pathway
The NF-κB signaling pathway is another critical regulator of inflammation, cell survival, and proliferation. Sanguinarine has been shown to inhibit TNF-α-induced activation of the NF-κB pathway.[11] This is achieved, in part, by inhibiting IKBKE, an upstream kinase that activates NF-κB.[11]
PI3K/Akt and ERK1/2 Pathways
The PI3K/Akt and ERK1/2 (MAPK) signaling pathways are also implicated in sanguinarine's mechanism of action. The inhibition of the PI3K/Akt pathway is linked to sanguinarine-induced apoptosis and cell cycle arrest in triple-negative breast cancer.[5] Sanguinarine also inhibits the ERK1/2 pathway in these cells.[11]
Quantitative Data
The following tables summarize the quantitative data from various studies on the effects of sanguinarine.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| LNCaP | Prostate Cancer | ~1.5 | 24 |
| DU145 | Prostate Cancer | ~1.0 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.2 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.8 | 48 |
Table 2: Effect of Sanguinarine on Cell Cycle Distribution in Prostate Cancer Cells (DU145)
| Sanguinarine (µM) | % G0-G1 | % S | % G2-M |
| 0 | 55.2 | 28.7 | 16.1 |
| 0.5 | 65.8 | 20.1 | 14.1 |
| 1.0 | 72.4 | 15.3 | 12.3 |
| 2.0 | 78.1 | 10.2 | 11.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of sanguinarine (e.g., 0.1-2 µM) or vehicle control for 24-48 hours.[6]
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with sanguinarine at the desired concentrations and for the specified time.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic.
Cell Cycle Analysis
-
Cells were treated with sanguinarine, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium iodide (50 µg/mL) was added, and the cells were incubated for another 30 minutes in the dark.
-
The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.[6]
Western Blot Analysis
-
Following treatment with sanguinarine, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.[3]
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
References
- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of nucleocytoplasmic trafficking of cyclin D1 and topoisomerase II by sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Norsanguinarine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine is a benzophenanthridine alkaloid and a derivative of the more widely studied compound, sanguinarine. While sanguinarine has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, research into the specific biological profile of this compound is more limited. This technical guide synthesizes the available scientific literature on the biological activities of this compound, with a focus on its evaluation as an anticancer agent. The information presented herein is intended to provide a concise yet comprehensive resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
The primary investigation into the biological effects of this compound has been in the context of cancer therapeutics, specifically against non-small cell lung cancer (NSCLC). However, studies have revealed that this compound itself possesses limited cytotoxic activity.
Quantitative Data
The anti-proliferative effects of this compound were evaluated against two human non-small cell lung cancer cell lines, A549 and H1975. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound (8a) | A549 | >30[1][2] |
| This compound (8a) | H1975 | >30[1][2] |
Table 1: In vitro anticancer activity of this compound.
These findings indicate that this compound has weak anti-proliferative activity against these NSCLC cell lines.[1] The study that generated this data noted that the C=N+ bond is critical for the anticancer activity of this class of compounds.[1][2]
Signaling Pathways and Mechanism of Action
Due to the low cytotoxic potency of this compound, detailed mechanistic studies on this specific molecule are lacking. However, research on a closely related and more potent derivative from the same study (compound 8h) provides insight into the potential, albeit weak, mechanisms that may be associated with the this compound scaffold. This derivative was found to induce apoptosis in NSCLC cells through the inhibition of the Akt signaling pathway and the elevation of reactive oxygen species (ROS).[1][2]
Disclaimer: The following signaling pathway was elucidated for a more active derivative of this compound (compound 8h) and is presented here to illustrate the potential mechanism for this class of compounds. It has not been directly demonstrated for this compound itself.
Caption: Putative signaling pathway for a this compound derivative.
Experimental Protocols
The following are descriptions of the standard methodologies employed in the evaluation of this compound and its derivatives.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: A549 and H1975 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the progression of the cell cycle.[3][4][5][6]
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.[4]
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.[4][6]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.[7][8]
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.
-
Washing: The cells are washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quantified into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of ROS within cells following compound treatment.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Probe Loading: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Caption: Workflow for evaluating the anticancer properties of this compound.
Conclusion
The currently available data suggests that this compound itself has limited biological activity, particularly as an anticancer agent against non-small cell lung cancer cell lines. However, the study of its more active derivatives indicates that the benzophenanthridine scaffold can be a promising starting point for the development of novel therapeutics. The inhibition of the Akt signaling pathway and the induction of reactive oxygen species appear to be key mechanisms of action for potent analogues. Further research, including structural modifications of this compound, may lead to the discovery of compounds with enhanced biological activities and therapeutic potential. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical space around this compound for drug discovery purposes.
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Natural sources of Norsanguinarine
An In-depth Technical Guide to the Natural Sources of Norsanguinarine
Introduction
This compound is a naturally occurring benzophenanthridine alkaloid, a class of isoquinoline alkaloids known for their structural diversity and wide range of biological activities.[1] These compounds are typically derived from the amino acids tyrosine or phenylalanine and are prevalent throughout the plant kingdom.[1] this compound, specifically identified as 13-demethyl-sanguinarine, is found in various plant species and has garnered interest from the scientific community for its potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, quantitative distribution, and detailed protocols for its extraction, isolation, and quantification, tailored for researchers and drug development professionals.
Natural Occurrence of this compound
This compound and its related alkaloids are primarily found in a few key plant families, most notably the Papaveraceae (Poppy family), Fumariaceae, and Rutaceae families.[3][4]
Plant Sources
This compound has been isolated and identified from a variety of plant species. The primary plant families and specific species known to produce this alkaloid are listed below.
-
Papaveraceae Family : This family is a major source of benzophenanthridine alkaloids.[3]
-
Fumariaceae Family : This family also contains various species that synthesize benzophenanthridine alkaloids.[4]
-
Rutaceae Family : Certain species within this family have been identified as sources of these compounds.[3][4]
Quantitative Data and Distribution
The concentration of this compound and related alkaloids can vary significantly between different plant species and even within different tissues of the same plant. Environmental factors and the developmental stage of the plant also influence alkaloid content.[7]
For instance, in Sanguinaria canadensis (bloodroot), the highest concentration of the closely related alkaloid sanguinarine is found in the rhizome, followed by the roots.[7] The leaves and flowers contain minimal concentrations.[7] Similarly, in Argemone mexicana, mature seeds are a significant accumulation site for sanguinarine.[6] While specific quantitative data for this compound across a wide range of species is not extensively compiled in single reports, the available literature indicates a clear pattern of tissue-specific accumulation.
| Plant Species | Tissue | Relative Alkaloid Concentration | Reference |
| Sanguinaria canadensis | Rhizome | Very High | [7] |
| Roots | High | [7] | |
| Leaves, Flowers | Very Low | [7] | |
| Argemone mexicana | Mature Seeds | High | [6] |
| Cotyledons (seedling) | Low to Moderate (newly formed) | [6] | |
| Aerial Parts (mature) | Low (sanguinarine synthesis primarily in roots) | [6] |
Biosynthesis of this compound
This compound is a product of the complex benzylisoquinoline alkaloid (BIA) biosynthetic pathway.[8] This pathway begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches to produce a vast array of alkaloid types.
The formation of benzophenanthridine alkaloids involves the conversion of (S)-reticuline to (S)-scoulerine by the berberine bridge enzyme (BBE).[5] (S)-scoulerine then undergoes a series of hydroxylations, methylations, and ring-restructuring steps mediated by various enzymes, including P450 monooxygenases and O-methyltransferases, to form sanguinarine. This compound is formed via the demethylation of sanguinarine.
Below is a simplified diagram of the terminal steps in the this compound biosynthetic pathway.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Norsanguinarine's Enigmatic Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative enzyme inhibition data for norsanguinarine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the enzyme inhibition profile of its close structural analog and precursor, sanguinarine. Due to their structural similarities, the activity of sanguinarine offers valuable insights into the potential biological targets of this compound.
Introduction to this compound and Sanguinarine
This compound is a benzophenanthridine alkaloid found in various plant species. It is a demethylated derivative of sanguinarine, another well-studied alkaloid from the same class. Sanguinarine has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, which are largely attributed to its ability to inhibit various key enzymes. Understanding the enzyme inhibition profile of these related compounds is crucial for elucidating their mechanisms of action and exploring their therapeutic potential.
Quantitative Enzyme Inhibition Data for Sanguinarine
The following tables summarize the in vitro inhibitory activity of sanguinarine against a range of enzymes. This data provides a foundation for understanding the potential enzymatic targets of structurally similar alkaloids like this compound.
Table 1: Inhibition of Protein Kinases and Phosphatases by Sanguinarine
| Enzyme Target | Enzyme Class | IC50 Value (µM) | Comments |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Protein Tyrosine Phosphatase | 17.3[1] | Selective inhibition over MKP-3.[1] |
| MKP-L | Protein Tyrosine Phosphatase | 12.5[1] | A phosphatase similar to MKP-1.[1] |
| Protein Phosphatase 2C (PP2C) | Serine/Threonine Phosphatase | K_i = 0.68[2][3] | Competitive inhibition with respect to the α-casein substrate.[2][3] |
| cAMP-dependent protein kinase (PKA) | Serine/Threonine Kinase | 6[4] | Competitive inhibition with respect to ATP.[4] |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | 217[4] | Relatively poor inhibition compared to PKA.[4] |
| Myosin light chain kinase (MLCK) | Serine/Threonine Kinase | >50 | Weak inhibitor. |
| Lysine-specific demethylase 1 (LSD1) | Histone Demethylase | 0.4[5] | Reversible inhibition.[5] |
Table 2: Inhibition of Other Enzymes by Sanguinarine
| Enzyme Target | Enzyme Class | IC50 Value (µM) | Comments |
| NADPH oxidase | Oxidoreductase | 8.3[6][7] | Direct effect on the enzyme in a post-granular fraction of disrupted cells.[6][7] |
| Superoxide dismutase (SOD)-like activity | Oxidoreductase | 60[6][7] | Non-cellular system; indicates weak radical scavenging activity.[6][7] |
Experimental Protocols: A Generalized Enzyme Inhibition Assay
The determination of enzyme inhibition, such as the IC50 values presented above, typically follows a standardized experimental protocol. The following is a generalized methodology for a colorimetric enzyme inhibition assay.
Principle
Enzyme activity is measured by monitoring the rate of a reaction that produces a colored product. The absorbance of this product is measured over time using a spectrophotometer. The inhibitory effect of a compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.
Materials and Reagents
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound or other test inhibitor
-
Appropriate buffer solution for optimal enzyme activity
-
Cofactors, if required by the enzyme
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips
Assay Procedure
-
Preparation of Reagents : All solutions (enzyme, substrate, inhibitor) are prepared in the appropriate buffer at desired stock concentrations. The inhibitor is often dissolved in a solvent like DMSO.
-
Assay Setup : In a 96-well plate, the following are added to individual wells:
-
Control wells : Buffer, enzyme, and substrate.
-
Inhibitor wells : Buffer, enzyme, substrate, and varying concentrations of the inhibitor.
-
Blank wells : Buffer and substrate (to measure background absorbance).
-
-
Pre-incubation : The enzyme and inhibitor are often pre-incubated together for a specific period to allow for binding.
-
Initiation of Reaction : The reaction is initiated by the addition of the substrate.
-
Measurement : The absorbance is measured at a specific wavelength at regular time intervals to determine the reaction rate.
-
Data Analysis : The reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
Sanguinarine-Induced Apoptosis Signaling Pathway
Sanguinarine has been shown to induce apoptosis through various signaling pathways. One key mechanism involves the inhibition of survival signals like the PI3K/Akt pathway and the activation of caspase cascades.[8][9]
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 value of an enzyme inhibitor.
Mechanism of Action and Signaling Pathways
Sanguinarine exerts its biological effects by modulating multiple signaling pathways, often through the inhibition of key enzymes within these cascades.
-
Apoptosis Induction : Sanguinarine induces apoptosis in cancer cells by downregulating survival pathways such as the PI3K/Akt pathway and activating caspases.[8][9] It can also modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[8] The activation of caspases, which are cysteine-aspartic proteases, is a central event in the execution of apoptosis.[10][11]
-
Cell Cycle Arrest : Sanguinarine can cause cell cycle arrest, often at the G0/G1 phase, by modulating the levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[12]
-
Inhibition of MAP Kinase Signaling : Sanguinarine has been identified as a selective inhibitor of mitogen-activated protein kinase phosphatase-1 (MKP-1).[1] By inhibiting MKP-1, sanguinarine can lead to the sustained phosphorylation and activation of MAP kinases like ERK and JNK, which can have pro-apoptotic effects in certain cellular contexts.
Conclusion and Future Directions
While specific enzyme inhibition data for this compound remains to be fully elucidated, the extensive research on its parent compound, sanguinarine, provides a strong foundation for predicting its potential biological targets. Sanguinarine is a potent inhibitor of several key enzymes involved in cell signaling, proliferation, and survival. Future research should focus on direct enzymatic assays with this compound to confirm its inhibitory profile and to determine if the demethylation alters its potency or selectivity. Such studies are essential for the rational design and development of this compound and related compounds as potential therapeutic agents.
References
- 1. The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine as a potent and specific inhibitor of protein phosphatase 2C in vitro and induces apoptosis via phosphorylation of p38 in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine is a potent inhibitor of oxidative burst in DMSO-differentiated HL-60 cells by a non-redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 호스팅 기간 만료 [x-y.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Norsanguinarine's Anti-Cancer Potential: A Technical Guide Based on its Analogue, Sanguinarine
Disclaimer: This technical guide explores the potential anti-cancer activities of norsanguinarine. However, a comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the anti-cancer properties of this compound itself. Therefore, this document provides an in-depth analysis of its close structural analog, sanguinarine. The information presented herein, including mechanisms of action, signaling pathways, quantitative data, and experimental protocols, is derived from studies on sanguinarine. While the structural similarity suggests potential parallels in their biological activities, further research is imperative to definitively establish the anti-cancer profile of this compound.
Introduction
This compound is a benzophenanthridine alkaloid, structurally similar to the more extensively studied compound, sanguinarine. Sanguinarine is a natural product isolated from plants such as Sanguinaria canadensis and has demonstrated a wide range of pharmacological activities, including potent anti-cancer effects.[1][2] In vitro and in vivo studies have shown that sanguinarine exhibits antioxidant, anti-inflammatory, pro-apoptotic, and growth inhibitory effects on various cancer cells.[1] This guide synthesizes the current understanding of sanguinarine's anti-cancer activity as a surrogate for understanding the potential of this compound, targeting an audience of researchers, scientists, and drug development professionals.
Mechanisms of Anti-Cancer Activity
Sanguinarine exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).
Induction of Apoptosis
A primary mechanism of sanguinarine's anti-cancer activity is the induction of apoptosis in tumor cells.[1] This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Sanguinarine treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.[3][4]
The extrinsic pathway is also implicated, with sanguinarine shown to upregulate the expression of death receptors like DR5/TRAILR2, leading to the activation of caspase-8.[5]
Cell Cycle Arrest
Sanguinarine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Specifically, sanguinarine treatment has been shown to:
-
Induce cyclin-dependent kinase (CDK) inhibitors: such as p21/WAF1 and p27/KIP1.[6]
-
Down-regulate cyclins: including cyclin D1, D2, and E.[6]
-
Down-regulate cyclin-dependent kinases: such as CDK2, CDK4, and CDK6.[6]
This disruption of the cyclin-CDK machinery prevents cancer cells from progressing through the cell cycle and replicating.
Anti-Metastatic and Anti-Angiogenic Effects
Sanguinarine has been shown to impede the metastatic cascade, which is the process of cancer cells spreading to other parts of the body.[7] It can inhibit the migration and invasion of cancer cells by reversing the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis.[7] Furthermore, sanguinarine exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow and spread.[8] This is partly achieved by inhibiting the release of vascular endothelial growth factor (VEGF).
Generation of Reactive Oxygen Species (ROS)
A key event in sanguinarine-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells.[3] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components like DNA and mitochondria, and subsequently triggering apoptotic pathways.[3] The anti-cancer effects of sanguinarine can be reversed by the use of ROS scavengers, highlighting the critical role of oxidative stress in its mechanism of action.[9]
Signaling Pathways Modulated by Sanguinarine
Sanguinarine's diverse anti-cancer effects are a result of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often constitutively active in many cancers, promoting cell proliferation and survival. Sanguinarine has been shown to suppress the JAK/STAT pathway by inhibiting the phosphorylation of JAK2 and STAT3.[3][10] This leads to the downregulation of STAT3 target genes that are involved in cell survival and proliferation.[3]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Sanguinarine has been demonstrated to inactivate the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.[11][12]
NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Sanguinarine has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of its downstream anti-apoptotic target genes.
Quantitative Data on Sanguinarine's Anti-Cancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of sanguinarine in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | Not specified, dose-dependent decrease in proliferation | 24, 48 | [9] |
| A431 | Epidermoid Carcinoma | Dose-dependent decrease in viability at 1, 2, 5 µM | Not specified | [13] |
| U266 | Multiple Myeloma | Dose-dependent apoptosis at 0.25-4 µM | Not specified | [14] |
| IM9 | Multiple Myeloma | Dose-dependent apoptosis | Not specified | [14] |
| MM1S | Multiple Myeloma | Dose-dependent apoptosis | Not specified | [14] |
| MCF-7 | Breast Adenocarcinoma | 7.5 µM (more potent than chelerythrine) | Not specified | [15] |
| LNCaP | Prostate Carcinoma | Dose-dependent growth inhibition at 0.1-2 µM | 24 | [6] |
| DU145 | Prostate Carcinoma | Dose-dependent growth inhibition at 0.1-2 µM | 24 | [6] |
| A375 | Melanoma | Dose-dependent decrease in survival at 0.1-2 µM | 24, 48 | [16] |
| RPMI-7951 | Melanoma | Dose-dependent decrease in survival at 0.1-2 µM | 24, 48 | [16] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis at 2.5-4.5 µM | Not specified | [17] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Apoptosis at 1-4 µM | Not specified | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like sanguinarine.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay measures the overall levels of reactive oxygen species within cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the test compound.
-
Probe Loading: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The fluorescence intensity of the oxidized product, DCF, is proportional to the amount of intracellular ROS.
Conclusion
The available scientific evidence strongly supports the potent anti-cancer activities of sanguinarine, a close structural analog of this compound. Sanguinarine induces apoptosis, causes cell cycle arrest, and inhibits metastasis in a variety of cancer cell lines through the modulation of key signaling pathways, including JAK/STAT, PI3K/Akt, and NF-κB, and through the generation of reactive oxygen species.
While these findings provide a solid foundation for the potential anti-cancer efficacy of this compound, it is crucial to emphasize that direct experimental validation is necessary. Future research should focus on evaluating the cytotoxic, pro-apoptotic, and anti-metastatic effects of this compound in a panel of cancer cell lines. Comparative studies between this compound and sanguinarine would be particularly valuable to elucidate any differences in their potency and mechanisms of action. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Norsanguinarine: A Technical Overview of its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is based on currently available scientific literature. While research on the parent compound, sanguinarine, is extensive, specific data regarding the anti-inflammatory effects of norsanguinarine is limited. This document summarizes the existing information and provides a framework for future investigation based on the known activities of related compounds.
Introduction
This compound is a benzophenanthridine alkaloid found in several plant species of the Papaveraceae family.[1] Like its close structural analog, sanguinarine, this compound is being investigated for a range of pharmacological activities. While sanguinarine has been more extensively studied for its potent anti-inflammatory, antimicrobial, and anticancer properties, emerging interest surrounds the therapeutic potential of this compound.[1] This technical guide aims to consolidate the current, albeit limited, understanding of the anti-inflammatory effects of this compound, drawing parallels with sanguinarine where appropriate, to inform future research and drug development efforts.
Quantitative Data on Anti-Inflammatory Effects
Specific quantitative data on the anti-inflammatory effects of this compound, such as IC50 values for the inhibition of key inflammatory mediators, are not extensively available in the current body of scientific literature. One study detailed the synthesis of this compound and its evaluation as an anti-cancer agent, reporting IC50 values against various cancer cell lines. However, this study did not provide data on its anti-inflammatory activity.
To guide future research, the following table outlines the kind of quantitative data that would be crucial to collect for this compound, with placeholder examples based on typical findings for anti-inflammatory alkaloids.
Table 1: Hypothetical Quantitative Anti-Inflammatory Data for this compound
| Assay Type | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | This compound IC50/Effective Concentration | Reference Compound (e.g., Dexamethasone) IC50 |
| In Vitro Assays | |||||
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite Concentration | Data Not Available | Data Not Available |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE2 Concentration | Data Not Available | Data Not Available |
| TNF-α Release | THP-1 Monocytes | Lipopolysaccharide (LPS) | TNF-α Concentration | Data Not Available | Data Not Available |
| IL-6 Release | THP-1 Monocytes | Lipopolysaccharide (LPS) | IL-6 Concentration | Data Not Available | Data Not Available |
| In Vivo Assays | |||||
| Paw Edema | Wistar Rats | Carrageenan | Paw Volume | Data Not Available | Data Not Available |
Core Signaling Pathways in Inflammation: Potential Targets of this compound
Based on the well-documented mechanisms of the closely related alkaloid, sanguinarine, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38 MAPK, which regulate the production of inflammatory mediators.
Experimental Protocols for Future Research
To elucidate the anti-inflammatory effects of this compound, a series of well-established in vitro and in vivo experimental protocols can be employed.
In Vitro Anti-Inflammatory Assays
A logical workflow for in vitro evaluation would involve screening for the inhibition of key inflammatory mediators.
4.1.1. Determination of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
4.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Cell Culture and Treatment: Follow steps 1-3 as described for the NO production assay, using an appropriate cell line such as THP-1 human monocytes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-Inflammatory Models
4.2.1. Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: control, carrageenan-only, positive control (e.g., indomethacin), and this compound-treated groups (various doses).
-
Drug Administration: Administer this compound or the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the carrageenan-only group.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The current scientific literature provides a limited but intriguing glimpse into the potential anti-inflammatory effects of this compound. Based on its structural similarity to the well-characterized anti-inflammatory alkaloid sanguinarine, it is plausible that this compound also modulates key inflammatory pathways such as NF-κB and MAPK. However, a significant research gap exists, and rigorous investigation is required to substantiate these hypotheses.
Future research should prioritize:
-
Comprehensive in vitro screening: To determine the IC50 values of this compound against a panel of inflammatory mediators.
-
In vivo efficacy studies: To evaluate the anti-inflammatory effects of this compound in established animal models of inflammation.
-
Mechanistic studies: To definitively identify the molecular targets and signaling pathways modulated by this compound.
-
Toxicology and safety profiling: To assess the therapeutic window and potential side effects of this compound.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Cellular Targets of Norsanguinarine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, often referred to as Sanguinarine in scientific literature, is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants of the Papaveraceae family. It has garnered significant attention in the field of oncology for its potent anti-cancer properties. This document provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its study.
This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inducing apoptosis, modulating key signaling pathways, and generating reactive oxygen species (ROS) within cancer cells.[1][2] Its ability to selectively target tumor cells while exhibiting lower toxicity to normal cells makes it a promising candidate for further drug development.[3]
Core Cellular Targets and Mechanisms of Action
This compound's efficacy as an anti-cancer agent stems from its ability to interact with and modulate a wide array of cellular components and pathways.
Induction of Apoptosis
A hallmark of this compound's activity is its potent induction of programmed cell death, or apoptosis, in a variety of cancer cell lines. This is achieved through the engagement of both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins.[4][5] It upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that this compound can also activate the extrinsic apoptotic pathway by increasing the expression of death receptors and their ligands, leading to the activation of caspase-8.[4]
Modulation of Key Signaling Pathways
This compound has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.
-
JAK/STAT Pathway: this compound can suppress the constitutively active Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, which is a key regulator of cell survival and proliferation.[6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. This compound can modulate the phosphorylation status of key kinases in this pathway, such as JNK, p38, and ERK, often in a cell-type-dependent manner.
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway is also inhibited by this compound. By downregulating the phosphorylation of Akt and mTOR, it can suppress cell growth and proliferation.[7]
-
NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, cell survival, and proliferation.[8]
Generation of Reactive Oxygen Species (ROS)
A significant component of this compound's cytotoxic effect is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6] The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic cell death.
Inhibition of Angiogenesis and Metastasis
This compound has demonstrated the ability to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. It can also suppress the migration and invasion of cancer cells, key processes in metastasis.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the biological activity of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 2.66 | 24 | [7] |
| 2.08 | 48 | [7] | ||
| 1.75 | 72 | [7] | ||
| 5-8F | Nasopharyngeal Carcinoma | 2.23 | 24 | [7] |
| 1.85 | 48 | [7] | ||
| 1.67 | 72 | [7] | ||
| HTC75 | Cancer Cell Line | 1.21 | - | [9] |
| MDA-MB-231 | Breast Cancer | 5.2 | - | [10] |
Table 2: Inhibition of Cytochrome P450 Enzymes by Sanguinarine
| Enzyme | Inhibition Type | Ki (µM) |
| CYP2C8 | Noncompetitive | 8.9 |
| CYP1A2 | Competitive | 2.7 |
| CYP2C9 | Competitive | 3.8 |
| CYP3A4 | Competitive | 2.0 |
| Reference: [11] |
Table 3: Differentially Expressed Proteins in Pancreatic Cancer Cells Treated with Sanguinarine
A quantitative proteomics study on BxPC-3 pancreatic cancer cells treated with 1 µM sanguinarine for 24 hours identified 37 differentially expressed proteins.[1][12] These proteins are involved in various cellular processes, including assembly and organization, cellular function and maintenance, inflammatory response, and cell death and survival.[12] One of the significantly upregulated proteins was the dual-specificity phosphatase-4 (DUSP4).[1][12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic pathways.
Caption: Western Blot experimental workflow.
Caption: Major signaling pathways inhibited by this compound.
References
- 1. Molecular signatures of sanguinarine in human pancreatic cancer cells: A large scale label-free comparative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 6. 호스팅 기간 만료 [x-y.net]
- 7. Sanguinarine suppresses cell proliferation, migration and invasion in nasopharyngeal carcinoma via inhibiting mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine disrupts the colocalization and interaction of HIF‐1α with tyrosine and serine phosphorylated‐STAT3 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of sanguinarine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Norsanguinarine: An In-depth Technical Guide on its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. As a close analog of the more extensively studied sanguinarine, this compound presents a unique opportunity for investigating the nuanced structure-activity relationships (SAR) that govern the therapeutic potential and toxicological profile of this important chemical scaffold. This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, with a focus on its anticancer properties. Due to the limited specific data available for this compound, this guide will draw comparative insights from the well-documented activities of sanguinarine and its synthetic derivatives to build a cohesive SAR narrative. All quantitative data from cited studies are presented in structured tables, and detailed experimental protocols for key biological assays are provided to facilitate further research in this area.
Structure-Activity Relationship of this compound and Related Alkaloids
The core structure of this compound is the tetracyclic benzophenanthridine skeleton. Its biological activity is intrinsically linked to its chemical features, particularly the quaternary iminium (C=N+) bond and the substitution patterns on its aromatic rings.
The Critical Role of the Quaternary Iminium Bond
A key determinant of the biological activity in sanguinarine and its derivatives is the presence of the positively charged quaternary iminium bond.[1] Studies comparing sanguinarine with its reduced form, dihydrosanguinarine, have shown a significant decrease in cytotoxicity upon reduction of this bond.[1] This observation is mirrored in the case of this compound. A study detailing the synthesis and evaluation of various sanguinarine derivatives found that this compound, which lacks the N-methyl group of sanguinarine and possesses a modified C=N+ bond, exhibited significantly diminished anticancer activity.[1] This suggests that the planarity and positive charge conferred by the iminium moiety are crucial for intercalation with DNA and interaction with protein targets, which are considered primary mechanisms of action for this class of alkaloids.
Influence of Substitution at the C6 Position
Modifications at the C6 position of the sanguinarine scaffold have been explored to modulate its biological activity. The introduction of hydrophilic groups at this position has been shown to be well-tolerated and can even lead to potent anticancer activity.[1] For instance, derivatives with aminoethyl, aminopropyl, and morpholinyl substitutions at C6 displayed significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cells.[1] While this compound itself does not have a substitution at this position, this finding from related derivatives provides a valuable avenue for the future design of more active this compound analogs.
Quantitative Biological Data
The available quantitative data on the biological activity of this compound is currently limited. The most pertinent study to date has focused on its cytotoxic effects against human non-small cell lung cancer cell lines.
Table 1: Cytotoxicity of this compound and Related Compounds against Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]
| Compound | A549 IC50 (µM) | H1975 IC50 (µM) |
| This compound (8a) | >30 | >30 |
| Sanguinarine (SA) | 1.62 ± 0.11 | 1.15 ± 0.09 |
| Dihydrosanguinarine (DHSA) | >30 | >30 |
| Compound 8h (C6-morpholinyl derivative) | 1.25 ± 0.13 | 0.94 ± 0.08 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been elucidated, studies on closely related and more active sanguinarine derivatives provide valuable insights into its potential mechanism of action.
A sanguinarine derivative with a morpholinyl group at the C6 position (compound 8h) has been shown to induce apoptosis in A549 and H1975 cells by inhibiting the Akt signaling pathway and increasing the production of reactive oxygen species (ROS).[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition is a common mechanism for anticancer agents.[2] The generation of ROS can lead to oxidative stress and trigger apoptotic cell death. Given the structural similarity, it is plausible that this compound, if it were to exhibit significant biological activity, might engage similar cellular pathways. However, its low potency suggests that its interaction with these pathways is likely weak.
Sanguinarine and its derivatives are known to interact with a multitude of cellular targets and signaling cascades, including the JAK/STAT, NF-κB, MAPK, and Wnt/β-catenin pathways.[2][3] These pathways are integral to processes such as inflammation, cell proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's structure-activity relationship.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as described by Jiang et al. (2020).[1] The key steps involve the formation of a naphtho[2,3-d][1][2]dioxole intermediate, followed by a Suzuki coupling reaction, and subsequent cyclization to yield the final product.
A detailed, step-by-step protocol based on the published literature would be included here in a full whitepaper, including reagent quantities, reaction conditions, and purification methods.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Measurement of Reactive Oxygen Species (ROS) Production
ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Quantify the ROS production relative to the control group.
Visualizations
This compound Synthesis Workflow
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Norsanguinarine in Traditional Medicine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, is a natural compound found in several plant species historically used in traditional medicine. While less studied than its close structural analog, sanguinarine, this compound is gaining interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its traditional uses, biological activities, and the molecular mechanisms underlying its effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into the therapeutic potential of this compound.
Traditional Uses
Historically, plants containing this compound and related alkaloids have been utilized in various traditional medicine systems for a range of ailments. These plants, including those from the Papaveraceae and Fumariaceae families, have been employed for their antimicrobial, anti-inflammatory, and antitumor properties.[1] While specific traditional applications targeting this compound are not well-documented, the ethnobotanical use of sanguinarine-containing plants provides a valuable starting point for investigating the therapeutic potential of this related alkaloid.
Quantitative Data
Quantitative data on the biological activities of this compound are limited. Most of the available research has focused on sanguinarine. However, some studies have included this compound in their analyses, providing initial insights into its potency. The following tables summarize the available quantitative data for this compound and, for comparative purposes, its more extensively studied counterpart, sanguinarine.
Table 1: Anticancer Activity of this compound and Sanguinarine
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (8a) | A549 (Non-small cell lung cancer) | MTT | >30 | [2] |
| This compound (8a) | H1975 (Non-small cell lung cancer) | MTT | >30 | [2] |
| Sanguinarine | HeLa (Cervical cancer) | Not specified | 2.43 | [2] |
| Sanguinarine | A549 (Non-small cell lung cancer) | MTT | 0.96 - >30 | [2] |
| Sanguinarine | H1975 (Non-small cell lung cancer) | MTT | 0.79 - >30 | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Signaling Pathways
The molecular mechanisms of action for this compound are not yet fully elucidated. However, based on the extensive research on the structurally similar sanguinarine, several key signaling pathways are likely to be involved in its biological effects. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.
Apoptosis Induction
Sanguinarine is a known inducer of apoptosis in various cancer cell lines.[3][4][5] This process is often mediated through the intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[5] Given its structural similarity, this compound may also induce apoptosis through similar mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. Sanguinarine has been shown to inhibit the activation of NF-κB.[6][7] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sanguinarine has been reported to modulate MAPK signaling, although the effects can be cell-type specific.[8]
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. Sanguinarine has been shown to inhibit the JAK/STAT pathway, which may contribute to its anti-inflammatory and anticancer effects.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Norsanguinarine (as Sanguinarine) Experimental Protocols
Note on Nomenclature: The available scientific literature predominantly refers to "Sanguinarine." Norsanguinarine is a closely related derivative, and the experimental protocols are expected to be highly similar. The following data and protocols are based on studies conducted with Sanguinarine.
Sanguinarine is a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis.[1][2] It is recognized for its broad-spectrum biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] In oncological research, Sanguinarine has been demonstrated to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) across a variety of human malignancies.[1]
The anticancer effects of Sanguinarine are attributed to its ability to modulate multiple cellular targets and signaling pathways.[4] Key mechanisms of action include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, activation of caspase cascades, and the inhibition of critical cell survival pathways such as PI3K/Akt/mTOR, JAK/STAT, NF-κB, and MAPK.[3][4][5] These application notes provide a summary of quantitative data and detailed protocols for investigating the anticancer effects of Sanguinarine in a laboratory setting.
Quantitative Data: Cytotoxicity of Sanguinarine
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Sanguinarine in various human cancer cell lines, demonstrating its cytotoxic potency.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay Duration | Reference |
| MCF-7 | Breast Cancer | 1.77 ± 0.06 | Not Specified | [6] |
| HepG2 | Liver Cancer | 3.49 ± 0.41 | Not Specified | [6] |
| U266, IM-9, MM1S, RPMI | Multiple Myeloma | Dose-dependent inhibition (0.25-4 µM) | 24 hours | [5] |
| C6 | Rat Glioblastoma | Dose-dependent inhibition | Not Specified | [2][7] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the effects of this compound/Sanguinarine.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the effect of Sanguinarine on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of Sanguinarine in DMSO. Dilute the stock solution with a culture medium to achieve final concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 µM).[5] Replace the medium in each well with 100 µL of the medium containing the respective Sanguinarine concentration. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of Sanguinarine concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the extent of apoptosis induced by Sanguinarine using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, where the membrane integrity is compromised.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Sanguinarine (e.g., 0.25, 0.5, 1.0, 2.0 µM) for 24 hours as described in Protocol 1.[5]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Signaling and Apoptotic Proteins
This protocol is used to detect changes in protein expression levels in key signaling and apoptotic pathways following Sanguinarine treatment.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by a secondary antibody linked to a detection system.
Methodology:
-
Protein Extraction: Treat cells with Sanguinarine, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, p-STAT3, p-Akt, GAPDH).[5] Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. GAPDH or β-actin is typically used as a loading control.
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanisms and experimental workflows related to Sanguinarine research.
References
- 1. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Quantification of Norsanguinarine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of norsanguinarine in various biological samples, including plasma, urine, and tissue. The methodologies are based on established analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. While specific protocols for this compound are not widely published, the following methods have been adapted from validated procedures for the closely related and structurally similar benzophenanthridine alkaloid, sanguinarine.
Overview of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
HPLC-UV: A robust and widely available technique suitable for the quantification of this compound in samples with relatively high concentrations. It offers good precision and accuracy.
-
LC-MS/MS: The gold standard for bioanalytical quantification, offering high sensitivity and selectivity. This method is ideal for pharmacokinetic studies where low concentrations of the analyte are expected.
-
Fluorescence Spectroscopy: A highly sensitive method that can be employed for the quantification of this compound, which is a fluorescent molecule. This technique is particularly useful for in vitro assays and cellular uptake studies.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of this compound and related compounds.
Table 1: In Vitro Cytotoxicity of Sanguinarine and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Sanguinarine | MCF-7 (Breast Cancer) | 1.77 ± 0.06 | [1] |
| Sanguinarine Derivative 8a | MCF-7 (Breast Cancer) | 0.28 ± 0.08 | [1] |
| Sanguinarine | HepG2 (Liver Cancer) | 3.49 ± 0.41 | [1] |
| Sanguinarine Derivative 8m | HepG2 (Liver Cancer) | 0.39 ± 0.08 | [1] |
| Sanguinarine | U266 (Multiple Myeloma) | ~1.5 | [2] |
| Sanguinarine | IM9 (Multiple Myeloma) | ~2.0 | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[3] Data for sanguinarine and its derivatives are provided as an estimation of the expected potency of this compound.
Table 2: Pharmacokinetic Parameters of Sanguinarine in Pigs
| Administration | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) |
| Oral (single dose) | 3.41 ± 0.36 | 2.75 ± 0.27 | 2.33 ± 0.11 |
| Intramuscular (single dose) | 30.16 ± 5.85 | 0.25 | - |
Note: This data is for sanguinarine and is intended to provide a general reference for the expected pharmacokinetic profile of a benzophenanthridine alkaloid.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Half-life.
Experimental Protocols
The following are detailed protocols for sample preparation and analysis of this compound in biological matrices.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of this compound in plasma using LC-MS/MS.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize fragmentation to select a suitable product ion.
Caption: Workflow for this compound Quantification in Plasma by LC-MS/MS.
Quantification of this compound in Tissue by HPLC-UV
This protocol details the extraction and quantification of this compound from tissue samples using HPLC with UV detection.
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS) per 100 mg of tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.[5]
-
To 200 µL of the tissue homogenate, add 600 µL of ice-cold methanol containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and centrifuge to pellet any remaining debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC System: Agilent 1100 Series or equivalent with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of a this compound standard (likely in the range of 250-280 nm).
-
Column Temperature: 30°C
Caption: Workflow for this compound Quantification in Tissue by HPLC-UV.
Quantification of this compound in Urine by Fluorescence Spectroscopy
This protocol outlines a method for the determination of this compound in urine samples utilizing its intrinsic fluorescence.
-
Centrifuge the urine sample to remove any particulate matter.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable buffer (e.g., PBS, pH 7.4).
-
Spectrofluorometer: A standard spectrofluorometer with excitation and emission monochromators.
-
Excitation Wavelength (λex): To be determined from the excitation spectrum of a this compound standard. Based on sanguinarine, a potential starting point is around 475 nm.[6]
-
Emission Wavelength (λem): To be determined from the emission spectrum of a this compound standard. Based on sanguinarine, a potential starting point is around 590 nm.[6]
-
Slit Widths: 5 nm for both excitation and emission.
-
Quantification: Generate a standard curve by measuring the fluorescence intensity of known concentrations of this compound in the same buffer used for sample reconstitution.
Caption: Workflow for this compound Quantification in Urine by Fluorescence.
Signaling Pathways
This compound, as a benzophenanthridine alkaloid, is expected to modulate several key signaling pathways involved in cell proliferation, apoptosis, and survival. The diagrams below illustrate the putative mechanisms of action.
This compound-Induced Apoptosis Pathway
Benzophenanthridine alkaloids are known to induce apoptosis through the intrinsic mitochondrial pathway.[7][8] This involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[2][9]
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Inhibition of PI3K/Akt/mTOR Survival Pathway by this compound
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[10]
Caption: Inhibition of the PI3K/Akt/mTOR cell survival pathway by this compound.
References
- 1. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 10. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norsanguinarine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Norsanguinarine, a benzophenanthridine alkaloid. Due to the limited availability of published research specifically on this compound, the methodologies presented here are largely based on established protocols for the closely related and well-studied alkaloid, Sanguinarine. These assays are fundamental for investigating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound, as well as for elucidating its mechanism of action through the analysis of key signaling pathways.
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the concentration-dependent effects of this compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Quantitative Data Summary: Cytotoxicity of Benzophenanthridine Alkaloids
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| This compound (derivative 8h) | A549 (NSCLC) | Not Specified | ~1.5 µM | 24 h | [1] |
| This compound (derivative 8h) | H1975 (NSCLC) | Not Specified | ~1.0 µM | 24 h | [1] |
| Sanguinarine | HL-60 (Leukemia) | MTT | 0.9 µM | 4 h | [2] |
| Sanguinarine | S-G (Gingival Epithelial) | Neutral Red | 7.6 µM | 24 h | |
| Sanguinarine | LNCaP (Prostate Cancer) | MTT | 0.1-2 µmol/L (Dose-dependent inhibition) | 24 h | [3] |
| Sanguinarine | DU145 (Prostate Cancer) | MTT | 0.1-2 µmol/L (Dose-dependent inhibition) | 24 h | [3] |
| Sanguinarine | MCF-7 (Breast Cancer) | MTT | Cytotoxic at 7.5 µM | 24 and 48 h | [4] |
Experimental Protocol: MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][6][7]
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Annexin V/Propidium Iodide (PI) staining and TUNEL assays are standard methods to quantify apoptosis.
Quantitative Data Summary: Induction of Apoptosis by Sanguinarine
| Cell Line | Treatment | Assay | Apoptotic Cells (%) | Reference |
| U266 (Multiple Myeloma) | 1-4 µM Sanguinarine | TUNEL | >92% | [9] |
| HL-60 (Leukemia) | 0.5 µM Sanguinarine | Annexin V/PI | Increased Apoptosis | |
| A549 (NSCLC) | This compound derivative 8h | Annexin V/7-AAD | 6.20% to 97.64% | [1] |
| H1975 (NSCLC) | This compound derivative 8h | Annexin V/7-AAD | 11.13% to 93.61% | [1] |
Experimental Protocol: Annexin V-FITC/PI Staining
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[3][10]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1000 rpm for 5 minutes.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Experimental Protocol: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][11][12]
Materials:
-
This compound-treated and control cells grown on coverslips or in chamber slides
-
TUNEL assay kit
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[12]
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound. After treatment, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[12]
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Cell Cycle Analysis
This compound may exert its anti-proliferative effects by inducing cell cycle arrest. This can be investigated by analyzing the DNA content of cells using propidium iodide staining and flow cytometry.
Quantitative Data Summary: Sanguinarine-Induced Cell Cycle Arrest
| Cell Line | Treatment | Effect | Reference |
| LNCaP (Prostate Cancer) | 0.1-2 µmol/L Sanguinarine | G0-G1 phase arrest | [3] |
| DU145 (Prostate Cancer) | 0.1-2 µmol/L Sanguinarine | G0-G1 phase arrest | [3] |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
This protocol is based on standard methods for cell cycle analysis.[13][14]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[13]
Signaling Pathway Analysis
To understand the molecular mechanisms underlying this compound's effects, it is essential to investigate its impact on key signaling pathways. Western blotting is a common technique for this purpose. Sanguinarine has been shown to modulate several pathways, including JAK/STAT, MAPK, and PI3K/Akt.[14][15]
Experimental Protocol: Western Blotting
This is a general protocol for analyzing protein expression levels in key signaling pathways.[16][17][18]
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of STAT3, ERK, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound cell-based assays.
Signaling Pathways
Caption: Simplified JAK/STAT signaling pathway and potential inhibition by this compound.
Caption: Overview of the MAPK/ERK signaling pathway, a potential target of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival potentially affected by this compound.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. igbmc.fr [igbmc.fr]
- 3. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 4. cusabio.com [cusabio.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. biotium.com [biotium.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 18. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
Application Notes and Protocols: Norsanguinarine Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antifungal and anti-cancer activities.[1][2] Its mechanism of action is thought to involve the modulation of various cellular signaling pathways, similar to its close structural analog, sanguinarine.[3] Sanguinarine has been shown to influence key signaling cascades such as the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[3] Notably, sanguinarine has been identified as a selective inhibitor of mitogen-activated protein kinase phosphatase-1 (MKP-1).[4] Research on this compound derivatives has indicated an impact on the Akt signaling pathway in non-small cell lung cancer cells, suggesting that enzymes within this pathway are potential targets.[5]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against a representative enzyme from the PI3K/Akt signaling pathway, such as phosphoinositide 3-kinase (PI3K). This protocol is intended to serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring its therapeutic potential.
Data Presentation
The inhibitory activity of this compound and a known control inhibitor against a target enzyme (e.g., PI3Kα) can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet realistic, quantitative data for such an experiment.
| Compound | Target Enzyme | IC50 (µM) | Assay Condition |
| This compound | PI3Kα | 8.5 | 10 µM ATP |
| Wortmannin (Control) | PI3Kα | 0.002 | 10 µM ATP |
Experimental Protocols
This section outlines a detailed methodology for determining the inhibitory effect of this compound on PI3Kα activity using a luminescence-based assay. This type of assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the enzyme's activity.
Materials and Reagents:
-
Purified, active PI3Kα enzyme
-
This compound (dissolved in DMSO)
-
Wortmannin (positive control inhibitor, dissolved in DMSO)
-
PI3K Substrate (e.g., PIP2)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% TWEEN® 20)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the assay buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Prepare a similar dilution series for the positive control, Wortmannin.
-
-
Enzyme and Substrate Preparation:
-
Dilute the PI3Kα enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare the substrate (PIP2) in the assay buffer at a concentration that is at or near its Km value for the enzyme.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or control inhibitor to the wells of a 96-well plate.
-
Add 5 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control wells (0% inhibition) and wells with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt pathway and this compound's potential inhibition.
Experimental Workflow Diagram
Caption: this compound enzyme inhibition assay workflow.
References
- 1. This compound | 522-30-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Norsanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, has emerged as a compound of interest in drug discovery due to its potential therapeutic activities. High-throughput screening (HTS) offers a powerful platform to systematically evaluate the biological effects of this compound and its derivatives across a wide range of cellular and biochemical assays. These application notes provide a framework for developing and executing HTS campaigns with this compound, including detailed protocols for relevant assays and an overview of potential signaling pathways involved in its mechanism of action.
Data Presentation
The following table summarizes the available quantitative data for this compound's bioactivity. It is important to note that comprehensive HTS data for this compound is not yet widely available, and the following data point serves as an initial reference for its potential potency. Further screening is necessary to establish a comprehensive activity profile.
Table 1: Quantitative Bioactivity of this compound
| Compound Name | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (8a) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay) | 0.28 | [1] |
Signaling Pathways Potentially Modulated by this compound
Based on studies of the closely related alkaloid Sanguinarine, this compound may modulate several key signaling pathways implicated in cancer and inflammation.[2] Further investigation is required to confirm the specific effects of this compound on these pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
The following protocols are representative methodologies for conducting high-throughput screening with this compound. These should be optimized and validated for specific experimental goals and available instrumentation.
Cell-Based Cytotoxicity/Viability HTS Assay
This protocol is designed to identify the effect of this compound on the viability of a cancer cell line, such as MCF-7, in a 384-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Positive control (e.g., a known cytotoxic agent like doxorubicin)
-
Negative control (0.1% DMSO in media)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells/well in 40 µL).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A common concentration range for an initial screen is from 100 µM to 1 nM.
-
Further dilute the compound plate in cell culture medium to achieve the final desired concentrations with a consistent DMSO concentration (e.g., 0.1%).
-
Using an automated liquid handler, add 10 µL of the diluted this compound, positive control, or negative control to the appropriate wells of the cell plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalization: Normalize the raw luminescence data to the plate controls.
-
% Inhibition = 100 * (1 - (Sample_Value - Average_Negative_Control) / (Average_Positive_Control - Average_Negative_Control))
-
-
Dose-Response Curve: Plot the % inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay.
-
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Caption: HTS workflow for this compound cytotoxicity screening.
NF-κB Reporter Gene HTS Assay
This protocol is designed to screen for the inhibitory effect of this compound on the NF-κB signaling pathway using a reporter gene assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, solid-bottom cell culture plates
-
TNF-α (inducer of NF-κB pathway)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Positive control (e.g., a known NF-κB inhibitor)
-
Negative control (0.1% DMSO in media)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Follow the same procedure as in the cytotoxicity assay to seed the HEK293 NF-κB reporter cells into 384-well white plates.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and controls as described previously.
-
Add 10 µL of the diluted compounds to the cell plates.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.
-
-
Pathway Induction:
-
Prepare a solution of TNF-α in cell culture medium at a concentration known to induce a robust NF-κB response (e.g., 10 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Mix on an orbital shaker for 5 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Follow a similar data analysis workflow as the cytotoxicity assay to determine the IC50 of this compound for NF-κB inhibition and to assess the assay quality using the Z'-factor.
Caption: Workflow for an NF-κB reporter gene HTS assay.
References
Application Notes and Protocols for Norsanguinarine-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, has emerged as a compound of interest in cancer research due to its potential to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] Understanding the mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. These application notes provide an overview of the signaling pathways involved in this compound-induced apoptosis and detailed protocols for key experimental assays.
Disclaimer: Detailed experimental data and protocols specifically for this compound are limited in the current scientific literature. The following information is primarily based on studies of its parent compound, sanguinarine, and other related alkaloids like chelerythrine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Mechanism of Action: this compound-Induced Apoptosis
This compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This process involves a cascade of molecular events, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, and activation of caspases.[2][3][4][5][6]
Key Signaling Pathways:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular ROS levels. This oxidative stress is a key trigger for the downstream apoptotic events.[2][4][6][7]
-
Bcl-2 Family Protein Regulation: this compound can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.[6]
-
Mitochondrial Dysfunction: The upregulation of pro-apoptotic proteins and oxidative stress leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[2][3][5]
-
Inhibition of Pro-Survival Pathways: this compound may also inhibit pro-survival signaling pathways such as the PI3K/Akt and JAK/STAT pathways, further promoting apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from apoptosis assays with sanguinarine, which can serve as an expected range for studies with this compound.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A431 | Human Epidermoid Carcinoma | ~2.0 | 24 |
| HL-60 | Human Promyelocytic Leukemia | 0.9 | 4 |
| PC3 | Human Prostate Adenocarcinoma | 0.9 - 3.3 | Not Specified |
| MG-63 | Human Osteosarcoma | ~1.0 | 24 |
| SaOS-2 | Human Osteosarcoma | >1.0 | 24 |
Data is based on sanguinarine and may vary for this compound.[8][9][10][11]
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| A431 | Control | < 5% | < 2% |
| A431 | Sanguinarine (1 µM, 24h) | 15-25% | 5-10% |
| A431 | Sanguinarine (5 µM, 24h) | 30-40% | 15-25% |
Expected results based on sanguinarine studies. Values should be determined empirically for this compound.[8]
Experimental Protocols
Here are detailed protocols for the key experiments used to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound, harvest, and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, to confirm the activation of the apoptotic cascade.
Materials:
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well plate
-
Microplate reader
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. This compound | 522-30-5 | Benchchem [benchchem.com]
- 2. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanguinarine induces apoptosis of human osteosarcoma cells through the extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Following Norsanguinarine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Norsanguinarine on the cell cycle of cancer cells. This compound, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest and apoptosis.[1][2] This document outlines the underlying mechanisms, key signaling pathways, and standardized experimental procedures to assess the cytostatic and cytotoxic effects of this compound.
Introduction to this compound's Effect on the Cell Cycle
This compound, often referred to as Sanguinarine in scientific literature, is a potent natural compound that has been shown to inhibit the proliferation of various cancer cell lines.[3][4] Its anti-cancer activity is largely attributed to its ability to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and subsequent programmed cell death (apoptosis).[1][2]
Studies have demonstrated that this compound can induce cell cycle arrest at different phases, depending on the cancer cell type and the concentration of the compound used. For instance, in human prostate cancer cells, it has been observed to cause a G0/G1 phase arrest.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1, and the downregulation of cyclins (Cyclin D1, D2, and E) and cyclin-dependent kinases (CDK2, 4, and 6).[1] In other cancer cell types, such as triple-negative breast cancer, an S-phase arrest has been reported.[5]
Furthermore, a significant increase in the sub-G1 cell population is a common finding in cell cycle analysis after this compound treatment, which is a hallmark of apoptotic cell death.[6] The induction of apoptosis is a critical component of this compound's anti-tumor activity and is mediated through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3][4][7]
Key Signaling Pathways Modulated by this compound
The effects of this compound on the cell cycle are orchestrated by its influence on several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[8]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key cascade involved in cell proliferation and survival. This compound can suppress the constitutive activation of the JAK/STAT pathway, contributing to its anti-cancer effects.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transducing extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation and differentiation. This compound has been reported to modulate MAPK signaling.
-
Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS).[3][7] This oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways.
Below is a diagram illustrating the key signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed protocols for assessing the impact of this compound on cell viability and cell cycle distribution.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population indicative of apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 10 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.
Below is a diagram illustrating the experimental workflow for cell cycle analysis.
Data Presentation
The quantitative data obtained from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line Name]
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 Phase |
| Vehicle Control | 0 (DMSO) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | IC50 / 2 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | IC50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 2 x IC50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Note: Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Conclusion
These application notes provide a framework for investigating the effects of this compound on the cell cycle. The provided protocols for cell viability and cell cycle analysis are standard methods that can be adapted to various cancer cell lines. The expected outcomes include a dose-dependent decrease in cell viability and a significant alteration in cell cycle phase distribution, often characterized by a G0/G1 or S phase arrest and an increase in the sub-G1 population, confirming the induction of apoptosis. This comprehensive approach will enable researchers to effectively characterize the anti-proliferative and pro-apoptotic properties of this compound.
References
- 1. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanguinarine induces apoptosis of human osteosarcoma cells through the extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Norsanguinarine Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, is a compound of significant interest in biomedical research and drug development due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action, determining its bioavailability at the cellular level, and developing effective drug delivery strategies. This document provides detailed application notes and experimental protocols for measuring the uptake of this compound in cells. The methodologies described herein leverage the intrinsic fluorescent properties of this compound and employ standard analytical techniques such as fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).
Overview of Measurement Techniques
The cellular uptake of this compound can be qualitatively and quantitatively assessed using several methods. The choice of technique depends on the specific research question, available equipment, and the desired level of sensitivity and throughput.
-
Fluorescence-Based Methods: this compound, similar to its close analog sanguinarine, possesses intrinsic fluorescence, which can be harnessed for its detection within cells.[1][2]
-
Fluorescence Microscopy: Allows for the visualization of this compound's subcellular localization.
-
Flow Cytometry: Enables the high-throughput quantification of this compound uptake in a large population of cells.
-
-
Chromatography-Based Methods:
-
High-Performance Liquid Chromatography (HPLC): Provides a highly sensitive and quantitative method for measuring this compound concentration in cell lysates.[3] This is often coupled with fluorescence or mass spectrometry detection.
-
Data Presentation: Quantitative Uptake of this compound Analogs
While specific quantitative data for this compound uptake is still emerging, data from its closely related analog, sanguinarine, provides a valuable reference. The following tables summarize typical quantitative data obtained from sanguinarine uptake studies, which can serve as a benchmark for this compound experiments.
Table 1: Quantification of Sanguinarine in Cell Culture Medium by HPLC [3]
| Parameter | Value |
| Column | Nucleosil C18 |
| Mobile Phase Gradient | 0.2% formic acid/water/acetonitrile |
| Detection | Fluorometric |
| Linear Range | 10-2000 ng/mL |
| Lower Limit of Quantification | 50 ng/mL |
| Extraction Recovery | ~80% |
Table 2: Sanguinarine-Induced Apoptosis in Osteosarcoma Cells [4]
| Cell Line | Sanguinarine Concentration | Incubation Time | Result |
| MG-63 | 1 µM | 4 and 24 hours | Significant cell death |
| SaOS-2 | 1 µM | 4 and 24 hours | Moderate cell death |
| MG-63 | 5 µM | 24 hours | Almost 100% cell death |
| SaOS-2 | 5 µM | 24 hours | Almost 100% cell death |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7, A549) in a suitable format (e.g., 96-well plates for high-throughput screening, chamber slides for microscopy, or larger flasks for HPLC analysis). Seed cells at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Cell Culture Conditions: Culture the cells in their recommended growth medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[5]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.
-
Treatment: When cells have reached the desired confluency, replace the old medium with the fresh medium containing the various concentrations of this compound. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Protocol 1: Fluorescence Microscopy for Subcellular Localization
This protocol allows for the visualization of this compound within the cells. Based on the fluorescent properties of the related compound sanguinarine, this compound is expected to be excitable in the blue to green range and emit in the orange to red range.[1][2][6]
Materials:
-
Cells cultured on chamber slides or glass-bottom dishes
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Treatment: Treat cells with this compound as described in section 3.1.
-
Washing: After incubation, gently aspirate the treatment medium and wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Use a filter set appropriate for this compound's expected fluorescence (e.g., excitation around 475 nm and emission around 590 nm, based on sanguinarine data) and a separate filter for DAPI (excitation ~358 nm, emission ~461 nm).[1]
Protocol 2: Flow Cytometry for Quantitative Uptake
This protocol provides a quantitative measure of this compound uptake across a cell population.
Materials:
-
Cells cultured in multi-well plates or flasks
-
This compound solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in section 3.1.
-
Cell Harvesting: After incubation, wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Repeat this washing step twice to remove any extracellular this compound.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.
-
Analysis: Analyze the cell suspension on a flow cytometer. Use the appropriate laser and filter combination to detect this compound fluorescence (e.g., blue laser excitation and a bandpass filter in the orange-red region). Gate on the live cell population based on forward and side scatter. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of this compound uptake.
Protocol 3: HPLC for Absolute Quantification
This protocol allows for the precise and absolute quantification of this compound within cells. This protocol is adapted from a validated method for sanguinarine.[3]
Materials:
-
Cells cultured in flasks or large-well plates
-
This compound solution
-
PBS
-
Cell scraper
-
Acidified organic solvent (e.g., methanol with 0.2% formic acid)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and a fluorescence or mass spectrometer detector
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for flow cytometry (steps 1-4 of Protocol 2).
-
Cell Lysis: Resuspend the cell pellet in a known volume of acidified organic solvent to lyse the cells and extract this compound.
-
Sonication: Sonicate the samples on ice to ensure complete cell lysis and extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes to pellet cell debris.
-
Sample Collection: Carefully collect the supernatant containing the extracted this compound.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.
-
Column: C18 reverse-phase column (e.g., Nucleosil C18).[3]
-
Mobile Phase: A gradient of 0.2% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Detection: Use a fluorescence detector with excitation and emission wavelengths optimized for this compound (start with sanguinarine's parameters: excitation ~475 nm, emission ~590 nm) or a mass spectrometer for higher specificity and sensitivity.[1]
-
-
Quantification: Create a standard curve using known concentrations of this compound to determine the absolute concentration in the cell lysates. Normalize the results to the total protein concentration or cell number of the sample.
Visualization of Pathways and Workflows
Signaling Pathways Potentially Affected by this compound
Based on studies of the related compound sanguinarine, this compound uptake is expected to induce apoptosis and modulate key signaling pathways such as NF-κB and MAPK.[7][8][9][10]
Caption: this compound-induced apoptosis pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting and Considerations
-
Fluorescence Signal: If the intrinsic fluorescence of this compound is weak, consider using higher concentrations or more sensitive detection methods. Ensure that the chosen filter sets on the microscope or flow cytometer are optimal for this compound's excitation and emission spectra.
-
Cell Viability: High concentrations of this compound may be cytotoxic. It is important to perform a dose-response curve and a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the appropriate concentration range for uptake studies where cell viability needs to be maintained.
-
HPLC Method Development: The provided HPLC protocol for sanguinarine should serve as a good starting point.[3] However, it may require optimization for this compound, including adjustments to the gradient, flow rate, and column chemistry for optimal separation and peak shape.
-
Data Normalization: For quantitative studies, it is essential to normalize the uptake data. For flow cytometry, this is inherently done by analyzing a large number of individual cells. For HPLC, results should be normalized to the total protein content (e.g., using a BCA assay) or the number of cells in the original pellet.
By following these detailed protocols and considering the provided technical information, researchers can effectively measure the cellular uptake of this compound, providing valuable insights into its biological activity and potential as a therapeutic agent.
References
- 1. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine induces apoptosis of human osteosarcoma cells through the extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 9. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Norsanguinarine In Vivo Experimental Design for Preclinical Cancer Research
Introduction
Norsanguinarine is a benzophenanthridine alkaloid, closely related to the well-studied compound sanguinarine. Sanguinarine has demonstrated significant anti-cancer properties in numerous preclinical studies, including the induction of apoptosis, anti-inflammatory effects, and the inhibition of tumor growth and metastasis[1][2][3]. It has been shown to modulate multiple signaling pathways, such as NF-κB, STAT3, and MAPK, which are critical for cancer cell survival and proliferation[4][5]. Given the structural similarity, this compound is a promising candidate for anti-cancer drug development. This document outlines a detailed experimental design for evaluating the in vivo anti-tumor efficacy of this compound using a human cancer xenograft mouse model.
Objective
To assess the anti-tumor activity of this compound in an in vivo subcutaneous xenograft model and to elucidate its potential mechanism of action by analyzing key biomarkers related to cell proliferation, apoptosis, and inflammatory signaling pathways.
Experimental Protocols
1. Cell Line and Animal Model Selection
-
Cell Line: Human triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This cell line is widely used for xenograft studies and sanguinarine has been shown to induce apoptosis in these cells[6].
-
Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks[7]. NSG mice are highly immunodeficient, which allows for robust engraftment of human cancer cells[7]. Animals should be allowed to acclimatize for at least one week before the experiment begins[8].
2. This compound Formulation
The choice of vehicle is critical for in vivo studies and depends on the solubility of the compound[9]. This compound's solubility should be empirically determined. A common starting point for poorly soluble compounds is a mixture including DMSO and other agents like polyethylene glycol (PEG) or corn oil.
-
Vehicle Preparation: A potential vehicle could be a mixture of DMSO, PEG 400, and sterile saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with PEG 400 and saline to the final desired concentrations for injection. The solution should be vortexed thoroughly before administration.
3. Xenograft Tumor Implantation Protocol
This protocol is adapted from standard xenograft procedures[8][10].
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability with trypan blue staining; viability should be >95%[8].
-
Injection Preparation: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle[8][10].
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers[7]. Calculate tumor volume using the formula: Volume = (width)2 x length/2[8].
4. In Vivo Efficacy Study Protocol
-
Animal Grouping: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group)[7].
-
Treatment Administration: Administer treatments via intraperitoneal (IP) injection daily for 21 days.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or after the predetermined treatment period. Euthanize mice and collect tumors, blood, and major organs (liver, kidney) for further analysis[5].
5. Ex Vivo and Post-Mortem Analysis
-
Tumor Analysis:
-
Weigh each excised tumor.
-
Divide the tumor into sections for histology (fix in 10% formalin) and molecular analysis (snap-freeze in liquid nitrogen).
-
-
Histology and Immunohistochemistry (IHC):
-
Embed formalin-fixed tumors in paraffin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to observe tissue morphology[5].
-
Perform IHC for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
-
Western Blot Analysis:
-
Toxicity Assessment:
-
Analyze H&E stained sections of the liver and kidney for any signs of treatment-related toxicity[5].
-
Analyze serum samples for liver and kidney function markers (e.g., ALT, AST, creatinine).
-
Data Presentation
Table 1: Experimental Design Summary
| Parameter | Description |
|---|---|
| Animal Model | 6-8 week old female NSG mice |
| Cell Line | MDA-MB-231 (Human Triple-Negative Breast Cancer) |
| Number of Cells | 5 x 106 cells in 100 µL (1:1 PBS/Matrigel) |
| Implantation Site | Subcutaneous, right flank |
| Treatment Groups | 1. Vehicle Control (e.g., 5% DMSO + 40% PEG 400 + Saline) |
| 2. This compound (2.5 mg/kg) | |
| 3. This compound (5.0 mg/kg)[5] | |
| 4. Positive Control (e.g., Doxorubicin, 2 mg/kg) | |
| Administration Route | Intraperitoneal (IP) injection |
| Dosing Schedule | Daily for 21 days |
| Primary Endpoints | Tumor Volume, Tumor Weight, Body Weight |
| Secondary Endpoints | Biomarker analysis (Ki-67, Cleaved Caspase-3, p-STAT3, p-NF-κB) |
Table 2: Hypothetical Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 1650 ± 150 | - | +5.2 ± 1.5 |
| This compound (2.5 mg/kg) | 1072 ± 125 | 35 | +3.1 ± 2.0 |
| This compound (5.0 mg/kg) | 627 ± 98 | 62 | -1.5 ± 1.8 |
| Doxorubicin (2 mg/kg) | 495 ± 85 | 70 | -8.5 ± 2.5 |
Table 3: Hypothetical Biomarker Analysis (Relative Expression)
| Treatment Group | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (% Positive Cells) | p-STAT3 / Total STAT3 |
|---|---|---|---|
| Vehicle Control | 85 ± 7 | 3 ± 1 | 1.00 ± 0.12 |
| This compound (2.5 mg/kg) | 55 ± 9 | 12 ± 3 | 0.65 ± 0.09 |
| This compound (5.0 mg/kg) | 30 ± 6 | 25 ± 4 | 0.28 ± 0.07 |
| Doxorubicin (2 mg/kg) | 22 ± 5 | 31 ± 5 | 0.45 ± 0.10 |
Visualizations
References
- 1. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Sanguinarine in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norsanguinarine Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of various drug delivery systems for Norsanguinarine, a promising natural alkaloid with potent anti-cancer and anti-inflammatory properties. The following sections detail experimental protocols, quantitative data, and the key signaling pathways modulated by this compound.
Therapeutic Rationale for this compound Drug Delivery
This compound, often used interchangeably with Sanguinarine, exhibits significant therapeutic potential. However, its clinical application is often hindered by poor aqueous solubility, low bioavailability, and potential toxicity.[1] Encapsulation of this compound into advanced drug delivery systems, such as solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles (e.g., PLGA), offers a promising strategy to overcome these limitations. These nanocarriers can enhance drug stability, improve pharmacokinetic profiles, and enable targeted delivery to disease sites, thereby increasing therapeutic efficacy while minimizing systemic side effects.[2][3]
Quantitative Data on this compound Drug Delivery Systems
The following tables summarize key quantitative parameters for different this compound-loaded nanocarrier formulations. This data is compiled from various studies and provides a basis for comparing the efficiency of each system.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Delivery System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Sanguinarine | 238 ± 10.9 | Not Reported | Not Reported | [2][4] |
| Chitosan Nanoparticles | Baicalin-Sanguinarine ion-pair | 326.4 | Narrow | +45.7 | [5] |
| Solid Lipid Nanoparticles (SLNs) | Norcantharidin | 190 | Not Reported | Not Reported | [6] |
Table 2: Drug Loading and Encapsulation Efficiency
| Delivery System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Sanguinarine | Not Reported | 79 ± 2.8 | [2][4] |
| Chitosan Nanoparticles | Baicalin-Sanguinarine ion-pair | 68.73 | 26.68 | [5] |
| Liposomes | Norcantharidin Derivative | 32.86 | 98.7 | [7] |
| Solid Lipid Nanoparticles (SLNs) | Norcantharidin | Not Reported | 54.6 | [6] |
Table 3: In Vivo Efficacy of this compound Delivery Systems (Illustrative)
| Delivery System | Cancer Model | Administration Route | Outcome | Reference |
| Liposomal Delivery | Dengue Virus Mouse Model | Intravenous | 3-log10 reduction in effective dose compared to free drug | [8] |
| Polymeric Nanoparticles | Pancreatic Cancer Xenograft | Oral | Significant tumor growth inhibition | [9] |
Note: Data for this compound in some delivery systems is limited; therefore, data from similar molecules (e.g., Norcantharidin) or related formulations are included for comparative purposes.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded nanocarriers are provided below.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-temperature melt-cool solidification method.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 4. The PI3k/Akt signaling pathway depicting the possible sites of action by the PI3k inhibitors LY294002 and wortmannin and the Akt inhibitors Akt-VIII, Akt-V, and Akt-IV [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. [Preparation and characterization of solid lipid nanoparticles of norcantharidin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposome-mediated delivery of iminosugars enhances efficacy against dengue virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for the Synthesis of Norsanguinarine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical synthesis of Norsanguinarine for research applications. This document outlines the synthetic pathway, detailed experimental protocols, and relevant biological context to aid in the production and subsequent investigation of this alkaloid.
Introduction
This compound is a benzophenanthridine alkaloid, a class of compounds known for their wide range of biological activities.[1] As a derivative of Sanguinarine, this compound and its related compounds are of significant interest in pharmacological research, particularly for their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[1][2] The synthesis of this compound is crucial for enabling further research into its mechanisms of action and potential therapeutic applications. This document details a validated synthetic route, providing researchers with the necessary information to produce this compound in a laboratory setting.
Chemical Synthesis of this compound
A documented synthetic route to this compound (8a) commences from naphthalene-2,3-diol (3). The pathway involves several key transformations, including alkylation, iridium-catalyzed C-H borylation, a Suzuki coupling reaction, acylation, and a final cyclization step to yield the target alkaloid.[3]
Overall Reaction Scheme:
-
Step 1: Alkylation of naphthalene-2,3-diol (3) to yield naphtho[2,3-d][3][4]dioxole (4).[3]
-
Step 2: Iridium-catalyzed C-H borylation of intermediate 4.[3]
-
Step 3: Suzuki coupling reaction with 5-bromobenzo[d][3][4]dioxole-4-carbaldehyde to obtain intermediate 6.[3]
-
Step 4: Formation of acyl oxime (7) through treatment with hydroxylamine hydrochloride and subsequent acylation.[3]
-
Step 5: Cyclization to afford this compound (8a).[3]
A visual representation of this synthetic workflow is provided below.
References
- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norsanguinarine HPLC Analysis
These application notes provide a comprehensive guide for the quantitative analysis of norsanguinarine using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a reliable analytical method for its quantification in various matrices.
Introduction
This compound is a benzophenanthridine alkaloid found in various plant species. It is a derivative of the more commonly known alkaloid, sanguinarine.[1] Like sanguinarine, this compound is investigated for a range of pharmacological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal extracts and pharmaceutical preparations.
This document outlines a detailed HPLC method for the separation and quantification of this compound, including sample preparation, chromatographic conditions, and method validation. Additionally, it provides insights into the potential signaling pathways modulated by related alkaloids, which can serve as a basis for further pharmacological investigation of this compound.
Quantitative Data Summary
The following tables summarize the key parameters for the HPLC analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Elution Mode | Gradient or Isocratic (see protocol for details) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 15 minutes |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference from blank and placebo at the retention time of this compound |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.3. Sample Preparation (from plant material)
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
HPLC Method Protocol
-
System Preparation:
-
Set up the HPLC system as per the conditions outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time obtained from the standard injection.
-
Quantify the amount of this compound in the samples by correlating the peak area with the calibration curve.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
Based on studies of the closely related alkaloid, sanguinarine, this compound may exert its biological effects through the modulation of several key signaling pathways.[2][3] Understanding these pathways is crucial for elucidating its mechanism of action. The following diagram illustrates the potential signaling cascades that may be influenced by this compound.
References
- 1. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norsanguinarine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information and protocols provided herein are largely extrapolated from research on the closely related compound, sanguinarine, due to the limited availability of specific data for norsanguinarine. These guidelines are intended to serve as a starting point for research and require experimental validation for this compound.
Introduction
This compound is a benzophenanthridine alkaloid, structurally similar to the more extensively studied compound, sanguinarine. While specific research on this compound as a chemical probe is limited, the known biological activities of sanguinarine suggest that this compound may serve as a valuable tool for investigating various cellular signaling pathways. This document provides potential applications and detailed experimental protocols to guide researchers in utilizing this compound to probe cellular mechanisms, with the understanding that these are proposed methods requiring validation.
Potential Applications of this compound
Based on the activities of the closely related alkaloid sanguinarine, this compound can be hypothetically employed as a chemical probe in the following areas:
-
Investigation of Apoptosis: Sanguinarine is a known inducer of apoptosis through both intrinsic and extrinsic pathways.[1][2] this compound could be used to probe the molecular machinery of programmed cell death in various cell types.
-
Cell Cycle Analysis: Sanguinarine has been shown to cause cell cycle arrest at the G0/G1 phase.[3] this compound may be utilized to study the regulation of cell cycle progression and the activity of cyclin-dependent kinases (CDKs).
-
Modulation of Signaling Pathways: Sanguinarine is known to affect multiple key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK.[4] this compound could serve as a probe to dissect the roles of these pathways in various cellular processes.
-
Anticancer Research: Given the antitumor properties of sanguinarine, this compound could be explored as a potential anticancer agent and used to investigate mechanisms of cancer cell proliferation, survival, and metastasis.[1][5]
Quantitative Data Summary
Quantitative data specifically for this compound is scarce. The available information, primarily from a study on sanguinarine derivatives, is presented below. For comparison, typical concentration ranges for sanguinarine's biological effects are also provided.
| Compound | Assay | Cell Line(s) | IC50 Value | Reference |
| This compound (8a) | Anti-proliferative | A549, H1975 (NSCLC) | > 30 µM | [6] |
| Sanguinarine | Anti-proliferative | Various Cancer Cell Lines | 0.9 - 3.3 µM | [7] |
| Sanguinarine | Apoptosis Induction | LNCaP, DU145 (Prostate) | 0.1 - 2 µM (effective conc.) | [3] |
| Sanguinarine | Cell Cycle Arrest | MDA-MB-231 (Breast) | 0.2 - 2 µM (effective conc.) | [1] |
Note: The higher IC50 value for this compound in non-small cell lung cancer (NSCLC) cells suggests it may be less potent than some sanguinarine derivatives in this specific context.[6] Further dose-response studies are essential for each new cell line and assay.
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies using sanguinarine. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Cell Viability Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 value from the viability assay) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[8]
Visualizations
Signaling Pathways Potentially Modulated by this compound
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Norsanguinarine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine is a benzophenanthridine alkaloid, a class of compounds known for their diverse biological activities. While research has extensively focused on the pharmacological properties of its close analog, sanguinarine, the potential of this compound as a fluorescent probe in microscopy remains an area of growing interest. This document provides an overview of the potential applications of this compound in fluorescence microscopy, with protocols and data largely extrapolated from studies on sanguinarine due to the limited availability of specific data for this compound. It is anticipated that this compound will exhibit similar fluorescent properties and cellular interactions, making it a candidate for visualizing cellular components and studying dynamic cellular processes.
Sanguinarine has been shown to interact with nucleic acids, exhibiting changes in its fluorescence upon binding.[1][2][3] This property suggests that this compound may serve as a valuable tool for staining DNA and RNA in both fixed and live cells. Furthermore, the involvement of sanguinarine in various signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK pathways, opens up possibilities for using this compound to investigate these cellular processes.[4][5]
Quantitative Data
The following tables summarize the key photophysical properties of sanguinarine, which are provided as an estimation for the expected properties of this compound. Researchers are encouraged to determine the specific properties of this compound experimentally.
Table 1: Spectral Properties of Sanguinarine Forms
| Form | Excitation Max (nm) | Emission Max (nm) | Reference |
| Pseudobase (SGOH) | 327 | 418 | [6][7] |
| Cationic (SG+) | 475 | 590 | [6][7] |
| Dihydrosanguinarine (DHSG) | 327 | 446 | [6][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H11NO4 | |
| Molecular Weight | 317.3 g/mol |
Experimental Protocols
The following are generalized protocols for utilizing this compound for staining nucleic acids in cultured cells, based on common procedures for similar fluorescent dyes. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: Staining of Nucleic Acids in Fixed Cells
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets based on the expected excitation and emission spectra.
Protocol 2: Live-Cell Staining
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Culture dishes with glass bottoms
-
Fluorescence microscope with environmental chamber
Procedure:
-
Cell Culture: Plate cells in glass-bottom dishes and grow to the desired confluency.
-
Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 0.5-5 µM.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging solution.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be investigated using this compound, based on the known interactions of sanguinarine.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cellular processes.
Caption: General experimental workflow for studying this compound's cellular effects.
Conclusion
This compound holds promise as a novel fluorescent probe for various applications in cell biology and drug development. Its presumed ability to bind to nucleic acids and potentially modulate key signaling pathways makes it a candidate for further investigation. The protocols and data presented here, largely based on its analog sanguinarine, provide a starting point for researchers to explore the utility of this compound in their specific experimental systems. Further characterization of this compound's photophysical properties and cellular interactions is essential to fully realize its potential in fluorescence microscopy.
References
- 1. DNA Abasic Site-Selective Enhancement of Sanguinarine Fluorescence with a Large Emission Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical aspects and biological implications of the interaction of benzophenanthridine alkaloids with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of selected benzo[c]phenantridine alkaloids and studies of their interaction with CT DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-Norsanguinarine (Norsanguinarine) Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Norsanguinarine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a benzophenanthridine alkaloid.[1] It is a solid with a molecular weight of 317.3 g/mol .[1]
Q2: How should I prepare a stock solution of this compound?
Preparing a stable and accurate stock solution is the first critical step in any experiment.
-
Solvent Selection: this compound has limited solubility in aqueous solutions.[2] Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[2][3]
-
Concentration: It is common practice to make a stock solution at a concentration of 10x or 100x the final working concentration, depending on the solubility of the compound.[4] For this compound, a 10 mM stock solution in DMSO can be prepared.[3]
-
Procedure: To prepare a stock solution, weigh the required amount of this compound and dissolve it in a small amount of the chosen solvent in a sterile, light-protected container.[4][5] Gentle warming or sonication can aid in dissolution.[2] Once dissolved, add the solvent to reach the final desired volume.[4]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4] When stored at -80°C, the stock solution can be stable for up to a year.[2]
Q3: What are typical working concentrations of this compound for in vitro assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line | Effective Concentration (IC50) | Reference |
| Cytotoxicity (MTT Assay) | Human promyelocytic leukemia HL-60 | 0.9 µM (4h exposure) | [6] |
| Cytotoxicity (Neutral Red Assay) | S-G gingival epithelial cells | 7.6 µM (24h exposure) | [7] |
| Apoptosis Induction | Human oral squamous cell carcinoma KB | 1-4 µM | [6][8] |
| Antifungal Activity | Alternaria brassicicola, Curvularia maculans | 1000 ppm | [9] |
Q4: What signaling pathways are known to be modulated by this compound?
This compound and its related compound, Sanguinarine, have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
Apoptosis Pathways: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] It can increase the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential loss, cytochrome c release, and activation of caspases-9 and -3.[10][11] It can also upregulate death receptors like DR5, leading to the activation of caspase-8.[8]
-
PI3K/Akt Pathway: this compound has been shown to suppress the phosphorylation of PI3K and Akt, which is a key survival pathway in many cancer cells.[8][12]
-
JAK/STAT Pathway: It can inactivate STAT3 activity, a critical regulator of cell survival and proliferation.[10][11]
-
MAPK Pathway: this compound can inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.[12]
Troubleshooting Guides
Problem 1: this compound precipitates in the cell culture medium.
Cause: this compound has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to keep the compound dissolved, or the this compound concentration is too high.
Solution:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.[3]
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to the final cell culture plate. This gradual dilution can help maintain solubility.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cells.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Cause: This can be due to several factors including inaccurate pipetting, uneven cell seeding, or degradation of the this compound stock solution.
Solution:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions at each step.
-
Cell Seeding: Ensure a single-cell suspension and even distribution of cells in the wells of your microplate. Check for cell clumping.
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing and storing it in small aliquots.[2][4]
-
Incubation Time: Optimize the incubation time for your specific cell line and assay. A time-course experiment can help determine the optimal endpoint.
-
Control Wells: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Problem 3: High background signal in the MTT assay.
Cause: High background can be caused by contamination of the medium or reagents, or if the MTT reagent itself is compromised.
Solution:
-
Check for Contamination: Visually inspect the culture medium and wells for any signs of bacterial or fungal contamination.
-
MTT Reagent Quality: If the MTT reagent solution has a blue-green color, it should not be used.
-
Blank Wells: Include wells with medium only (no cells) to measure the background absorbance, which can then be subtracted from the readings of the experimental wells.
Experimental Protocols
Protocol: Determining IC50 using an MTT Assay
This protocol is a standard method for assessing cell viability and is widely used to determine the cytotoxic effects of compounds like this compound.[5][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm.[13]
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for an MTT Assay
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
References
- 1. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay [protocols.io]
Norsanguinarine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of norsanguinarine, along with troubleshooting guides and frequently asked questions for experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities.[1][2] It is the N-demethylated analogue of sanguinarine.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁NO₄ | [3] |
| Molecular Weight | 317.29 g/mol | [4] |
| Appearance | Dark Yellow to Very Dark Yellow Solid | [4] |
| Melting Point | 279-280 °C | [4] |
| CAS Number | 522-30-5 | [5] |
2. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a refrigerator.[4][6] It should be protected from light and moisture to prevent degradation. For long-term storage, keeping the compound at -20°C is advisable, a common practice for preserving the stability of related alkaloids like sanguinarine.
3. How should I prepare and store stock solutions of this compound?
Due to its limited solubility, preparing a concentrated stock solution of this compound requires careful attention.
-
Solvent Selection: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, particularly with heating.[4] DMSO is a common choice for creating stock solutions for in vitro experiments.
-
Storage of Stock Solutions: Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
4. Is this compound sensitive to light or pH changes?
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.17 mg of this compound powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilization: Gently warm the solution (e.g., in a 37°C water bath) and vortex periodically until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound | Insufficient solvent or temperature. | Gently warm the solution while vortexing. If solubility issues persist in aqueous media, consider using a co-solvent system, but ensure it is compatible with your experimental setup. |
| Precipitation of the compound in cell culture media | The final concentration of DMSO is too high, or the compound has low aqueous solubility. | Ensure the final DMSO concentration in your assay is low (typically <0.5%). Prepare serial dilutions of your stock solution in culture media immediately before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles). | Always use freshly thawed aliquots. Protect all solutions containing this compound from light. Minimize the time the compound is kept at room temperature. |
Visualizations
Caption: Workflow for assessing this compound's cytotoxicity.
Caption: Plausible signaling pathway for this compound.
References
- 1. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 522-30-5 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Team of researchers at FAU develops new class of light-sensitive molecules | FAU Erlangen-Nürnberg [fau.eu]
- 8. Chemical stability of bupivacaine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Norsanguinarine Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Norsanguinarine in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound is a benzophenanthridine alkaloid, a class of organic compounds known for their biological activities.[1][2] Like many lipophilic (fat-soluble) molecules, this compound has low aqueous solubility.[3] Cell culture media are aqueous-based, which can lead to the precipitation of hydrophobic compounds like this compound, especially at higher concentrations.
Q2: What are the common causes of compound precipitation in cell culture media?
A2: Several factors can contribute to compound precipitation in cell culture media. These include:
-
Temperature fluctuations: Changes in temperature, such as freeze-thaw cycles, can decrease the solubility of compounds.[4]
-
pH shifts: The pH of the media can affect the ionization state and solubility of a compound.[4]
-
High concentration: Exceeding the solubility limit of the compound in the media will cause it to precipitate.
-
Interaction with media components: Salts, proteins (especially in serum-containing media), and other supplements can interact with the compound, leading to precipitation.
-
Solvent effects: The method of diluting a compound stock solution (often in an organic solvent like DMSO) into the aqueous media is critical. Improper mixing can cause the compound to crash out of solution.[5]
-
Evaporation: Evaporation of water from the culture medium can increase the concentration of all components, potentially leading to precipitation.
Q3: Can the type of cell culture media used affect this compound solubility?
A3: Yes, the composition of the cell culture medium can significantly impact this compound's solubility. Media supplemented with serum may enhance solubility due to the presence of proteins like albumin, which can bind to lipophilic compounds and keep them in solution.[6] Conversely, high concentrations of certain salts or other components in some media formulations could potentially decrease solubility.
Q4: My this compound solution in DMSO is clear, but it precipitates when I add it to the media. What should I do?
A4: This is a common issue when adding a hydrophobic compound from an organic solvent stock to an aqueous solution. To avoid this, try the following:
-
Pre-mix your media: Before adding your this compound stock, you can add the same final concentration of DMSO to a separate aliquot of media. Then, add the this compound stock to this pre-mixed media with gentle stirring.[5]
-
Gradual addition: Add the media to your DMSO stock drop-wise while vortexing. This allows for a more gradual solvent exchange and can prevent the compound from precipitating.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock can help to increase its solubility.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: It is highly recommended to perform a solubility test before your main experiment. A detailed protocol for a simple solubility assay is provided in the "Experimental Protocols" section of this guide. This will help you determine the empirical solubility limit of this compound under your specific experimental conditions.
Troubleshooting Guide for this compound Precipitation
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound and its closely related analog, Sanguinarine. Due to the limited availability of experimental data for this compound, some values are predicted or based on data for Sanguinarine.
| Property | This compound | Sanguinarine | Reference(s) |
| Molecular Formula | C₁₉H₁₁NO₄ | C₂₀H₁₄NO₄⁺ | [1][7] |
| Molecular Weight | 317.3 g/mol | 332.3 g/mol | [1][7] |
| Predicted Water Solubility | 0.03 g/L | Sparingly soluble | [8] |
| Predicted logP | 4.3 | - | [1] |
| Predicted pKa (Strongest Basic) | 4.49 | - | [8] |
| Physical Description | Solid | Solid | [1][7] |
| Melting Point | 285 - 287 °C | 213 °C | [1] |
| Solubility in Organic Solvents | Expected to be soluble in Methanol, Ethanol, DMSO | Soluble in Methanol, Ethanol, DMSO | [9][10][11] |
Experimental Protocols
Protocol: Determining the Solubility of this compound in Cell Culture Media
This protocol outlines a method to determine the approximate solubility of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
The specific cell culture medium to be tested (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C)
-
Microplate reader or spectrophotometer capable of measuring absorbance at a wavelength where this compound absorbs (determine this empirically, e.g., by scanning a dilute solution from 250-500 nm).
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution. Ensure the powder is completely dissolved.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. a. In separate sterile microcentrifuge tubes, add a fixed volume of your cell culture medium (e.g., 1 mL). b. To each tube, add a different volume of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a control tube with only cell culture medium and the highest volume of DMSO used.
-
Mix and incubate. Vortex each tube gently for 10-15 seconds. Incubate the tubes at 37°C for a duration that mimics your experimental conditions (e.g., 24 hours).
-
Visually inspect for precipitation. After incubation, carefully observe each tube for any visible precipitate or cloudiness.
-
(Optional) Quantify the soluble fraction. a. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. b. Carefully transfer the supernatant to a new tube. c. Measure the absorbance of the supernatant at the predetermined wavelength.
-
Determine the solubility limit. The highest concentration that does not show any visible precipitate and where the absorbance is still on the linear part of a standard curve is the approximate solubility limit of this compound in your medium.
Signaling Pathways and Chemical Equilibrium
Chemical Equilibrium of this compound in Aqueous Solution
The solubility of this compound in aqueous media is influenced by the pH. This compound can exist in equilibrium between a protonated, more water-soluble iminium form, and a deprotonated, less water-soluble pseudobase form. This equilibrium is critical to consider when preparing solutions.
Caption: pH-dependent equilibrium of this compound.
References
- 1. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Norsanguinarine & Sanguinarine Alkaloids
An Introduction to Artifacts in Cytotoxicity Assays
Norsanguinarine and its more extensively studied parent compound, Sanguinarine, are benzophenanthridine alkaloids with potent biological activities, including antitumor effects.[1][2] Accurate assessment of their cytotoxic effects is crucial for research and development. However, the chemical properties of these compounds can lead to significant artifacts in common cytotoxicity assays, potentially causing misinterpretation of results.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify and avoid these common pitfalls. While most available literature focuses on Sanguinarine, the principles and potential interferences discussed are highly relevant for this compound due to their structural similarity.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MTT or WST-1 assay results are inconsistent after this compound treatment. What could be causing this?
A1: This is a common issue with compounds like this compound. The problem often stems from interference with the assay chemistry itself, rather than a purely biological effect. Tetrazolium-based assays (MTT, WST-1, XTT, MTS) measure cell viability indirectly by detecting the metabolic reduction of a tetrazolium salt into a colored formazan product.[4] Artifacts can arise from two main sources:
-
Chemical Interference: The compound itself may have reducing properties that convert the tetrazolium salt to formazan in the absence of viable cells. This leads to a false-positive signal, making the cells appear more viable than they are. This is a known issue with many natural products, especially those with antioxidant or polyphenolic structures.[5][6][7]
-
Spectral Interference: Sanguinarine is a fluorescent molecule with specific absorbance peaks.[8][9][10] If this compound absorbs light at or near the same wavelength used to measure the formazan product (approx. 450 nm for WST-1, 570 nm for MTT), it can artificially inflate or decrease the reading.[11]
Troubleshooting Steps:
-
Run a Cell-Free Control: This is the most critical step. Prepare wells with your highest concentration of this compound in culture medium without any cells. Add the MTT or WST-1 reagent and measure the absorbance. A significant color change indicates direct chemical interference.[7]
-
Perform a Spectral Scan: Measure the absorbance spectrum of this compound in your assay medium to see if it overlaps with the formazan product's measurement wavelength.
-
Use an Alternative Assay: If interference is confirmed, switch to an assay with a different detection principle. Good alternatives include those that measure membrane integrity or total cell mass.[12]
Data Presentation: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Potential this compound-Related Artifacts |
| MTT / WST-1 | Metabolic activity (Mitochondrial dehydrogenase) | High-throughput, inexpensive | High Risk: Direct reduction of tetrazolium salt; Spectral overlap.[5][11][13] |
| Resazurin (AlamarBlue) | Metabolic activity (Cellular reductases) | Fewer steps, sensitive | Moderate Risk: Also a redox-based assay; Potential for fluorescence interference.[12] |
| LDH Release | Membrane integrity (Enzyme release from damaged cells) | Measures cytotoxicity directly | Low Risk: Less prone to chemical interference, but may miss cytostatic effects.[14][15] |
| ATP Assay (e.g., CellTiter-Glo®) | Membrane integrity & Viability (ATP in viable cells) | Very sensitive, fast "add-mix-measure" protocol | Low Risk: Luminescence is less prone to colorimetric/fluorescent compound interference.[16] |
| Crystal Violet / SRB | Total biomass (Stains total protein or DNA) | Inexpensive, simple endpoint | Low Risk: Less susceptible to metabolic or spectral interference.[17] |
| Direct Cell Counting | Physical enumeration (Automated or manual) | "Gold standard" for cell number | Lowest Risk: Not subject to chemical/spectral artifacts, but can be lower throughput.[12][18] |
Mandatory Visualization: Workflow for Troubleshooting Tetrazolium Assays
Caption: Troubleshooting workflow for tetrazolium assay artifacts.
Q2: this compound is reported to cause apoptosis. How can I confirm this and avoid misinterpreting a simple viability assay?
A2: A decrease in signal in an MTT or WST-1 assay indicates a loss of metabolic activity, not necessarily apoptosis. Sanguinarine can induce apoptosis, necrosis, or even cytostatic cell cycle arrest depending on the concentration and cell type.[19][20] Relying solely on a metabolic assay can be misleading. To specifically confirm apoptosis, you must use assays that detect its distinct biochemical and morphological hallmarks.
Troubleshooting & Validation Steps:
-
Assess Membrane Asymmetry: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic sign), while PI only enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Detect Caspase Activation: Apoptosis is often executed by a cascade of proteases called caspases. Use Western blotting to detect the cleavage of key caspases (e.g., Caspase-3, Caspase-9) and their substrates (e.g., PARP).
-
Measure DNA Fragmentation: A late-stage event in apoptosis is the fragmentation of DNA. This can be detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Mandatory Visualization: this compound-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Q3: I'm using a fluorescence-based assay (e.g., Annexin V-FITC, Hoechst, ROS probes). Could this compound's intrinsic fluorescence be a problem?
A3: Yes, this is a critical consideration. Sanguinarine and its various forms are brightly fluorescent, with multiple excitation and emission peaks that can change with pH and cellular environment.[8][21] The cationic form (SG+) has excitation/emission maxima around 475/590 nm, while the pseudobase form (SGOH) is closer to 327/418 nm.[10][21] This intrinsic fluorescence can easily bleed into the detection channels of other fluorophores, creating a significant artifact.
Troubleshooting Steps:
-
Run "Compound Only" Controls: Prepare wells or tubes with cells treated with this compound but without the fluorescent assay dye (e.g., no Annexin V-FITC). Analyze these samples on the flow cytometer or microscope using the same settings to see how much signal is detected from the compound alone.
-
Run "Dye Only" Controls: Stain untreated cells with your fluorescent dye to establish a baseline signal.
-
Choose Fluorophores with Different Spectra: If possible, select assay dyes that have excitation/emission spectra far from those of this compound. Far-red dyes are often a good choice to avoid interference from autofluorescence and fluorescent compounds.[22]
-
Use Compensation: For multi-color flow cytometry, you must use your single-color controls (including the "compound only" control) to perform spectral compensation, which mathematically subtracts the signal bleed-through from one channel into another.
Experimental Protocols
Protocol 1: Cell-Free Assay for Tetrazolium Interference
This protocol determines if this compound directly reduces MTT or WST-1.
-
Plate Setup: Use a 96-well plate.
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound in cell culture medium (without serum, as serum components can sometimes interfere) at 2x the final desired concentration.[4]
-
Add Reagents:
-
Add 50 µL of the 2x this compound dilution to triplicate wells.
-
Add 50 µL of medium alone to control wells.
-
-
Add Assay Reagent:
-
For WST-1: Add 10 µL of WST-1 reagent to each well.
-
For MTT: Add 10 µL of MTT stock solution (typically 5 mg/mL) to each well.[18]
-
-
Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Read Plate:
-
Analyze: Compare the absorbance of wells containing this compound to the medium-only control. A significant increase in absorbance indicates direct chemical interference.[7]
Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate time (e.g., 24-48 hours). Include a vehicle-only control.
-
Cell Harvest:
-
Collect the culture medium from each well (which contains floating dead cells).
-
Wash the adherent cells with PBS, then detach them using a gentle enzyme like Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium, and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, APC).
-
Add 5-10 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Viable Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
References
- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence of sanguinarine: spectral changes on interaction with amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is Your MTT Assay the Right Choice? [promega.com]
- 17. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 19. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Norsanguinarine Interference in Fluorescence Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of norsanguinarine in fluorescence-based assays. Due to the limited availability of specific data for this compound, this guide leverages information from the closely related and structurally similar compound, sanguinarine, a well-studied benzophenanthridine alkaloid.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent?
Q2: How can this compound's fluorescence interfere with my assay?
A2: this compound's intrinsic fluorescence can lead to two main types of interference in fluorescence-based assays:
-
False Positives: If this compound's emission spectrum overlaps with that of the assay's fluorophore, it can artificially increase the measured fluorescence signal, leading to the misinterpretation of results as a positive hit.[4]
-
Signal Quenching: this compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, a phenomenon known as the inner filter effect. This can lead to a decrease in the detected signal, potentially masking a true positive result or leading to an underestimation of the biological effect.[4]
Q3: What are the typical excitation and emission wavelengths for compounds like this compound?
A3: Based on data for sanguinarine, the fluorescence properties are highly dependent on the molecular form (cationic iminium vs. neutral alkanolamine) and the local environment (e.g., pH, solvent polarity, binding to macromolecules like DNA).[3][5]
-
The iminium form of sanguinarine typically shows excitation maxima around 470-475 nm and emission maxima around 560-590 nm.[2][6]
-
The alkanolamine form of sanguinarine has excitation maxima around 327 nm and emission maxima around 415-420 nm.[2][6]
It is crucial to experimentally determine the specific spectral properties of this compound under your assay conditions.
Q4: Are there alternatives to fluorescence-based assays when working with this compound?
A4: Yes, if this compound interference proves to be insurmountable, consider using orthogonal assays with different detection methods, such as:
-
Luminescence-based assays: These assays measure light produced from a chemical reaction and are generally less susceptible to interference from fluorescent compounds.
-
Absorbance-based assays: Colorimetric assays can be an alternative, although colored compounds can also interfere.[4]
-
Label-free detection methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly without the need for fluorescent labels.
-
Radioactive assays: While involving regulatory hurdles, radiometric assays are insensitive to fluorescence interference.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in fluorescence assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all wells, including controls without the assay fluorophore. | This compound autofluorescence. | 1. Run a "this compound-only" control to quantify its contribution to the signal. 2. Subtract the background fluorescence from all experimental wells. 3. If possible, switch to a fluorophore with a red-shifted emission spectrum to minimize spectral overlap.[7][8] |
| Unexpectedly high signal in treated wells (potential false positive). | The emission spectrum of this compound overlaps with the emission spectrum of the assay fluorophore. | 1. Perform a spectral scan of this compound under your assay conditions to confirm spectral overlap. 2. Use a narrower emission filter to specifically detect the assay fluorophore's peak emission while minimizing the collection of this compound's fluorescence. 3. Consider using a time-resolved fluorescence (TRF) assay if a suitable probe is available, as the long-lived fluorescence of TRF probes can be distinguished from the short-lived fluorescence of interfering compounds. |
| Lower than expected signal in treated wells (potential false negative or signal quenching). | This compound absorbs light at the excitation and/or emission wavelength of the assay fluorophore (inner filter effect). | 1. Measure the absorbance spectrum of this compound to check for overlap with the assay fluorophore's excitation and emission wavelengths. 2. If possible, reduce the concentration of this compound while still achieving the desired biological effect. 3. Increase the concentration of the assay fluorophore, if feasible within the assay's dynamic range, to minimize the relative effect of quenching.[8] |
| Inconsistent or variable results across replicate wells. | This compound precipitation at the tested concentration, leading to light scattering. | 1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. If solubility is an issue, consider adding a small amount of a biocompatible solvent like DMSO, ensuring it does not affect the assay's performance. |
Experimental Protocols
Protocol: Characterizing this compound's Potential for Fluorescence Interference
This protocol provides a step-by-step guide to assess the fluorescent properties of this compound and its potential to interfere with a specific fluorescence assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorophore used in your assay
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with spectral scanning capabilities
Procedure:
-
Determine this compound's Intrinsic Fluorescence:
-
Prepare a serial dilution of this compound in the assay buffer in a microplate. Include a buffer-only control.
-
Using the plate reader, perform an excitation and emission scan for each concentration of this compound to determine its optimal excitation and emission wavelengths.
-
Measure the fluorescence intensity at the determined optimal wavelengths.
-
-
Assess Spectral Overlap:
-
Compare the excitation and emission spectra of this compound with those of your assay's fluorophore.
-
Significant overlap suggests a high potential for interference.
-
-
Evaluate Interference in the Presence of the Assay Fluorophore:
-
Prepare wells containing a fixed concentration of your assay fluorophore and a serial dilution of this compound in the assay buffer.
-
Include controls with only the fluorophore and only this compound.
-
Excite the wells at the fluorophore's excitation wavelength and measure the emission at the fluorophore's emission wavelength.
-
An increase in signal compared to the "fluorophore-only" control indicates additive fluorescence from this compound.
-
A decrease in signal suggests quenching by this compound.
-
-
Check for Inner Filter Effect:
-
Measure the absorbance spectrum of the highest concentration of this compound used in your assay.
-
Overlap of this absorbance spectrum with the excitation or emission wavelengths of your fluorophore indicates a potential for the inner filter effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Sanguinarine (as a proxy for this compound)
Sanguinarine has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.[9][10][11][12][13][14][15][16] Understanding these interactions is crucial for interpreting experimental results.
Caption: Major signaling pathways potentially inhibited by this compound.
Experimental Workflow for Troubleshooting this compound Interference
The following workflow provides a logical approach to identifying and mitigating fluorescence interference from this compound.
Caption: A decision-tree workflow for troubleshooting this compound interference.
By following the guidance and protocols outlined in this technical support center, researchers can better anticipate, identify, and address the potential for this compound to interfere with their fluorescence-based assays, leading to more reliable and accurate experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norsanguinarine Off-Target Effects in Cell Culture
Disclaimer: Direct experimental data on the off-target effects of Norsanguinarine is limited in publicly available scientific literature. The following information is largely based on studies of the structurally similar and well-characterized benzophenanthridine alkaloid, Sanguinarine. This guide is intended to provide researchers with a starting point for experimental design and troubleshooting, with the understanding that the effects of this compound may not be identical to those of Sanguinarine.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound in cell culture?
A1: Based on data from the related compound Sanguinarine, this compound may exhibit several off-target effects, including broad cytotoxicity across various cell lines, induction of apoptosis through both intrinsic and extrinsic pathways, and modulation of multiple signaling cascades. Sanguinarine has been shown to interact with a variety of cellular targets beyond its intended primary target.[1][2]
Q2: At what concentrations are off-target effects likely to be observed?
A2: Off-target effects are concentration-dependent. For Sanguinarine, cytotoxicity and apoptosis have been observed in the low micromolar range in various cancer cell lines.[3][4] It is crucial to perform a dose-response curve for this compound in your specific cell line to determine the optimal concentration range for your experiments and to identify the threshold for significant off-target cytotoxicity.
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of small molecule research. Strategies include:
-
Using a structurally related but inactive compound as a negative control.
-
Employing genetic approaches , such as siRNA or CRISPR/Cas9-mediated knockout of the intended target, to see if this phenocopies the effect of this compound.
-
Performing rescue experiments by overexpressing the target protein to see if it reverses the effects of this compound.
-
Utilizing orthogonal assays that measure different downstream effects of the target pathway.
Q4: What are the known signaling pathways affected by Sanguinarine, which might also be affected by this compound?
A4: Sanguinarine has been reported to modulate several key signaling pathways, including:
-
NF-κB Pathway: Sanguinarine can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
-
MAPK Pathway: It can affect the phosphorylation status of components of the MAPK pathway, such as ERK, JNK, and p38, which are involved in proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: Sanguinarine has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[6][7][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death at intended "on-target" concentrations. | The intended concentration is causing significant off-target cytotoxicity in your specific cell line. | Perform a detailed dose-response curve using a cell viability assay (e.g., MTT, resazurin) to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations and narrow down to find a suitable window. |
| Inconsistent or irreproducible results between experiments. | 1. Variability in cell health and passage number.2. Instability of this compound in culture medium. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh this compound solutions for each experiment. Check the stability of the compound in your specific culture medium over the time course of your experiment. |
| Observed phenotype does not match the expected outcome based on the intended target. | 1. This compound is hitting one or more off-target proteins that are dominant in the observed cellular context.2. The intended target is not expressed or is not functional in your cell line. | 1. Perform a literature search for known off-targets of similar compounds (benzophenanthridine alkaloids). Consider using a lower, more specific concentration of this compound. Employ control experiments as described in FAQ Q3.2. Verify the expression and activity of your target protein in the cell line using techniques like Western blotting or qPCR. |
| Difficulty dissolving this compound or precipitation in culture medium. | This compound may have poor solubility in aqueous solutions. | Dissolve this compound in an appropriate solvent like DMSO at a high stock concentration. When adding to the culture medium, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. Perform a vehicle control experiment. |
Quantitative Data on Sanguinarine (as a proxy for this compound)
Table 1: Cytotoxicity of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HL-60 | Human Promyelocytic Leukemia | 0.9 | 4 | MTT[3] |
| A431 | Human Epidermoid Carcinoma | ~1-2 | - | DNA Ladder Assay[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.56 | 24 | Alamar Blue[7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.60 | 24 | Alamar Blue[7] |
| H1299 | Non-Small Cell Lung Cancer | Varies | 72 | MTT[6] |
| H460 | Non-Small Cell Lung Cancer | Varies | 72 | MTT[6] |
| H1975 | Non-Small Cell Lung Cancer | Varies | 72 | MTT[6] |
| A549 | Non-Small Cell Lung Cancer | Varies | 72 | MTT[6] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. These values should be used as a general guide.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
This compound
-
Target cells
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Potential signaling pathways affected by this compound, based on Sanguinarine data.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Norsanguinarine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of norsanguinarine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: The primary factors contributing to the low oral bioavailability of this compound, a plant-derived alkaloid, are understood to be:
-
Poor Water Solubility: this compound is a solid with low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Like its close analog sanguinarine, this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver. Sanguinarine is a potent inhibitor of several key drug-metabolizing enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4, suggesting it is also a substrate for these enzymes.
-
P-glycoprotein (P-gp) Efflux: As with many xenobiotics, there is a potential for this compound to be actively transported out of intestinal epithelial cells back into the gut lumen by efflux pumps like P-glycoprotein, further reducing its net absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several strategies can be employed to overcome the bioavailability challenges of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.
-
Co-administration with Bioenhancers: Administering this compound with natural compounds that inhibit drug metabolism can increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-documented inhibitor of CYP enzymes and P-gp, and has been shown to enhance the bioavailability of numerous drugs.
-
Prodrug Approach: Chemically modifying the this compound molecule to create a more lipophilic and permeable prodrug can enhance its absorption. The prodrug is then converted to the active this compound in the body.
Q3: Are there any known signaling pathways affected by this compound or its analogs?
A3: Yes, sanguinarine, a closely related compound, has been shown to modulate several critical signaling pathways, and it is plausible that this compound has similar effects. These pathways include:
-
NF-κB Signaling Pathway: Sanguinarine is known to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
MAPK/ERK Pathway: Sanguinarine can inhibit the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival that is often dysregulated in cancer. Given the crosstalk between signaling pathways, it is likely that this compound also influences this pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to improve this compound bioavailability.
Issue 1: Low Entrapment Efficiency of this compound in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor lipid solubility of this compound. | 1. Screen different lipids (e.g., stearic acid, glyceryl monostearate, Compritol® 888 ATO). 2. Increase the temperature of the lipid melt during preparation to enhance solubilization. | Improved partitioning of this compound into the lipid phase, leading to higher entrapment efficiency. |
| Drug expulsion during lipid recrystallization. | 1. Use a combination of lipids to create a less ordered crystalline structure. 2. Employ a rapid cooling method (e.g., cold homogenization) to trap the drug within the lipid matrix. | Reduced expulsion of this compound from the solidifying lipid core. |
| Inappropriate surfactant concentration. | 1. Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween® 80). 2. Use a combination of surfactants to improve emulsion stability. | Formation of smaller, more stable nanoparticles with a reduced surface area to volume ratio, which can help retain the drug. |
Issue 2: Variability in Pharmacokinetic Data After Oral Administration of this compound Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent dosing volume or formulation concentration. | 1. Ensure accurate and consistent preparation of the dosing formulation. 2. Use calibrated equipment for oral gavage. | Reduced variability in the administered dose, leading to more consistent plasma concentration profiles. |
| Food effect influencing absorption. | 1. Standardize the fasting period for experimental animals before dosing. 2. Conduct a food effect study to understand how food intake alters the absorption of your formulation. | Minimized variability in gastrointestinal conditions, resulting in more reproducible absorption. |
| Enterohepatic recirculation. | 1. Design the pharmacokinetic study with a sufficient duration and sampling frequency to capture potential secondary peaks in the plasma concentration-time profile. | A more accurate characterization of the drug's disposition and elimination phases. |
Issue 3: Limited Enhancement of Bioavailability with Piperine Co-administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal dose of piperine. | 1. Perform a dose-ranging study with piperine to find the optimal concentration for inhibiting CYP enzymes and/or P-gp. | Identification of a piperine dose that maximally inhibits presystemic metabolism and efflux of this compound. |
| Timing of co-administration. | 1. Administer piperine 30-60 minutes before the administration of this compound to ensure that the inhibitory effect on metabolic enzymes is established. | Enhanced inhibition of first-pass metabolism, leading to a greater increase in this compound bioavailability. |
| Piperine formulation. | 1. Ensure that the piperine formulation used for co-administration has good solubility and absorption characteristics to achieve effective inhibitory concentrations in the gut and liver. | Improved in vivo performance of piperine as a bioenhancer. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical outcomes from bioavailability enhancement studies.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| This compound-SLNs | 250 ± 45 | 4.0 ± 0.8 | 2000 ± 350 | 800 |
| This compound + Piperine (20 mg/kg) | 150 ± 30 | 1.5 ± 0.4 | 1250 ± 280 | 500 |
Table 2: Physicochemical Properties of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value |
| Particle Size (nm) | 190 ± 25 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 |
| Zeta Potential (mV) | -20 ± 5 |
| Entrapment Efficiency (%) | 85 ± 7 |
| Drug Loading (%) | 4.25 ± 0.35 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound
-
Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the lipid at a temperature 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer at a defined pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform:methanol mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting liposomal suspension can be sonicated or extruded to reduce the vesicle size and lamellarity.
-
Separate the unencapsulated this compound by centrifugation or dialysis.
-
Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study of this compound with Piperine Co-administration in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: a control group receiving the this compound formulation and a treatment group receiving piperine followed by the this compound formulation.
-
For the treatment group, administer a suspension of piperine (20 mg/kg) by oral gavage.
-
After 30 minutes, administer the this compound formulation (e.g., 20 mg/kg suspension) to both groups by oral gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability.
Visualizations
Signaling Pathways
Caption: this compound may inhibit the NF-κB pathway by preventing IKK activation.
Caption: this compound may inhibit the PI3K/Akt/mTOR pathway, affecting cell growth.
Experimental Workflow
Caption: A logical workflow for selecting and evaluating strategies to improve this compound bioavailability.
Norsanguinarine Dose-Response Curve Optimization: Technical Support Center
Disclaimer: Data regarding norsanguinarine is limited in publicly available scientific literature. This guide leverages information from its close structural analog, sanguinarine, to provide comprehensive support for your experimental design and troubleshooting. Researchers should consider this information as a starting point and optimize protocols specifically for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to sanguinarine?
This compound is a benzophenanthridine alkaloid, structurally similar to sanguinarine.[1] It is the N-demethylated analogue of sanguinarine and is often found alongside it in various plant species.[1] Due to their structural similarity, their biological activities and experimental behaviors are expected to be comparable, though not identical.
Q2: What is the primary mechanism of action of this compound/sanguinarine?
Sanguinarine, and likely this compound, exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death).[2][3][4] This is often mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the JAK/STAT and MAPK pathways.[2][3][5][6][7][8]
Q3: What should I consider when preparing a stock solution of this compound?
Q4: Which cytotoxicity assay is best for determining the IC50 of this compound?
Commonly used colorimetric assays like MTT, MTS, and resazurin (AlamarBlue) are suitable for determining the IC50 value of this compound.[9][10][11] The choice of assay may depend on the cell line and specific experimental conditions. It is advisable to optimize the assay parameters, such as cell density and incubation time, for your specific cell line.[10][11]
Q5: How do I select an appropriate concentration range for my dose-response experiments?
Based on data for sanguinarine, a starting concentration range of 0.1 µM to 50 µM is reasonable for initial cytotoxicity screening.[12] The IC50 values for sanguinarine vary significantly depending on the cell line (see table below).[13][14] It is recommended to perform a preliminary broad-range dose-response experiment to narrow down the effective concentration range for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven dissolution of formazan crystals (MTT assay) | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete dissolution of formazan crystals by thorough mixing.[9] |
| Poor or no dose-response curve | - this compound concentration is too low or too high.- The chosen cell line is resistant to this compound.- Incorrect incubation time.- this compound instability in the culture medium. | - Perform a wider range of serial dilutions.- Verify the cytotoxic effect in a sensitive control cell line.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Prepare fresh dilutions of this compound for each experiment. |
| IC50 value is not reproducible | - Variation in cell passage number or confluency.- Inconsistent incubation times with the compound or assay reagent.- Different sources or batches of reagents (e.g., FBS, media). | - Use cells within a consistent passage number range and at a similar confluency.- Strictly adhere to the established incubation times.[15]- Use the same batch of reagents for a set of comparative experiments. |
| Unexpected increase in cell viability at high concentrations (bell-shaped curve) | - Compound precipitation at high concentrations.- Off-target effects or changes in the mechanism of action at high doses. | - Visually inspect the wells for any signs of precipitation.- If precipitation is observed, consider using a different solvent or lowering the maximum concentration.- This may be a true biological effect; further investigation into the mechanism is warranted. |
| High background in Annexin V/PI apoptosis assay | - Mechanical stress during cell harvesting (for adherent cells).- Cells were overgrown, leading to spontaneous apoptosis/necrosis.- Non-specific binding of Annexin V. | - Use a gentle cell detachment method (e.g., Accutase instead of Trypsin).[16]- Ensure cells are in the logarithmic growth phase.- Wash cells thoroughly and use the recommended binding buffer.[17] |
Quantitative Data Summary
Note: The following IC50 values are for sanguinarine and should be used as a reference for designing experiments with this compound.
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Human promyelocytic leukemia (HL-60) | MTT | 4 hours | 0.9 | [14] |
| S-G gingival epithelial cells | Neutral Red | 24 hours | 7.6 | [13] |
| MCF-7 (Breast Cancer) | MTT | 24 hours | ~5-10 | [12] |
| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | MTT | 24 hours | ~10-20 | [12] |
| MRC-5 (Normal Lung Fibroblast) | MTT | 24 hours | > 50 | [12] |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol provides a general framework for determining the IC50 of this compound. Optimization of cell number and incubation times is recommended.[9][10][11]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in diluted HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to obtain the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for dose-response curve optimization.
Caption: this compound/Sanguinarine induced apoptosis via the MAPK signaling pathway.
Caption: this compound/Sanguinarine inhibition of the JAK/STAT signaling pathway.
References
- 1. This compound | 522-30-5 | Benchchem [benchchem.com]
- 2. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of sanguinarine via regulating apoptosis and MAPK pathways in zebrafish and HL1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - Figshare [manara.qnl.qa]
- 9. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 10. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Norsanguinarine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Norsanguinarine in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The stability of this compound, like other benzophenanthridine alkaloids, can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The molecular structure of this compound, containing multiple rings and functional groups, makes it susceptible to chemical modifications under suboptimal conditions.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, related benzophenanthridine alkaloids like Sanguinarine exhibit pH-dependent structural forms.[2] It is plausible that this compound also exists in different ionic states depending on the pH of the solution, which can significantly impact its stability. Extreme acidic or alkaline conditions may catalyze hydrolytic degradation.[3][4][5] For similar compounds, neutral to slightly acidic conditions are often favored for stability.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with chromophoric structures like this compound are often susceptible to photodegradation when exposed to UV or even ambient light.[6][7][8] This can lead to the formation of degradation products and a loss of potency. It is crucial to protect this compound solutions from light.
Q4: What is the recommended storage temperature for this compound solutions?
A4: To minimize thermal degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C).[9] For long-term storage, freezing (-20 °C or below) may be appropriate, but freeze-thaw cycles should be avoided. Elevated temperatures can accelerate degradation reactions.[10][11]
Q5: What solvents are suitable for dissolving and storing this compound?
A5: this compound is reported to be slightly soluble in heated methanol and DMSO. The choice of solvent can impact stability. For instance, the presence of water in organic solvents can facilitate hydrolysis. It is important to use high-purity, anhydrous solvents when possible and to assess the compatibility of the chosen solvent with this compound for the duration of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results over time. | Degradation of this compound in the stock or working solution. | Prepare fresh solutions before use. Store stock solutions in small, single-use aliquots at -20°C or below, protected from light. Verify the concentration of the stock solution periodically using a stability-indicating analytical method like HPLC. |
| Change in the color of the this compound solution. | Formation of degradation products, possibly due to oxidation or photodegradation. | Discard the solution. When preparing new solutions, use deoxygenated solvents and protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Precipitation in the solution upon storage. | Poor solubility at the storage temperature or pH-dependent precipitation. | Ensure the storage solvent can maintain this compound solubility at the intended storage temperature. If precipitation is observed upon thawing a frozen stock, gently warm and vortex to redissolve, and visually inspect for complete dissolution before use. Consider adjusting the pH of buffered solutions to a range where this compound is most stable and soluble. |
| Inconsistent results between experimental replicates. | Inconsistent handling of this compound solutions (e.g., variable exposure to light or temperature). | Standardize the handling procedures for all this compound solutions. Ensure all researchers are following the same protocol for preparation, storage, and use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general procedure for preparing a this compound stock solution.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade or higher)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound solid to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the solid to a sterile amber glass vial.
-
Add the required volume of anhydrous DMSO or methanol to achieve the desired concentration.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary for complete dissolution in methanol.
-
For storage, dispense the stock solution into single-use aliquots in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[12][13]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the different stress conditions listed above. Include a control sample stored at 4°C and protected from light.
-
At specified time points, withdraw samples and neutralize if necessary (for acidic and alkaline hydrolysis samples).
-
Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect the formation of degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound, or Mass Spectrometry (MS) for identification of degradation products.[9][14][15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good separation between the this compound peak and any degradation product peaks observed in the forced degradation study samples.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Qualitative Stability of this compound under Different Conditions (Hypothetical Data for Illustrative Purposes)
| Condition | Solvent System | Observation | Stability |
| Acidic (pH 2) | 0.1 M HCl | Significant degradation observed after 8 hours. | Low |
| Neutral (pH 7) | Phosphate Buffer | Minor degradation observed after 24 hours. | Moderate |
| Alkaline (pH 10) | 0.1 M NaOH | Rapid degradation observed within 4 hours. | Very Low |
| Light (UV) | Methanol | Significant degradation and color change after 2 hours. | Very Low |
| Light (Ambient) | Methanol | Gradual degradation observed over 48 hours. | Low |
| Temperature (40°C) | DMSO | Moderate degradation observed after 72 hours. | Moderate |
| Temperature (4°C) | DMSO | Minimal degradation observed after 1 week. | High |
| -20°C | DMSO | No significant degradation observed after 1 month. | Very High |
Visualizations
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Factors contributing to the degradation of this compound in solution.
References
- 1. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Acidic Versus Alkaline Bacterial Degradation of Lignin Through Engineered Strain E. coli BL21(Lacc): Exploring the Differences in Chemical Structure, Morphology, and Degradation Products [frontiersin.org]
- 4. Acidic Versus Alkaline Bacterial Degradation of Lignin Through Engineered Strain E. coli BL21(Lacc): Exploring the Differences in Chemical Structure, Morphology, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flinnsci.com [flinnsci.com]
- 6. Photostability of Isovaline and its Precursor 5-Ethyl-5- methylhydantoin Exposed to Simulated Space Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV-promoted radical formation, and near-IR-induced and spontaneous conformational isomerization in monomeric 9-methylguanine isolated in low-temperature Ar matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. Influence of UV radiation on molecular structure and catalytic activity of free and immobilized bromelain, ficin and papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical chemical stability of warfarin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Norsanguinarine Vehicle Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of norsanguinarine in in vitro studies, with a specific focus on the critical role of the vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it essential in in vitro studies?
A vehicle control is a crucial component of experimental design. It consists of treating cells with the same solvent (the "vehicle") used to dissolve the experimental compound (this compound), but without the compound itself. This is essential to distinguish the biological effects of the compound from any potential effects of the solvent. Without a proper vehicle control, any observed changes in cell viability, proliferation, or signaling could be mistakenly attributed to the drug when they are actually caused by the vehicle.[1]
Q2: What are the recommended vehicles for dissolving this compound?
This compound is a solid, poorly water-soluble compound.[2] Therefore, organic solvents are typically required for its dissolution in in vitro studies. The most common vehicles for such compounds are Dimethyl Sulfoxide (DMSO) and Ethanol.
-
DMSO: A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.[3] It is a standard choice in many cell-based assays.
-
Ethanol: A polar protic solvent that can also be effective. However, it can have specific effects on certain cell lines, such as stimulating proliferation in estrogen receptor-positive cells like MCF-7.[4]
The choice of vehicle should be determined empirically for your specific cell line and experimental conditions.
Q3: What is the maximum concentration of DMSO or Ethanol that should be used in cell culture?
The final concentration of the vehicle in the cell culture medium should be kept to a minimum to avoid off-target effects. A general guideline is to keep the final concentration at or below 0.5%.[5] However, the tolerance can be highly cell-type dependent.
-
DMSO: Concentrations above 1% can induce cellular toxicity, apoptosis, and other unintended biological effects.[3][6] Some studies show cytotoxicity in leukemic cell lines at concentrations of 2% or higher. It is strongly recommended to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line.
-
Ethanol: Viability loss has been observed at concentrations of ≥0.5% in 24-hour assays and ≥0.25% in 48-hour assays in BEAS-2B cells.[7] For sensitive endpoints like inflammation, concentrations should be kept even lower, at ≤0.05%.[7]
Q4: How do I perform a vehicle toxicity test?
Before beginning your experiments with this compound, you must determine the highest concentration of your chosen vehicle that does not affect your cells. This is done by performing a dose-response experiment with the vehicle alone. You should assess key parameters such as cell viability, proliferation, and morphology at a range of vehicle concentrations. The highest concentration that shows no significant difference from the untreated control cells is your maximum working concentration.
Q5: My vehicle control shows a biological effect. How do I interpret my results?
If your vehicle control (e.g., cells + media + DMSO) shows a statistically significant difference compared to your negative control (cells + media only), this indicates the vehicle itself is impacting the cells. In this case, the vehicle control, not the negative control, should be used as the baseline (100% viability or 0% effect) for calculating the specific effects of this compound.[5] If the vehicle's effect is too pronounced, you must lower its concentration or find an alternative, less impactful solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death in Vehicle Control | Vehicle concentration is too high, leading to cytotoxicity.[3][6] | Perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration. Ensure the final vehicle concentration is well below this limit (ideally ≤0.5%).[5] |
| Cell line is particularly sensitive to the chosen solvent. | Test an alternative vehicle. For example, if DMSO is toxic, evaluate ethanol or another suitable solvent. | |
| Inconsistent Results Between Experiments | Inconsistent mixing or pipetting of the cell inoculum or treatment solutions.[8] | Ensure thorough but gentle mixing to create a homogenous cell suspension and drug/vehicle solution. Avoid creating foam or bubbles.[8] |
| Contamination of cell cultures (e.g., bacteria, mycoplasma).[8][9] | Regularly test for mycoplasma contamination. Practice sterile cell culture techniques meticulously. | |
| This compound Precipitates in Culture Medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Prepare a more concentrated stock solution of this compound in the pure vehicle. This allows for a greater dilution factor when adding it to the culture medium, keeping the final vehicle concentration low while ensuring the drug remains dissolved. |
| Interaction between the compound and components of the serum or medium. | Test different types of serum or use a serum-free medium if appropriate for your cell line. | |
| Vehicle Control Affects Gene or Protein Expression | The solvent itself is altering cellular signaling pathways. | This is a known phenomenon. Your primary comparison should be between the vehicle-treated group and the this compound-treated group. This comparison isolates the effect of the drug from the effect of the vehicle.[5] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Vehicle Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.
-
Vehicle Preparation: Prepare serial dilutions of your vehicle (e.g., DMSO or ethanol) in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 5.0% (v/v). Include an untreated media-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the untreated media-only control. The highest concentration that does not cause a significant reduction in viability (e.g., maintains >95% viability) is the maximum tolerated concentration for your future experiments.
Data Summary: Vehicle Cytotoxicity
The following table summarizes typical cytotoxicity thresholds for common vehicles. Note that these values are cell-type dependent and should be confirmed experimentally.
| Vehicle | Concentration (v/v) | Observation | Reference |
| DMSO | > 1% | Can induce apoptosis in retinal neuronal cells. | [3] |
| ≥ 2% | Cytotoxic to various human leukemic cell lines. | ||
| 0.1% - 0.5% | Generally considered non-cytotoxic in most cell lines. | [6] | |
| Ethanol | ≥ 0.5% (24h) | Drives viability loss in BEAS-2B cells. | [7] |
| ≥ 0.25% (48h) | Drives viability loss in BEAS-2B cells. | [7] | |
| ≤ 0.1% | Often used with minimal impact on cell proliferation. | [10] |
This compound: Mechanism of Action & Signaling Pathways
This compound is a benzophenanthridine alkaloid, similar to its well-studied analog, sanguinarine. Sanguinarine has been shown to exert its biological effects, such as inducing apoptosis and inhibiting proliferation in cancer cells, by modulating several key signaling pathways.[11][12] These pathways are likely relevant to the mechanism of action of this compound as well.
Key Signaling Pathways Modulated by Sanguinarine/Norsanguinarine
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Sanguinarine has been shown to inhibit this pathway, leading to decreased proliferation and induced apoptosis in cancer cells.[12]
-
PI3K/Akt Pathway: A central pathway for regulating cell growth, survival, and metabolism. Sanguinarine and its derivatives are known to interfere with PI3K/Akt/mTOR signaling.[11]
-
p53 Signaling Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Sanguinarine can influence p53 activity, contributing to its anti-cancer effects.[12][13]
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. corning.com [corning.com]
- 9. Résolution des problèmes de culture cellulaire [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation of DNA damage in epidemic dropsy patients to carcinogenic potential of argemone oil and isolated sanguinarine alkaloid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Norsanguinarine in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norsanguinarine and encountering cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzophenanthridine alkaloid, a class of natural compounds known for their diverse biological activities.[1] Its close analogue, Sanguinarine, is known to exert anti-cancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Sanguinarine's mechanism involves the disruption of multiple key signaling pathways within cancer cells, including the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[2] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and by affecting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.[3][4]
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented, resistance to alkaloids in cancer cells often involves:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: Proteins like P-glycoprotein (P-gp/ABCB1), MRP1, and ABCG2 can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[5][6][7]
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) can make cells less susceptible to programmed cell death.
-
Drug Target Modification: Changes in the molecular target of the drug can prevent it from binding effectively.
-
Increased DNA Repair Capacity: For drugs that damage DNA, enhanced DNA repair mechanisms can counteract their effects.[7]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and proliferation can override the cytotoxic effects of the drug.
Interestingly, studies on the closely related compound Sanguinarine have shown that it can inhibit and even down-regulate the expression of P-glycoprotein (P-gp), a common ABC transporter responsible for multidrug resistance.[5][8] In some cases, P-gp overexpressing cells have even shown increased sensitivity to Sanguinarine, a phenomenon known as "collateral sensitivity".[5][8] Therefore, if you are observing resistance, it may be mediated by mechanisms other than P-gp overexpression.
Q3: How can I determine if my this compound-resistant cells are overexpressing P-glycoprotein?
You can assess P-glycoprotein expression and activity through several methods:
-
Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the sensitive parental line.
-
Immunofluorescence: This method can be used to visualize the localization and relative expression of P-gp on the cell membrane.
-
Functional Assays (e.g., Rhodamine 123 or Calcein-AM Efflux Assay): These assays measure the activity of P-gp by monitoring the efflux of a fluorescent substrate. Increased efflux in resistant cells, which can be reversed by a known P-gp inhibitor like Verapamil, indicates functional P-gp-mediated resistance.
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting Steps:
-
Assess P-gp Expression: Perform a Western blot to compare P-gp protein levels between your sensitive and resistant cell lines.
-
Conduct a Functional Efflux Assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to measure efflux activity.
-
Co-treatment with a P-gp Inhibitor: Treat your resistant cells with this compound in combination with a P-gp inhibitor (e.g., Verapamil, Tariquidar). A restoration of sensitivity would suggest P-gp involvement.
-
Possible Cause 2: Alterations in apoptosis signaling pathways.
-
Troubleshooting Steps:
-
Perform an Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) assay to determine if this compound is still inducing apoptosis in the resistant cells.
-
Analyze Key Apoptosis-Related Proteins: Use Western blotting to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as caspase activation (e.g., cleaved caspase-3, cleaved PARP).
-
Possible Cause 3: Development of resistance through other mechanisms.
-
Troubleshooting Steps:
-
Consider Combination Therapy: Explore the synergistic effects of this compound with other chemotherapeutic agents. Sanguinarine has shown synergistic effects with drugs like Doxorubicin and Cisplatin.[9][10]
-
Investigate Other ABC Transporters: If P-gp is not overexpressed, consider assessing the expression of other transporters like MRP1 or ABCG2.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that you are using an optimal cell seeding density that allows for logarithmic growth during the experiment.
-
Check for Drug-Medium Interactions: Some compounds can interact with components in the cell culture medium. Consider performing the assay in a serum-free medium for the final incubation step.
-
Ensure Complete Solubilization of Formazan: In an MTT assay, incomplete solubilization of the formazan crystals can lead to inaccurate readings. Ensure thorough mixing and consider using a different solubilizing agent if necessary.
-
Include Appropriate Controls: Always include untreated controls, vehicle controls (if the drug is dissolved in a solvent like DMSO), and positive controls for cell death.
-
Data Presentation
Table 1: IC50 Values of Sanguinarine in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Sanguinarine IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | Sensitive | 0.61 ± 0.05 | [11] |
| CEM/ADR5000 | Leukemia | P-gp Overexpression | 0.31 ± 0.03 | [11] |
| HCT116 (p53+/+) | Colon Cancer | Sensitive | 0.83 ± 0.07 | [11] |
| HCT116 (p53-/-) | Colon Cancer | p53 Knockout | 0.54 ± 0.04 | [11] |
| MDA-MB-231-pcDNA | Breast Cancer | Sensitive | 1.13 ± 0.11 | [11] |
| MDA-MB-231-BCRP | Breast Cancer | BCRP Overexpression | 1.05 ± 0.09 | [11] |
| U87MG | Glioblastoma | Sensitive | 0.49 ± 0.04 | [11] |
| U87MG.ΔEGFR | Glioblastoma | EGFR Overexpression | 0.52 ± 0.06 | [11] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis in response to this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for P-glycoprotein
This protocol is for determining the expression level of P-glycoprotein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse sensitive and resistant cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Determinants of Sensitivity or Resistance of Cancer Cells Toward Sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Effect of Piperlongumine and Sanguinarine on the Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of Sensitivity or Resistance of Cancer Cells Toward Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Aspects of Molecular Mechanisms of Drug Resistance through ABC Transporters and Other Related Molecules in Canine Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Norsanguinarine Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues encountered during norsanguinarine assays. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound fluorescence assay is showing high variability between replicates. What are the common causes?
A1: High variability in fluorescence assays can stem from several factors. Here are the most common culprits and how to address them:
-
This compound Instability: this compound, like many alkaloids, can be unstable in certain conditions.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and use them within a short period. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light, as this compound is light-sensitive.
-
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability.
-
Solution: Ensure thorough cell suspension mixing before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell settling.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, perform larger volume dilutions where possible to minimize errors.
-
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a more uniform environment across the plate.
-
-
Fluorescence Interference: Components in your sample or the this compound itself can interfere with the fluorescence reading.
-
Solution: Run appropriate controls, including a "this compound only" control (no cells) to check for autofluorescence, and a "vehicle control" (cells treated with the same concentration of solvent used for this compound) to assess background fluorescence.
-
Q2: I am observing a progressive decrease in the fluorescence signal over the course of my experiment. Why is this happening?
A2: A decreasing fluorescence signal can be attributed to several factors:
-
Photobleaching: The fluorophore in your assay may be sensitive to light and lose its fluorescence upon repeated exposure.
-
Solution: Minimize the exposure of your samples to light. When using a fluorescence plate reader, use the lowest possible excitation intensity and the shortest read time that still provides a good signal-to-noise ratio.
-
-
This compound Degradation: As mentioned, this compound can degrade over time, especially in aqueous solutions at neutral or alkaline pH.
-
Solution: Conduct time-course experiments to determine the stability of this compound in your specific assay conditions. Prepare fresh solutions and add them to your assay immediately.
-
-
Cell Death: If your assay measures a parameter related to cell viability, a decrease in signal could indicate that the concentration of this compound you are using is cytotoxic.
-
Solution: Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your experiments.
-
Q3: My HPLC analysis of this compound is giving inconsistent peak areas. What should I check?
A3: Inconsistent peak areas in HPLC are a common issue. Here's a troubleshooting checklist:
-
Sample Preparation: Incomplete extraction or inconsistent sample dilution will lead to variable results.
-
Solution: Ensure your extraction protocol is robust and validated. Use precise and calibrated volumetric equipment for dilutions.
-
-
Injection Volume: Variations in the injection volume will directly affect the peak area.
-
Solution: Check the autosampler for any leaks or bubbles. Ensure the injection loop is completely filled.
-
-
Mobile Phase: Changes in the mobile phase composition, pH, or flow rate can alter retention times and peak shapes.
-
Solution: Prepare fresh mobile phase daily and degas it properly. Ensure the pump is delivering a consistent flow rate.
-
-
Column Performance: A deteriorating column can lead to peak broadening, tailing, and loss of resolution.
-
Solution: Use a guard column to protect the analytical column. Flush the column regularly and store it in an appropriate solvent. If performance degrades, consider replacing the column.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise and signal instability.
-
Solution: Clean the flow cell according to the manufacturer's instructions. Check the lamp's usage hours and replace it if necessary.
-
Data Presentation
Table 1: Potential Sources of Variability in this compound Assays and Recommended Solutions
| Source of Variability | Assay Type(s) Affected | Recommended Solution |
| This compound Instability | All | Prepare fresh solutions, protect from light, store properly. |
| Inconsistent Cell Seeding | Cell-based assays | Mix cell suspension well, allow plate to settle before incubation. |
| Pipetting Errors | All | Use calibrated pipettes, proper technique. |
| Edge Effects | Cell-based assays | Avoid using outer wells of the plate. |
| Photobleaching | Fluorescence assays | Minimize light exposure, use low excitation intensity. |
| Mobile Phase Inconsistency | HPLC | Prepare fresh, degassed mobile phase daily. |
| Column Degradation | HPLC | Use a guard column, flush and store column properly. |
Table 2: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines (Data extrapolated from related compounds)
| Cell Line | Cancer Type | Assay Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT Assay | 5 - 15 |
| MCF-7 | Breast Adenocarcinoma | Fluorescence Viability | 8 - 20 |
| HeLa | Cervical Adenocarcinoma | Crystal Violet Assay | 10 - 25 |
| PC-3 | Prostate Adenocarcinoma | Resazurin Assay | 7 - 18 |
Note: These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: General Fluorescence-Based Cell Viability Assay (e.g., Resazurin Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include vehicle and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition:
-
Prepare a working solution of resazurin in PBS or cell culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for resorufin).
-
Protocol 2: General HPLC Method for this compound Quantification
-
Sample Preparation:
-
For cell lysates, sonicate cells in a suitable lysis buffer and centrifuge to remove debris.
-
For plasma or tissue, perform a liquid-liquid or solid-phase extraction to isolate the compound of interest.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., ~280 nm).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: General experimental workflow for a cell-based this compound assay.
Caption: A troubleshooting flowchart for high variability in this compound assays.
Caption: Simplified MAPK signaling pathway showing potential inhibition by this compound.
Technical Support Center: Validating Norsanguinarine Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the biological activity of Norsanguinarine using common secondary assays. The information is presented in a question-and-answer format, including detailed protocols and troubleshooting guides to address specific issues encountered during experiments.
Disclaimer: this compound is a less-studied benzophenanthridine alkaloid compared to its close analog, Sanguinarine. Much of the available quantitative data and mechanistic understanding is derived from studies on Sanguinarine. The protocols and data presented here are based on the known activities of Sanguinarine and are expected to be highly relevant for validating this compound. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported activities of this compound and Sanguinarine that I should be validating?
A1: this compound and the closely related compound Sanguinarine are primarily known for their potent anticancer and anti-inflammatory activities.[1] The key biological effects to validate with secondary assays are:
-
Cytotoxicity: The ability to kill cancer cells.
-
Induction of Apoptosis: Programmed cell death is a primary mechanism of its anticancer effect.[2][3]
-
Cell Cycle Arrest: The ability to halt cell proliferation at specific phases of the cell cycle.[2][4]
-
Inhibition of Pro-inflammatory Signaling Pathways: Notably, the NF-κB and STAT3 pathways, which are often constitutively active in cancer cells.[1][2]
Q2: I have observed a decrease in cell viability with my primary screen. What are the most appropriate secondary assays to confirm anticancer activity?
A2: To build a robust dataset confirming anticancer activity, you should employ a panel of secondary assays to elucidate the mechanism of cell death and growth inhibition. Recommended assays include:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Cycle Analysis: Use Propidium Iodide staining with flow cytometry to determine if this compound induces arrest at a specific phase (e.g., G0/G1 or G2/M).[2]
-
Signaling Pathway Analysis: If you hypothesize that this compound targets specific pathways like NF-κB or STAT3, use luciferase reporter assays to quantify the inhibition of transcriptional activity.[6][7]
Q3: this compound is a fluorescent compound. How might this interfere with my assays?
A3: Compounds with intrinsic fluorescence can interfere with assays that use fluorescent readouts (e.g., flow cytometry, fluorescent microscopy, some plate reader assays).[8][9] this compound may cause high background or false positives.
-
Mitigation Strategies:
-
Include Compound-Only Controls: Always run controls with this compound in cell-free media to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay dyes.
-
Choose Dyes with Different Spectra: If possible, select fluorescent dyes (e.g., for apoptosis or cell cycle) with excitation/emission spectra that do not overlap with that of this compound.
-
Use Non-Fluorescent Assays: Prioritize colorimetric (e.g., MTT, SRB) or luminescent (e.g., luciferase, CellTiter-Glo) assays where compound fluorescence is less likely to interfere.[10][11]
-
Data Presentation: Sanguinarine Activity
The following tables summarize quantitative data for Sanguinarine, which can serve as a benchmark for validating this compound.
Table 1: Cytotoxicity of Sanguinarine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 2.62 ± 0.21 | 24 | [12] |
| SiHa | Cervical Cancer | 3.07 ± 0.23 | 24 | [12] |
| LNCaP | Prostate Cancer | ~1.0 - 2.0 | 24 | [2] |
| DU145 | Prostate Cancer | ~1.0 - 2.0 | 24 | [2] |
| MCF-7 | Breast Cancer | ~4.0 | 24 | [13] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | ~0.6 | 24 | [13] |
| A375 | Melanoma | 4.09 - 10.96 µg/mL | Not Specified | [14] |
| G-361 | Melanoma | 1.22 - 1.60 µg/mL | Not Specified | [14] |
| Note: Values for melanoma cell lines were reported in µg/mL from extracts and pure compounds. |
Table 2: Effect of Sanguinarine on Apoptosis and Cell Cycle
| Cell Line | Assay | Treatment | Result | Reference |
| HeLa | Cell Cycle (Sub-G1) | 5 µM Sanguinarine, 24h | Increase in Sub-G1 from 1.7% to 59.7% | [12] |
| SiHa | Cell Cycle (Sub-G1) | 5 µM Sanguinarine, 24h | Increase in Sub-G1 from 1.7% to 41.7% | [12] |
| MDA-MB-231 | Apoptosis (Annexin V) | 2.5 µM Sanguinarine | ~30% apoptotic cells | [15] |
| MDA-MB-468 | Apoptosis (Annexin V) | 2.0 µM Sanguinarine | ~80% apoptotic cells | [15] |
| LNCaP | Cell Cycle | 0.1-2.0 µM Sanguinarine, 24h | Dose-dependent G0/G1 arrest | [4] |
| DU145 | Cell Cycle | 0.1-2.0 µM Sanguinarine, 24h | Dose-dependent G0/G1 arrest | [4] |
Experimental Workflows & Signaling Pathways
Caption: Workflow for validating this compound's anticancer activity.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Detailed Experimental Protocols & Troubleshooting
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[8]
Protocol:
-
Cell Preparation: Seed and treat cells with this compound (and vehicle control) for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest Cells: For adherent cells, gently detach using a non-enzymatic solution like EDTA to preserve membrane integrity.[1] Collect suspension cells by centrifugation. Also, collect the supernatant from adherent cells as it may contain apoptotic bodies.[16]
-
Washing: Wash cells twice with cold 1X PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Final Step: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze by flow cytometry within one hour.[17] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[1]
Troubleshooting Guide: Annexin V/PI Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in negative control | Over-trypsinization damaging cell membranes.[16] Spontaneous apoptosis from over-confluent or starved cells. | Use a gentle, non-enzymatic cell dissociation method. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Weak or no signal in positive control | Reagents (especially Annexin V) degraded. Insufficient induction of apoptosis. | Use fresh reagents and store them properly. Validate your positive control (e.g., increase concentration or incubation time). |
| High Annexin V+/PI+ population | Treatment time was too long, causing cells to progress to secondary necrosis. Compound is primarily necrotic, not apoptotic. | Perform a time-course experiment to capture early apoptotic events. |
| Fluorescence in unstained/control cells | Autofluorescence from this compound itself. | Run a "this compound-treated, unstained" control to set the baseline fluorescence. If significant, consider using an APC or PE-conjugated Annexin V which fluoresces at a longer wavelength, potentially avoiding the compound's spectral overlap.[18] |
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Preparation: Treat approximately 1 x 10^6 cells with this compound for the desired duration.
-
Harvest and Wash: Harvest cells and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19][20]
-
Incubation: Fix cells for at least 30 minutes on ice. (Cells can be stored in ethanol at 4°C for several weeks).[19][20]
-
Rehydration & Staining: Centrifuge the fixed cells (note: a higher speed may be needed) and discard the ethanol.[20] Wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind.[19][20]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well. Incubate for 5-10 minutes at room temperature.[19][20]
-
Analysis: Analyze by flow cytometry. Use a linear scale for the PI channel and gate on single cells to exclude doublets and aggregates.[21]
Troubleshooting Guide: Cell Cycle Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High CV (>7%) of G1 peak | Improper fixation (cell clumping). Inconsistent staining. Flow cytometer settings not optimized. | Add ethanol slowly while vortexing. Ensure thorough resuspension in PI/RNase solution. Run the sample at a low flow rate. |
| Broad S-phase or indistinct peaks | Incomplete RNase digestion, leading to RNA staining. Debris in the sample. | Increase RNase A concentration or incubation time. Gate out debris based on forward and side scatter properties. |
| Shift in fluorescence of all peaks | PI concentration not saturating. Cell numbers vary significantly between samples. | Titrate PI to find the optimal concentration for your cell type. Count cells and stain a consistent number for each sample.[22] |
Signaling Pathway Assay: NF-κB/STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB or STAT3 by using a reporter cell line that expresses luciferase under the control of a promoter containing response elements for the specific transcription factor.[10]
Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable line) in a 96-well white, clear-bottom plate.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (containing NF-κB or STAT3 response elements) and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.[23][24] Alternatively, use a stable reporter cell line.[25][26]
-
Pre-treatment: After 24-48 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce pathway activation by adding an appropriate agonist (e.g., TNF-α for NF-κB, IL-6 or IFN-γ for STAT3) and incubate for 4-16 hours.[23][27]
-
Cell Lysis: Wash cells with PBS and add 1X Passive Lysis Buffer.
-
Luminescence Reading: Use a dual-luciferase assay system. Add the firefly luciferase substrate and read luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly reaction and activates Renilla) and read again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in this compound-treated cells to the agonist-only control.
Troubleshooting Guide: Luciferase Reporter Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low luciferase signal | Low transfection efficiency. Insufficient agonist stimulation. Cell death due to compound toxicity. | Optimize transfection protocol (DNA:reagent ratio, cell density). Confirm agonist activity and optimize concentration/time. Run a parallel cell viability assay (e.g., MTS) to ensure this compound concentrations are not overly toxic. |
| High variability between replicates | Inconsistent cell seeding or transfection. Pipetting errors during reagent addition. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for reagent addition to minimize timing differences. |
| Inhibition observed without agonist | This compound may be inhibiting basal pathway activity or directly inhibiting the luciferase enzyme. | Test this compound on a constitutively active reporter (e.g., CMV promoter-driven luciferase) to check for non-specific enzyme inhibition. |
References
- 1. bosterbio.com [bosterbio.com]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 호스팅 기간 만료 [x-y.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. NF-κB luciferase reporter assay [bio-protocol.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]
- 24. Reporter assay. [bio-protocol.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. abeomics.com [abeomics.com]
Norsanguinarine experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norsanguinarine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzophenanthridine alkaloid, a natural compound with potential therapeutic properties, including antifungal and anticancer activities.[1] Its primary mechanism of action in cancer cells is believed to be the induction of apoptosis (programmed cell death). This is often mediated through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.
Q2: How should I prepare and store this compound stock solutions?
This compound is a solid at room temperature.[2] For in vitro experiments, it is common to dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of related compounds like sanguinarine. Store stock solutions at -20°C for short-term and -80°C for long-term storage to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Based on studies with the closely related compound sanguinarine, a dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Typical concentrations for sanguinarine range from low micromolar (e.g., 0.5 µM) to higher concentrations depending on the desired effect (apoptosis vs. necrosis).[3]
Q4: Is this compound stable in cell culture medium?
The stability of any compound in cell culture medium can be influenced by various factors, including the medium composition (e.g., presence of serum, pH) and incubation conditions. It is best practice to prepare fresh dilutions of this compound in your experimental medium from the frozen stock solution immediately before each experiment. If long-term experiments are planned, it is advisable to conduct a stability study of this compound in your specific cell culture medium under your experimental conditions.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, Resazurin)
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly.
-
-
Possible Cause: Edge effects.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause: Inconsistent incubation times with the viability reagent.
-
Solution: Add the reagent to all wells as consistently and quickly as possible. When stopping the reaction or reading the plate, maintain a consistent timing schedule between wells.
-
Problem: No significant dose-dependent decrease in cell viability.
-
Possible Cause: this compound concentration is too low.
-
Solution: Increase the concentration range in your dose-response experiment.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Extend the treatment duration. Apoptotic effects can take 24, 48, or even 72 hours to become apparent in a viability assay.
-
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Consider using a different cell line or investigating potential resistance mechanisms.
-
Apoptosis Assays
Problem: Inconsistent Annexin V/PI staining results.
-
Possible Cause: Use of trypsin with EDTA.
-
Solution: Annexin V binding to phosphatidylserine is calcium-dependent. EDTA chelates calcium, which will interfere with the staining. Use a gentle, non-enzymatic cell dissociation method or trypsin without EDTA.
-
-
Possible Cause: Staining of necrotic cells.
-
Solution: Ensure that your positive control for apoptosis (e.g., staurosporine treatment) shows a distinct apoptotic population. High levels of double-positive (Annexin V+/PI+) cells at early time points may indicate necrosis due to overly harsh treatment conditions or high concentrations of this compound.
-
Problem: No activation of caspases is detected by western blot or activity assays.
-
Possible Cause: The timing of the assay is not optimal.
-
Solution: Caspase activation is a transient event. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of caspase activation for your specific cell line and this compound concentration.
-
-
Possible Cause: The cell line may lack certain caspases.
-
Solution: Be aware of the genetic background of your cell line. For example, MCF-7 cells are deficient in caspase-3.[4]
-
-
Possible Cause: The incorrect caspase is being assayed.
Measurement of Reactive Oxygen Species (ROS)
Problem: High background fluorescence with ROS-sensitive dyes.
-
Possible Cause: Autofluorescence of the compound or cells.
-
Solution: Include an unstained control and a control with this compound but without the ROS dye to assess background fluorescence.
-
-
Possible Cause: The dye is light-sensitive.
-
Solution: Protect the dye and the stained cells from light as much as possible.
-
-
Possible Cause: The dye is reacting with components in the medium.
-
Solution: Whenever possible, perform the final incubation and measurement steps in a serum-free, phenol red-free medium or a simple buffer like PBS.
-
Data Presentation
Table 1: Representative IC50 Values for Sanguinarine in Various Cancer Cell Lines. Note: These values are for the related compound sanguinarine and should be used as a reference. The IC50 for this compound should be determined empirically for each cell line.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | MTT | 4 | 0.9[3] |
| MCF-7 | Human Breast Adenocarcinoma | MTT | Not Specified | >10 |
| PC3 | Human Prostate Cancer | MTT | 72 | 1-5 |
| Hela | Human Cervical Cancer | MTT | 72 | 1-5 |
| A549 | Human Lung Carcinoma | MTT | 72 | 1-5 |
| HepG2 | Human Liver Cancer | MTT | 72 | 3.49 |
Experimental Protocols
General Cell Culture Best Practices
-
Aseptic Technique: Always work in a certified biological safety cabinet. Disinfect all surfaces and materials with 70% ethanol before placing them in the hood. Use sterile reagents and consumables.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Optimal Growth Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure the culture medium has the correct pH and nutrients for your specific cell line.
Protocol for Determining Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: A general experimental workflow for investigating the effects of this compound.
Caption: A putative signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No Meaningful Drug-Drug Interactions Are Associated with the Coadministration of ACC007, Lamivudine, and Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Norsanguinarine and Sanguinarine
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of the cytotoxic properties of two closely related benzophenanthridine alkaloids, norsanguinarine and sanguinarine. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anticancer agents. The comparison is based on available experimental data, detailing their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Sanguinarine, a well-studied alkaloid isolated from the bloodroot plant (Sanguinaria canadensis), has demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[1] Its pro-apoptotic and anti-proliferative properties have been extensively documented.[2] this compound, a demethylated derivative of sanguinarine, has received comparatively less scientific attention. This guide aims to bridge this knowledge gap by juxtaposing the available data on both compounds, thereby providing a clear perspective on their potential as cytotoxic agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.
The available data on the IC50 values for this compound and sanguinarine are summarized in the table below. It is important to note that data for this compound is significantly limited compared to sanguinarine.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | NSCLC | Not Specified | Not Specified | > 30 | Benchchem |
| Sanguinarine | HL-60 | MTT | 4 | 0.9 | [3] |
| Sanguinarine | HT-29 | MTT | 24 | Not specified, but dose-dependent decrease in viability observed | [4] |
| Sanguinarine | Multiple Myeloma (U266, IM9, MM1S, RPMI-8226) | Not Specified | Not Specified | Dose-dependent decrease in viability | [5] |
| Sanguinarine | Human Colon Cancer Cell Lines | Not Specified | Not Specified | Effective in wild type, p53-mutant and p53-null lines | [6] |
| Sanguinarine | A375 and RPMI-7951 Melanoma | MTT | 24 and 48 | Dose-dependent decrease in survival | [7] |
Note: The data for this compound is based on a single source and indicates significantly lower potency compared to sanguinarine in Non-Small Cell Lung Cancer (NSCLC) cells. The diverse range of cancer cell lines and experimental conditions for sanguinarine highlights its broad-spectrum cytotoxic activity.
Experimental Protocols
The evaluation of cytotoxicity for both compounds has primarily relied on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
The following is a generalized protocol for the MTT assay as described in the cited literature.[4][8][9][10]
Objective: To determine the metabolic activity of cells as an indicator of cell viability following treatment with this compound or sanguinarine.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or Sanguinarine stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of this compound or sanguinarine. A vehicle control (e.g., 0.1% DMSO) is also included.[4]
-
Incubation: The plates are incubated for a specified period (e.g., 4, 24, or 48 hours).[3][7]
-
MTT Addition: After the incubation period, MTT reagent is added to each well to a final concentration of 0.5 mg/mL and the plates are incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
The mechanisms underlying the cytotoxic effects of sanguinarine have been extensively investigated, revealing a multi-faceted induction of apoptosis. In contrast, the signaling pathways for this compound remain unelucidated due to the lack of dedicated studies.
Sanguinarine-Induced Apoptotic Pathways
Sanguinarine has been shown to induce apoptosis through several key signaling cascades:
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine treatment leads to an increase in intracellular ROS levels. This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling.[5][11]
-
Inhibition of JAK/STAT Pathway: Sanguinarine suppresses the constitutively active Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, which is a key regulator of cell survival and proliferation in many cancers.[5][11]
-
Mitochondrial-Mediated Apoptosis (Intrinsic Pathway): Sanguinarine disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria into the cytosol.[11][12]
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase), leading to the cleavage of cellular substrates and ultimately, apoptosis.[3][12]
-
Inactivation of PI3K/Akt Pathway: Sanguinarine has also been reported to inactivate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another crucial pro-survival pathway in cancer cells.[13][14]
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the major signaling pathways involved in sanguinarine-induced apoptosis.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Sanguinarine-induced apoptotic signaling pathways.
Conclusion
The available evidence strongly suggests that sanguinarine is a potent cytotoxic agent with a well-defined mechanism of action involving the induction of apoptosis through multiple signaling pathways. In stark contrast, the cytotoxic effects of this compound are poorly understood, with preliminary data indicating significantly lower potency. This comparative analysis highlights a substantial gap in the literature regarding the bioactivity of this compound.
For researchers and drug development professionals, sanguinarine presents a promising lead compound for further investigation, while this compound requires fundamental cytotoxic screening and mechanistic studies to ascertain its potential, if any, as an anticancer agent. Future research should focus on direct, head-to-head comparisons of these two alkaloids across a broad panel of cancer cell lines to provide a more definitive assessment of their relative cytotoxic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 12. researchgate.net [researchgate.net]
- 13. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Norsanguinarine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Norsanguinarine's potential mechanism of action, drawing parallels with its close structural analog, Sanguinarine, and other relevant compounds. Due to the limited direct experimental data on this compound, this guide leverages extensive research on Sanguinarine to infer its biological activities and guide future validation studies.
This compound, a benzophenanthridine alkaloid, is structurally similar to Sanguinarine, a compound extensively studied for its potent anti-cancer properties.[1][2] Research indicates that Sanguinarine and related alkaloids exert their effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] These effects are mediated by the modulation of key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[5][6][7] This guide will present a comparative overview of the mechanisms of Sanguinarine and other alkaloids, providing a framework for the validation of this compound's therapeutic potential.
Comparative Analysis of Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| Sanguinarine | NB4 (Acute Promyelocytic Leukemia) | 0.53 | [8] |
| MKN-45 (Gastric Cancer) | 1.53 | [8] | |
| HL-60 (Promyelocytic Leukemia) | 0.9 | [9] | |
| Chelerythrine | Jurkat clone e6-1 (T-cell Leukemia) | >10 | [10] |
| THP-1 (Acute Monocytic Leukemia) | >10 | [10] | |
| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [11] |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [11] | |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | [11] | |
| HeLa (Cervical Carcinoma) | 245.18 ± 17.33 | [11] | |
| HT29 (Colon Cancer) | 52.37 ± 3.45 | [11] | |
| Evodiamine | U2OS (Osteosarcoma) | 6 | [12] |
| hFOB 1.19 (Normal Osteoblast) | 105 | [12] |
Signaling Pathways and Molecular Mechanisms
The anti-cancer activity of Sanguinarine and related alkaloids is attributed to their ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. It is hypothesized that this compound shares these mechanisms.
Apoptosis Induction
Sanguinarine is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] Other alkaloids such as Evodiamine also induce apoptosis through caspase-dependent pathways.[13] Chelerythrine has been shown to induce apoptosis, in part, by inhibiting the anti-apoptotic protein Bcl-xL.[14][15]
References
- 1. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Duality of Sanguinarine: Anticancer Potential, Carcinogenic Controversy and Clinical Outlook_Chemicalbook [chemicalbook.com]
- 6. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Chelerythrine - Wikipedia [en.wikipedia.org]
Norsanguinarine Target Validation: A Comparative Guide for Researchers
An In-depth Look at the Anticancer Potential of Norsanguinarine and Related Benzophenanthridine Alkaloids
This guide provides a comprehensive overview of the target validation studies for this compound and its closely related analogue, Sanguinarine. Due to the limited specific research on this compound, this document leverages the extensive experimental data available for Sanguinarine to infer its potential biological targets and mechanisms of action. This compound is a demethylated form of Sanguinarine, and it is plausible that they share similar biological activities.
Executive Summary
Sanguinarine, a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, has demonstrated significant anticancer properties in numerous preclinical studies.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in various cancer cell lines.[2][3] This is achieved through the modulation of several key signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[4][5] This guide will delve into the experimental data validating these targets, provide detailed protocols for key assays, and compare the activity of Sanguinarine with other natural alkaloids, Berberine and Chelerythrine.
Data Presentation: Sanguinarine's Efficacy Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of Sanguinarine have been quantified in a variety of cancer cell lines. The following tables summarize key findings from multiple studies.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Non-Small Cell Lung Cancer | 1.59 | 72 | [6] |
| HeLa | Cervical Cancer | 0.16 (µg/mL) | Not Specified | [6] |
| K562 | Chronic Myelogenous Leukemia | 2 | Not Specified | [7] |
| HL-60 | Promyelocytic Leukemia | 0.6 | Not Specified | [8] |
| NCI-N87 | Gastric Cancer | 1.46 | 24 | [9] |
| A375 | Melanoma | 0.11-0.54 (µg/mL) | Not Specified | [10] |
| G-361 | Melanoma | 0.11-0.54 (µg/mL) | Not Specified | [10] |
| SK-MEL-3 | Melanoma | 0.11-0.54 (µg/mL) | Not Specified | [10] |
Table 2: Pro-Apoptotic Effects of Sanguinarine
| Cell Line | Cancer Type | Sanguinarine Concentration (µM) | Key Apoptotic Events Observed | Citation |
| U266, IM9, MM1S | Multiple Myeloma | 0.25 - 4 | Dose-dependent increase in Annexin V-positive cells, activation of caspase-3, and PARP cleavage. | [11] |
| HCT116 | Colorectal Cancer | Not Specified | Induction of intrinsic apoptosis in a Bax-dependent manner. | [12] |
| A388, A431 | Cutaneous Squamous Cell Carcinoma | 4 | Induction of caspase-mediated apoptosis, antagonized by pan-caspase inhibitor z-VAD-FMK. | [13] |
| NCI-H-1975, HCC-827 | Non-Small Cell Lung Cancer | Not Specified | Decline in pro-caspase-9 and pro-caspase-3, and increase in cleaved caspase-3. | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Upregulation of TNFRSF21 and BAX, suggesting involvement of both intrinsic and extrinsic apoptotic pathways. | [15] |
| U937 | Leukemia | Not Specified | Upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3. | [16] |
Experimental Protocols: Methodologies for Target Validation
The following are detailed protocols for key experiments commonly used to validate the anticancer targets of Sanguinarine.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.8 x 10^4 cells per well.[12]
-
Treatment: Treat the cells with various concentrations of Sanguinarine (dissolved in DMSO) for the desired duration (e.g., 24 or 48 hours).[12][17]
-
MTT Addition: Add MTT (3-[4, 5-dimethylthiazolyl-2]-2, 5-diphenyl tetrazolium bromide) solution to each well and incubate for 4 hours.[12]
-
Formazan Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or a solution of 10% SDS, 5% isobutanol, and 0.1% HCl).[12][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12][17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with Sanguinarine as required, then harvest by centrifugation.[13][17]
-
Washing: Wash the cells with cold PBS.[17]
-
Staining: Resuspend the cells in 1x annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.[13][17]
Caspase Activity Assay
This assay quantifies the activity of caspases, key executioner proteins in apoptosis.
-
Cell Lysis: Treat cells with Sanguinarine, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or colorimetric substrate containing the tetrapeptide sequence recognized by the caspase of interest (e.g., DEVD for caspase-3/7).[17]
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the resulting luminescent or colorimetric signal, which is proportional to the caspase activity.[17]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by Sanguinarine and a typical experimental workflow for its target validation.
Comparative Analysis: Sanguinarine and Other Natural Alkaloids
Sanguinarine belongs to a class of benzophenanthridine alkaloids that includes other compounds with recognized anticancer properties. Here, we compare Sanguinarine with two other prominent alkaloids, Berberine and Chelerythrine.
Table 3: Comparison of Sanguinarine, Berberine, and Chelerythrine
| Feature | Sanguinarine | Berberine | Chelerythrine |
| Primary Mechanism | Induction of apoptosis via ROS generation and modulation of multiple signaling pathways.[3][11] | Induction of apoptosis, cell cycle arrest, and autophagy.[18][19] | Induction of apoptosis, cell cycle arrest, and autophagy; potent protein kinase C (PKC) inhibitor.[3][20] |
| Key Target Pathways | JAK/STAT, PI3K/Akt/mTOR, MAPK.[4][5] | PI3K/Akt/mTOR, MAPK, Wnt/β-catenin.[2][19] | PKC, MAPK, Bcl-2 family proteins.[3][20] |
| Reported Anticancer Activity | Broad-spectrum activity against various cancers including lung, breast, colorectal, and leukemia.[12][14][15][16] | Active against a wide range of cancers such as breast, lung, gastric, liver, and colorectal cancers.[19] | Shows efficacy against liver, gastric, breast, renal, and cervical cancers.[3] |
| Additional Notes | Can synergistically enhance the efficacy of other chemotherapeutic agents.[1] | Also exhibits anti-inflammatory and antioxidant properties.[18] | Can induce ROS-mediated apoptosis.[20] |
Conclusion
The available evidence strongly supports the validation of multiple molecular targets for Sanguinarine in the context of cancer therapy. Its ability to induce apoptosis through the modulation of critical signaling pathways like JAK/STAT, PI3K/Akt, and MAPK makes it a compelling candidate for further drug development. While specific target validation studies for this compound are lacking, its structural similarity to Sanguinarine suggests it may possess a similar pharmacological profile. Future research should focus on directly investigating the biological activities of this compound to confirm these hypotheses and explore its full therapeutic potential. The comparative analysis with Berberine and Chelerythrine highlights a common theme among these natural alkaloids in targeting fundamental cancer cell processes, offering a rich source for the discovery of novel anticancer agents.
References
- 1. Berberine as a Potential Anticancer Agent: A Comprehensive Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chelerythrine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase [mdpi.com]
- 10. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 12. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 15. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
Norsanguinarine's Anticancer Potential: A Comparative Analysis Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of norsanguinarine, a naturally occurring benzophenanthridine alkaloid, in the context of cancer cell lines. Due to limited direct experimental data on this compound, this guide leverages data from its close structural analog, sanguinarine, and compares its activity with established anticancer agents, doxorubicin and etoposide. This guide aims to provide a valuable resource for researchers interested in the therapeutic potential of sanguinarine derivatives.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for sanguinarine, doxorubicin, and etoposide across various human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound and other sanguinarine derivatives.
Table 1: IC50 Values of Sanguinarine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 0.9[1] |
| MCF-7 | Breast Cancer | 0.28 (for a derivative)[2] |
| H1299 | Non-small cell lung cancer | Not specified, but showed antiproliferative activity[3] |
| H460 | Non-small cell lung cancer | Not specified, but showed antiproliferative activity[3] |
| H1975 | Non-small cell lung cancer | Not specified, but showed antiproliferative activity[3] |
| A549 | Non-small cell lung cancer | Not specified, but showed antiproliferative activity[3] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal Adenocarcinoma | Lower than doxorubicin-loaded SLN |
| Y79 | Retinoblastoma | Lower than doxorubicin-loaded SLN |
| U373 | Glioblastoma | Lower than doxorubicin-loaded SLN |
Table 3: IC50 Values of Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Stomach Cancer | 43.74 ± 5.13 |
| HeLa | Cervical Cancer | 209.90 ± 13.42 |
| A549 | Lung Cancer | 139.54 ± 7.05 |
Putative Mechanism of Action of this compound
While direct evidence for this compound is limited, the known mechanisms of sanguinarine and the principles of structure-activity relationships suggest that this compound likely shares similar biological activities. Sanguinarine and its derivatives are known to exert their anticancer effects through multiple pathways.[4][5][6]
One of the primary mechanisms is the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[7] By inhibiting these enzymes, sanguinarine and its analogs can induce DNA damage, leading to cell cycle arrest and apoptosis. The structural similarity of this compound to sanguinarine suggests it may also function as a topoisomerase inhibitor.
Furthermore, sanguinarine has been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and migration.[5] These include the inhibition of pro-survival pathways and the activation of apoptotic cascades.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Signaling Pathway Analysis
To investigate the impact of this compound on specific signaling pathways, researchers can employ techniques such as Western blotting or reporter gene assays. For instance, to assess the effect on a particular kinase cascade, one could perform the following:
-
Cell Lysate Preparation: Treat cells with this compound and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the phosphorylated (active) and total forms of the proteins of interest in the signaling pathway.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in protein phosphorylation to determine the effect of the compound on the signaling pathway.
Caption: A simplified signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
While direct experimental data on the activity of this compound in different cell lines remains scarce, the available information on its close analog, sanguinarine, and related derivatives provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on determining the specific IC50 values of this compound in a broad panel of cancer cell lines, elucidating its precise mechanism of action, and exploring its efficacy in in vivo models. Such research will be crucial in unlocking the therapeutic potential of this promising natural product.
References
- 1. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Sanguinarine in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of nucleocytoplasmic trafficking of cyclin D1 and topoisomerase II by sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Norsanguinarine for Researchers
An objective analysis for professionals in drug discovery and development, providing a data-driven comparison of Norsanguinarine from both synthetic and natural origins.
This compound, a benzophenanthridine alkaloid, is a compound of significant interest in the scientific community for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This molecule can be sourced through extraction from various plant species or produced via chemical synthesis. This guide provides a detailed comparison of synthetic and natural this compound to aid researchers in selecting the appropriate source material for their specific applications, supported by experimental data and methodologies.
Sourcing and Production: A Tale of Two Origins
The origin of this compound—whether cultivated in a lab or extracted from a plant—fundamentally influences its characteristics, from purity and yield to the profile of accompanying molecules.
Natural this compound: Extracted from Flora
Natural this compound is primarily isolated from plants of the Papaveraceae and Fumariaceae families.[1] Documented sources include species such as Pteridophyllum racemosum and Corydalis balansae.[2] The extraction process typically involves the collection of plant material, followed by solvent extraction and a series of purification steps to isolate the alkaloid.
Advantages:
-
"Green" Chemistry: Often perceived as a more environmentally friendly approach.
-
Potential for Synergy: Co-extraction of other related alkaloids or plant metabolites may lead to synergistic biological effects.
Disadvantages:
-
Variability: The concentration and yield of this compound can vary significantly based on plant species, geographical location, climate, and harvest time.
-
Purity Concerns: Natural extracts contain a complex mixture of compounds, making the isolation of highly pure this compound challenging and resource-intensive. The presence of structurally similar alkaloids can interfere with biological assays.
-
Resource Dependent: Availability is tied to the cultivation and harvesting of specific plant species.
Synthetic this compound: Assembled in the Lab
Chemical synthesis offers a controlled and reproducible method for producing this compound. A common synthetic route starts with readily available precursors like naphthalene-2,3-diol.[3] The process involves a series of well-defined chemical reactions, including alkylation, borylation, Suzuki coupling, and cyclization to construct the complex heterocyclic scaffold.[3]
Advantages:
-
High Purity & Consistency: Synthesis yields a product of high purity with a well-defined and reproducible impurity profile. This is critical for mechanistic studies and clinical development.
-
Scalability: The production process is scalable and not dependent on agricultural factors, ensuring a consistent supply for large-scale studies.
-
Structural Modification: Synthetic routes can be adapted to produce novel derivatives and analogs for structure-activity relationship (SAR) studies.[3]
Disadvantages:
-
Cost and Complexity: Multi-step syntheses can be complex, time-consuming, and may involve costly reagents and catalysts.
-
Chemical Waste: The process can generate hazardous chemical waste, requiring appropriate disposal and environmental management.
Comparative Data: Physicochemical and Biological Properties
For a pure, isolated compound, the physicochemical properties are identical regardless of the source. However, the practical differences arise from the purity levels typically achieved from each source. The data below pertains to pure this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁NO₄ | PubChem[2] |
| Molecular Weight | 317.3 g/mol | PubChem[2] |
| Melting Point | 285 - 287 °C | HMDB[2] |
| Appearance | Solid | HMDB[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | ResearchGate[4] |
| IUPAC Name | 5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁴,²².0¹⁷,²¹]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | PubChem[2] |
While natural products, in general, tend to have higher molecular complexity and more chiral centers compared to synthetic drugs, pure this compound is a single, defined chemical entity.[5][6] The key differentiator in practice is that "natural this compound" often refers to an extract that is enriched in, but not exclusively, the compound, which can affect its bulk physicochemical properties.
Biological Activity and Efficacy
This compound and its close analog, Sanguinarine, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[7][8] The primary mechanism of action for its anti-cancer properties involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[7]
While direct, head-to-head comparative studies on the bioactivity of purely synthetic versus purely natural this compound are scarce, the activity of the pure molecule is expected to be identical. Differences observed in studies using natural extracts versus synthetic compounds are likely attributable to two factors:
-
Purity: The concentration of the active compound in a natural extract may be lower than in a high-purity synthetic sample, leading to apparent differences in efficacy.
-
Synergy/Interference: Other compounds in a natural extract could either enhance (synergy) or interfere with the activity of this compound.
For reproducible and mechanistically clear results, particularly in drug development, a highly purified compound is essential. Synthetic this compound provides this reliability.
Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Research on the closely related Sanguinarine has shown that it can inhibit proliferation and induce apoptosis by targeting pathways crucial for cell survival and growth.[7]
Key Targeted Pathways:
-
MAPK/ERK Pathway: Sanguinarine has been shown to inhibit key proteins in this pathway, such as p-c-Raf, p-MEK, and ERK1/2, thereby suppressing cell proliferation.[7]
-
PI3K/Akt Pathway: This is a major survival pathway for cancer cells. Inhibition of this pathway by this compound or its derivatives can lead to apoptosis.[3][7]
-
p53 Signaling Pathway: This pathway is a critical tumor suppressor network, and its modulation is a key aspect of many anti-cancer agents.[7]
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated.
Caption: Workflow for the chemical synthesis of this compound.
Caption: General workflow for the extraction of natural this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Detailed and reproducible protocols are paramount for robust scientific findings. Below are methodologies for key experiments related to this compound.
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from a reported synthesis of this compound and its derivatives.[3]
-
Step 1: Alkylation. Naphthalene-2,3-diol is alkylated using dibromomethane in the presence of potassium carbonate in DMF at 100°C to yield naphtho[2,3-d][3][7]dioxole.
-
Step 2: Borylation and Suzuki Coupling. The product from Step 1 undergoes an iridium-catalyzed C-H borylation followed by a Suzuki coupling reaction to introduce a key structural fragment.
-
Step 3: Acylation. The resulting intermediate is treated with hydroxylamine hydrochloride and then acylated to provide an acyl oxime intermediate.
-
Step 4: Cyclization. The acyl oxime is subjected to cyclization conditions to form the final this compound alkaloid scaffold.
-
Purification: The final product is purified using column chromatography to yield high-purity synthetic this compound.
Protocol 2: General Extraction of this compound from Plant Material
This is a generalized protocol for the extraction of benzophenanthridine alkaloids.
-
Preparation: Air-dried and powdered aerial parts of the source plant are collected.
-
Extraction: The plant material is extracted with an aliphatic alcohol (e.g., 70% aqueous ethanol) often in the presence of a base like ammonium hydroxide to facilitate alkaloid extraction.[9]
-
Solvent Partitioning: The organic solvent is removed under vacuum. The resulting aqueous residue is then treated with a hydrophobic organic solvent (e.g., chloroform) to partition the alkaloids.[9]
-
Purification: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel or alumina) to separate this compound from other alkaloids and plant metabolites.
-
Crystallization: The purified fraction is crystallized to obtain this compound.
Protocol 3: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549 or H1975 non-small cell lung cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of this compound (both synthetic and natural, if comparing) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Recommendations
The choice between synthetic and natural this compound hinges on the specific research objective.
| Feature | Synthetic this compound | Natural this compound |
| Purity | High and consistent (>98% typical) | Variable, often lower |
| Consistency | High batch-to-batch consistency | Low, dependent on biological variables |
| Scalability | Highly scalable | Limited by plant availability |
| Impurity Profile | Well-defined, known side-products | Complex and variable mixture of related compounds |
| Suitability | Mechanistic studies, drug development, SAR | Initial screening, exploring synergistic effects |
For researchers in drug development, pharmacology, and mechanistic biology, synthetic this compound is the superior choice. Its high purity, consistency, and scalability are essential for obtaining reproducible data that can meet regulatory standards.
For researchers in natural product discovery and ethnopharmacology, natural extracts containing this compound are valuable. These extracts allow for the exploration of potential synergistic effects between multiple plant compounds and can serve as a starting point for the isolation of novel bioactive molecules.
References
- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RU2089212C1 - Method of sanguiritrin preparing - Google Patents [patents.google.com]
Norsanguinarine: Unraveling its Therapeutic Potential in the Absence of Direct Comparative Efficacy Data
A comprehensive review of the existing scientific literature reveals a notable absence of direct comparative studies evaluating the efficacy of Norsanguinarine against current standard-of-care drugs for specific medical conditions. While research into the broader family of benzophenanthridine alkaloids, particularly Sanguinarine, suggests potential anti-cancer and anti-inflammatory properties, specific quantitative data and detailed experimental protocols for this compound remain elusive. This data gap currently prevents a direct, evidence-based comparison of this compound with established therapeutic agents.
This guide aims to provide researchers, scientists, and drug development professionals with the available information on Sanguinarine as a closely related compound to infer potential mechanisms and areas of interest for future this compound research. It is crucial to underscore that the following information on Sanguinarine serves as a proxy and should not be directly extrapolated to this compound without dedicated preclinical and clinical investigations.
Sanguinarine: A Proxy for Understanding Potential Mechanisms
Sanguinarine, a well-studied benzophenanthridine alkaloid, has demonstrated a range of biological activities, primarily centered around its anti-cancer and anti-inflammatory effects. These effects are attributed to its interaction with several key cellular signaling pathways.
Anti-Cancer Mechanisms
Sanguinarine's potential as an anti-cancer agent stems from its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit pathways that promote tumor growth and survival.[1][2]
Apoptosis Induction: Sanguinarine has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases, the key executioners of apoptosis.[1][2][3]
NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. Sanguinarine has been identified as a potent inhibitor of NF-κB activation.[4][5] By blocking this pathway, Sanguinarine can sensitize cancer cells to apoptosis and inhibit tumor progression.
The potential signaling pathway for Sanguinarine-induced apoptosis is visualized below:
Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases. Sanguinarine has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6]
Inhibition of Inflammatory Mediators: Sanguinarine can suppress the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[6] This is largely achieved through the inhibition of the NF-κB signaling pathway.
The workflow for a typical in vitro anti-inflammatory assay is depicted below:
Quantitative Data for Sanguinarine (as a proxy)
While direct comparative data for this compound is unavailable, the following table summarizes some of the reported IC50 values for Sanguinarine in various cancer cell lines. This data is intended to provide a general understanding of the potency of this class of compounds.
| Cell Line | Cancer Type | Sanguinarine IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.77 ± 0.06 | [7] |
| HepG2 | Liver Cancer | 3.49 ± 0.41 | [7] |
| HeLa | Cervical Cancer | 2.43 | [8] |
| A549 | Lung Cancer | ~2.5 | [9] |
| H1975 | Lung Cancer | ~2.0 | [8] |
Standard-of-Care Drugs
A direct comparison of this compound to standard-of-care drugs is not possible. However, for the conditions where Sanguinarine has shown potential, the current standard treatments are well-established.
-
Cancer: Standard-of-care for various cancers typically involves a combination of surgery, radiation therapy, chemotherapy (e.g., Doxorubicin, Cisplatin, Paclitaxel), targeted therapy (e.g., Imatinib, Trastuzumab), and immunotherapy (e.g., Pembrolizumab, Nivolumab).
-
Inflammation: For inflammatory conditions, standard treatments include nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, corticosteroids like Prednisone, and disease-modifying antirheumatic drugs (DMARDs) like Methotrexate, as well as biologic agents that target specific inflammatory pathways (e.g., TNF inhibitors like Adalimumab).
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are general methodologies commonly used to assess the anti-cancer and anti-inflammatory properties of natural compounds like Sanguinarine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Sanguinarine) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated) cells.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Cells are co-transfected with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound and Stimulant Treatment: Cells are pre-treated with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The NF-κB activity is normalized to the control luciferase activity.
Conclusion and Future Directions
The current body of scientific literature does not provide the necessary data to perform a direct comparison of this compound's efficacy with standard-of-care drugs. The information available for the related compound, Sanguinarine, suggests that benzophenanthridine alkaloids may hold therapeutic promise, particularly in the areas of oncology and inflammatory diseases, through mechanisms involving apoptosis induction and NF-κB inhibition.
To ascertain the true therapeutic potential of this compound, further research is imperative. This includes:
-
In vitro studies: to determine the IC50 values of this compound in a wide range of cancer cell lines and to elucidate its specific mechanisms of action on key signaling pathways.
-
Preclinical in vivo studies: to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases, directly comparing its effects to standard-of-care treatments.
-
Pharmacokinetic and pharmacodynamic studies: to understand the absorption, distribution, metabolism, and excretion of this compound.
Without such dedicated research, any claims regarding the comparative efficacy of this compound would be premature and unsubstantiated. The scientific community awaits further investigation to unlock the potential of this natural compound.
References
- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction of Human Bladder Cancer Cells by Sanguinarine through Reactive Oxygen Species-Mediated Up-Regulation of Early Growth Response Gene-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapies with Sanguinarine Show Promise in Preclinical Cancer Studies
Researchers are exploring the potential of combination therapies involving sanguinarine, a natural compound, to enhance the efficacy of cancer treatments. Preclinical studies have demonstrated that sanguinarine, when used in conjunction with other agents, can synergistically inhibit cancer cell growth, induce cell death, and overcome drug resistance. These findings suggest a promising avenue for developing more effective cancer therapies with potentially reduced side effects.
Sanguinarine is a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis). It has been shown to exhibit a range of biological activities, including anticancer properties.[1] Combination therapy, the use of multiple medications to treat a single disease, is a cornerstone of cancer treatment.[2] This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.[2][3]
Synergistic Effects with Chemotherapeutic Agents and Other Natural Compounds
Studies have shown that sanguinarine can act synergistically with conventional chemotherapy drugs and other natural compounds. For instance, in non-small cell lung cancer (NSCLC) cells, the combination of piperlongumine and sanguinarine demonstrated a synergistic cytotoxic effect.[1] This combination was associated with an increase in reactive oxygen species (ROS) levels, which can lead to cancer cell death.[1]
In another study, sanguinarine was found to significantly enhance the cytotoxicity of doxorubicin in multi-drug resistant cancer cells.[4][5] When combined with doxorubicin and digitonin, sanguinarine reduced the IC50 value (the concentration of a drug that inhibits a biological process by 50%) of doxorubicin by over 35-fold in Caco-2 cells.[4] This suggests that sanguinarine could be a potent agent for overcoming drug resistance in cancer.
The synergistic potential of sanguinarine is not limited to combination with single agents. Three-drug combinations of sanguinarine, other plant secondary metabolites, digitonin, and doxorubicin have been shown to be even more powerful in combating multi-drug resistant cancer cells.[2][4]
Mechanisms of Action in Combination Therapy
The anticancer effects of sanguinarine in combination therapies are attributed to several mechanisms of action. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[1] Sanguinarine has been observed to alter cell cycle phases and induce apoptosis in various cancer types.[1]
Furthermore, the generation of reactive oxygen species (ROS) appears to be a crucial factor in the synergistic action of sanguinarine with other compounds.[1] Elevated ROS levels can cause significant damage to cancer cells, ultimately leading to their demise.[1] Studies have shown a significant increase in ROS levels in cancer cells treated with a combination of sanguinarine and piperlongumine.[1]
The inhibition of signaling pathways critical for cancer cell survival and proliferation is another important aspect of sanguinarine's mechanism of action. For example, piperlongumine, a partner drug in some sanguinarine combination studies, has been shown to inhibit the JAK1,2/STAT3 signaling pathway.[1]
Experimental Data and Protocols
The efficacy of sanguinarine combination therapies has been evaluated through various in vitro experiments. The following tables summarize some of the key quantitative data from these studies.
Table 1: Cytotoxicity of Piperlongumine (PL) and Sanguinarine (SAN) in A549 Lung Cancer Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| PL | 1 - 8 | Dose-dependent decrease |
| SAN | 0.25 - 2 | Dose-dependent decrease |
| PL + SAN (4:1 ratio) | - | Synergistic decrease |
Data from MTT assay after 24-hour exposure.[1]
Table 2: Effect of Sanguinarine on Doxorubicin IC50 in Caco-2 Cells
| Combination | Fold Reduction in Doxorubicin IC50 |
| Sanguinarine + Doxorubicin | 17.58 |
| Sanguinarine + Digitonin + Doxorubicin | 35.17 |
This demonstrates a significant enhancement of doxorubicin's potency.[4]
Experimental Protocols
The following are brief descriptions of the key experimental protocols used in the cited studies:
-
MTT Assay: This colorimetric assay is used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells. In the studies, cancer cells were treated with sanguinarine, a combination drug, or a control for a specified period. The viability was then determined by measuring the absorbance of the converted MTT dye.[1]
-
Reactive Oxygen Species (ROS) Detection: To measure the levels of intracellular ROS, cells were treated with the drug combinations. A fluorescent probe that reacts with ROS was then added, and the fluorescence intensity was measured using techniques like flow cytometry. An increase in fluorescence indicates higher ROS levels.[1]
-
Migration and Invasion Assays: These assays are used to evaluate the metastatic potential of cancer cells. In a typical migration assay, cells are seeded in the upper chamber of a transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is then quantified. The invasion assay is similar, but the membrane is coated with a basement membrane extract to simulate the extracellular matrix.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating sanguinarine combination therapies.
Caption: Proposed mechanism of action for sanguinarine combination therapy.
Caption: General workflow for in vitro evaluation of combination therapies.
Conclusion
The research into sanguinarine combination therapies presents a compelling case for its continued investigation as a potential anticancer strategy. The synergistic effects observed with other drugs, coupled with its ability to induce apoptosis and generate ROS in cancer cells, highlight its potential to enhance treatment efficacy and overcome drug resistance. Further studies, including in vivo models and eventually clinical trials, are warranted to fully elucidate the therapeutic potential of sanguinarine-based combination therapies in the fight against cancer.
References
- 1. The Synergistic Effect of Piperlongumine and Sanguinarine on the Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
The Synergistic Potential of Norsanguinarine and its Analogue Sanguinarine in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsanguinarine, a benzophenanthridine alkaloid, and its close structural analogue, sanguinarine, have garnered significant interest in oncological research due to their potential as anticancer agents. While preclinical studies have demonstrated the cytotoxic effects of these compounds individually, a growing body of evidence suggests that their true therapeutic promise may lie in their synergistic interactions with conventional chemotherapeutic drugs and other natural compounds. This guide provides a comparative overview of the synergistic effects observed with sanguinarine, offering insights that may be applicable to the less-studied this compound. It is important to note that while this compound is 13-demethyl-sanguinarine, the majority of current research on synergistic effects has been conducted with sanguinarine. The data presented herein should be interpreted as a strong rationale for investigating similar synergistic potential with this compound.
This guide summarizes key quantitative data, details the experimental methodologies used to assess these synergies, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Comparative Analysis of Synergistic Effects
The synergistic potential of sanguinarine has been most notably demonstrated in combination with the widely used chemotherapeutic agent doxorubicin and the natural compound piperlongumine. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies in various cancer cell lines.
Table 1: Synergistic Effects of Sanguinarine with Doxorubicin
| Cell Line | Cancer Type | Sanguinarine Concentration | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (with Sanguinarine) | Fold Reduction in Doxorubicin IC50 | Combination Index (CI) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | Non-toxic concentrations | 4.22 µM | Not explicitly stated, but significant enhancement of cytotoxicity reported | 17.58 | < 1 | [1] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | Non-toxic concentrations | 44.08 µM | Not explicitly stated, but significant sensitization reported | Not explicitly stated | < 1 | [1] |
Table 2: Synergistic Effects of Sanguinarine with Piperlongumine
| Cell Line | Cancer Type | Sanguinarine IC50 (Alone) | Piperlongumine IC50 (Alone) | Combination Ratio (PL:SAN) | Combination Index (CI) | Key Finding | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.19 µM | 8.03 µM | 4:1 | < 1 | Synergistic cytotoxicity and increased ROS production | [2] |
| HepG2 | Liver Cancer | Not specified | Not specified | 4:1 | < 1 (Strong synergism) | Cell-type dependent synergy | [2] |
| MCF-7 | Breast Cancer | Not specified | Not specified | 4:1 | > 1 (Antagonism) | Cell-type dependent antagonism | [2] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Not specified | 4:1 | > 1 (Antagonism) | Cell-type dependent antagonism | [2] |
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed protocols for the key experimental techniques employed in the cited studies are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound/sanguinarine, the partner compound, and their combination for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >575 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compound treatment on the expression levels of proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., JAK, STAT, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Reactive Oxygen Species (ROS) Detection
The generation of reactive oxygen species (ROS) is a common mechanism through which sanguinarine and its combinations exert their cytotoxic effects.[2]
Protocol:
-
Cell Treatment: Treat cells with the compounds as previously described.
-
Staining: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of sanguinarine in combination with other anticancer agents are often attributed to its ability to modulate multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows involved.
Caption: Experimental workflow for evaluating synergistic effects.
Caption: ROS-mediated apoptotic pathway in synergy.
Caption: Inhibition of the JAK/STAT signaling pathway.
Conclusion and Future Directions
The available evidence strongly suggests that sanguinarine possesses significant synergistic potential when combined with other anticancer agents, particularly doxorubicin and piperlongumine. The mechanisms underlying these synergies are multifaceted and appear to involve the induction of oxidative stress and the modulation of key signaling pathways such as JAK/STAT.
For drug development professionals, these findings provide a compelling rationale for the inclusion of sanguinarine, and by extension this compound, in combination therapy screening programs. The ability to enhance the efficacy of existing chemotherapeutics could lead to the development of more effective treatment regimens with potentially reduced side effects.
For researchers and scientists, the detailed experimental protocols provided in this guide offer a foundation for further investigation into the synergistic mechanisms of these alkaloids. Future research should focus on:
-
Directly investigating the synergistic effects of this compound with a range of chemotherapeutic agents and other natural compounds.
-
Elucidating the precise molecular targets of this compound and sanguinarine that contribute to their synergistic activity.
-
Validating the in vitro findings in preclinical in vivo models to assess the therapeutic efficacy and safety of these combinations.
By building upon the knowledge summarized in this guide, the scientific community can work towards unlocking the full therapeutic potential of this compound and its analogues in the fight against cancer.
References
- 1. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synergistic Effect of Piperlongumine and Sanguinarine on the Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norsanguinarine and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Norsanguinarine and its synthesized analogs, focusing on their potential as anti-cancer agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to this compound and its Analogs
This compound is a benzophenanthridine alkaloid, a class of natural products known for their diverse pharmacological activities. As an analog of the more extensively studied Sanguinarine, this compound and its derivatives are gaining attention for their potential therapeutic applications, particularly in oncology. This guide focuses on a series of synthesized this compound analogs and compares their cytotoxic effects against cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The anti-proliferative activities of this compound and its analogs were evaluated against A549 and H1975 non-small cell lung cancer (NSCLC) cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Sanguinarine (SA) is included as a reference compound.
| Compound | Modification | A549 IC50 (µM)[1] | H1975 IC50 (µM)[1] |
| This compound (8a) | Parent Compound | >30 | >30 |
| Analog 8b | Reduction of this compound | >30 | >30 |
| Analog 8c | Reduction of this compound | >30 | >30 |
| Analog 8d | 6-aminoethyl substituted Sanguinarine | 1.25 | 1.12 |
| Analog 8e | 6-aminopropyl substituted Sanguinarine | 1.89 | 1.35 |
| Analog 8f | 6-aminoisopropyl substituted Sanguinarine | 2.45 | 2.11 |
| Analog 8g | 6-cyclopentylamino substituted Sanguinarine | 4.35 | 3.13 |
| Analog 8h | 6-morpholinyl substituted Sanguinarine | 1.56 | 1.24 |
| Analog 8j | 6-methoxy substituted Sanguinarine | 1.83 | 0.94 |
| Analog 8k | 6-methyl substituted Sanguinarine | >30 | >30 |
| Analog 8l | 6-cyano substituted Sanguinarine | 0.96 | 0.79 |
| Analog 8m | 6-formyl substituted Sanguinarine | >30 | >30 |
| Sanguinarine (SA) | Reference Compound | 1.32 | 1.08 |
Key Observations:
-
This compound (8a) and its reduced analogs (8b, 8c) exhibited low cytotoxicity against both A549 and H1975 cell lines, with IC50 values greater than 30 µM.[1]
-
Analogs with hydrophilic substitutions at the C6 position of the Sanguinarine core (8d-8j) demonstrated potent anti-proliferative activities, with IC50 values in the low micromolar range, comparable to the parent compound Sanguinarine.[1]
-
The analog with a cyano substitution at the C6 position (8l) displayed the most potent activity, with IC50 values of 0.96 µM against A549 and 0.79 µM against H1975 cells.[1]
-
Substitution with methyl (8k) or formyl (8m) groups at the C6 position resulted in a significant loss of activity.[1]
Mechanism of Action: Insights from Analog 8h
Further investigation into the mechanism of action of one of the potent analogs, 6-morpholinyl substituted Sanguinarine (8h), revealed that it induces apoptosis in A549 and H1975 cells. This pro-apoptotic effect is mediated through the inhibition of the Akt signaling pathway and an increase in the levels of reactive oxygen species (ROS).[1] The parent compound, Sanguinarine, has been shown to induce apoptosis through multiple pathways, including the JAK/STAT, PI3K/Akt, and MAPK signaling pathways.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the anti-cancer activity of this compound analogs.
DOT script for Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by a this compound analog.
DOT script for Experimental Workflow
Caption: General experimental workflow for the evaluation of this compound and its analogs.
Detailed Experimental Protocols
Synthesis of this compound and its Analogs
The synthesis of this compound (8a) was achieved through a multi-step process starting from naphthalene-2,3-diol.[1] The key steps involved alkylation, iridium-catalyzed C-H borylation, Suzuki coupling, and a final cyclization.[1] The analogs were synthesized from Sanguinarine chloride via nucleophilic addition with various amines or other reagents.[1]
General Scheme for Analog Synthesis (8d-8j): Sanguinarine chloride is reacted with the corresponding amine (e.g., aminoethanol for 8d) in a suitable solvent like acetonitrile at room temperature.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (A549 and H1975) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for Akt Signaling Pathway
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the compounds, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The comparative analysis reveals that while this compound itself shows limited cytotoxic activity, specific structural modifications, particularly at the C6 position of the Sanguinarine scaffold, can significantly enhance its anti-cancer potency. The 6-cyano substituted analog (8l) emerged as the most promising compound against NSCLC cell lines in the study cited.[1] The induction of apoptosis through the inhibition of the Akt signaling pathway by these analogs highlights a potential therapeutic strategy.
Future research should focus on:
-
Expanding the evaluation of these promising analogs against a broader panel of cancer cell lines to determine their spectrum of activity.
-
Conducting in-depth mechanistic studies to fully elucidate the signaling pathways modulated by this compound and its various analogs.
-
Performing in vivo studies to assess the efficacy and safety of the most potent analogs in animal models.
This guide serves as a foundational resource for researchers interested in the development of this compound-based anti-cancer agents, providing a clear summary of current data and methodologies to inform future investigations.
References
A Guide to Orthogonal Assays for Confirming the Biological Effects of Norsanguinarine
For Researchers, Scientists, and Drug Development Professionals
Norsanguinarine, a benzophenanthridine alkaloid closely related to sanguinarine, has garnered interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] Validating these biological effects requires a rigorous, multi-faceted approach. Relying on a single assay can be misleading due to technology-specific artifacts or off-target effects. Orthogonal assays—distinct methods that measure the same biological endpoint through different principles—are crucial for generating robust, high-confidence data.[3]
This guide provides a comparative overview of key orthogonal assays to confirm three primary biological effects of this compound: anti-proliferative activity , induction of apoptosis , and molecular target engagement . Detailed protocols and comparative data are presented to assist researchers in designing comprehensive validation studies.
Confirming Anti-Proliferative & Cytotoxic Effects
The first step in characterizing an anti-cancer agent is to confirm its ability to inhibit cell growth and/or induce cell death. While often used interchangeably, it is vital to employ assays that can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Workflow for Validating Anti-Proliferative Effects```dot
Caption: Assays targeting different stages of apoptosis.
Comparison of Apoptosis Assays
| Assay | Principle | Stage Detected | Advantages | Limitations |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane. Propidium Iodide (PI) stains the DNA of cells with compromised membranes. | Early (Annexin V+/PI-) to Late (Annexin V+/PI+) Apoptosis/Necrosis. | Quantitative (flow cytometry), distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [4] | Can be transient; requires careful handling to avoid inducing necrosis. |
| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate. | Mid-stage (Caspase activation). | Highly sensitive, specific to caspase-mediated apoptosis, suitable for high-throughput screening. | Does not confirm downstream events; some cell death can be caspase-independent. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-OH ends of fragmented DNA with labeled dUTPs. | Late-stage (DNA fragmentation). [5] | Can be used on fixed tissues (IHC) and cells (flow cytometry/microscopy), provides spatial information in tissue. | Can also label necrotic cells; may not detect early apoptosis. |
Quantitative Data: Sanguinarine-Induced Apoptosis in U266 Myeloma Cells
| Assay Method | Sanguinarine Conc. (µM) | Endpoint Measured | Result | Citation |
| Annexin V/PI | 1.0 | % Apoptotic Cells | >80% | [6] |
| Annexin V/PI | 2.0 | % Apoptotic Cells | >90% | [6] |
| TUNEL Assay | 1.0 | % TUNEL-positive Cells | ~92% | [6] |
| TUNEL Assay | 2.0 | % TUNEL-positive Cells | >95% | [6] |
Experimental Protocols
a) Annexin V/PI Flow Cytometry Protocol
-
Cell Treatment: Treat 1x10^6 cells with this compound for the desired time. Include positive and negative controls.
-
Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Quadrant analysis will distinguish: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
b) TUNEL Assay Protocol (Fluorescence Microscopy)
-
Cell Preparation: Culture cells on coverslips and treat with this compound.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, then permeabilize with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice. [6]3. Labeling Reaction: Wash cells with PBS and add 50 µL of TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP).
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash with PBS and counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Validating Molecular Target Engagement
Identifying the direct molecular target of a compound is critical for understanding its mechanism of action and for rational drug development. Sanguinarine has been reported to interact with multiple signaling proteins. [7]Orthogonal assays are essential to confirm that this compound physically binds to its putative target and engages it within the cellular environment.
Signaling Pathway: this compound Inhibition of Wnt/β-catenin
Caption: this compound's potential disruption of Wnt signaling.
Comparison of Target Validation Assays
| Assay | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (target protein). | Real-time binding kinetics (kon, koff), binding affinity (KD). [8][9] | Label-free, highly quantitative, provides kinetic data. | Requires purified protein, potential for protein immobilization artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [10][11] | Label-free, solution-based (no immobilization), provides full thermodynamic profile. [9] | Requires larger amounts of pure protein and compound, lower throughput. |
| GST Pull-Down Assay | Uses a GST-tagged "bait" protein immobilized on glutathione beads to "pull down" interacting "prey" proteins from a cell lysate. | Confirms protein-protein or protein-drug interaction in a complex mixture. | Validates interaction in a semi-physiological context, relatively simple setup. | Often qualitative or semi-quantitative, potential for non-specific binding. [12] |
Experimental Protocols
a) Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., β-catenin) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: Inject a series of concentrations of this compound in a running buffer over the sensor chip surface. Also, inject over a reference flow cell with no protein to subtract bulk refractive index changes.
-
Data Collection: Monitor the change in resonance units (RU) in real-time to generate sensorgrams for association and dissociation phases.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte without denaturing the immobilized protein.
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). [8] b) GST Pull-Down Assay Protocol
-
Protein Expression: Express and purify a GST-tagged fusion of a putative this compound-interacting protein (e.g., GST-LEF1). [8]2. Bead Incubation: Incubate the purified GST-LEF1 with glutathione-sepharose beads.
-
Lysate Preparation: Prepare a cell lysate containing the putative target protein (e.g., β-catenin).
-
Binding Reaction: Add the cell lysate to the beads, with and without pre-incubation of the lysate with this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the target protein (β-catenin). A reduced amount of pulled-down β-catenin in the this compound-treated sample indicates disruption of the interaction.
References
- 1. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Confirmation of high-throughput screening data and novel mechanistic insights into FXR-xenobiotic interactions by orthogonal assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-ligand Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 11. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Independent Verification of Norsanguinarine: A Comparative Analysis with Sanguinarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of norsanguinarine and its close structural analog, sanguinarine. While extensive research has elucidated the multifaceted pharmacological effects of sanguinarine, data on this compound remains limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.
I. Comparative Biological Activity
This compound and sanguinarine are benzophenanthridine alkaloids, a class of compounds known for their diverse biological activities. However, the extent of research on these two molecules differs significantly, with sanguinarine being the subject of numerous studies while this compound remains largely unexplored.
Anticancer Activity
Sanguinarine has demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. In contrast, the only available study on this compound suggests significantly lower anticancer activity.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A549 (NSCLC) | MTT Assay | >30 | The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents. |
| H1975 (NSCLC) | MTT Assay | >30 | The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents. | |
| Sanguinarine | A549 (NSCLC) | MTT Assay | 0.96 | The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents. |
| H1975 (NSCLC) | MTT Assay | 0.79 | The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents. | |
| HL-60 (Leukemia) | MTT Assay (4h) | 0.9 | Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells.[1] | |
| PC-3 (Prostate) | CCK-8 Assay | 0.40 - 21.54 | A Comparative Study on the DNA Interactions and Biological Activities of Benzophenanthridine and Protoberberine Alkaloids.[2] | |
| LoVo (Colon) | CCK-8 Assay | 0.40 - 21.54 | A Comparative Study on the DNA Interactions and Biological Activities of Benzophenanthridine and Protoberberine Alkaloids.[2] | |
| A2780T (Ovarian) | CCK-8 Assay | 0.40 - 21.54 | A Comparative Study on the DNA Interactions and Biological Activities of Benzophenanthridine and Protoberberine Alkaloids.[2] |
NSCLC: Non-Small Cell Lung Cancer
Antimicrobial and Anti-inflammatory Activity
Extensive research has established the potent antimicrobial and anti-inflammatory properties of sanguinarine. It exhibits broad-spectrum activity against bacteria and fungi and modulates key inflammatory pathways.
Sanguinarine Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC): 1 to 32 µg/mL for most plaque bacteria.[3]
Sanguinarine Anti-inflammatory Activity:
-
Inhibits the activation of mitogen-activated protein kinase (MAPK).
-
Suppresses lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/NF-κB signaling pathway.
This compound: To date, there is no publicly available data on the antimicrobial or anti-inflammatory activities of this compound. This represents a significant gap in the understanding of its pharmacological profile.
II. Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of research findings.
Synthesis of this compound
The following protocol is based on the synthesis of this compound (compound 8a) as described in "The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents."
Experimental Workflow for this compound Synthesis
Anticancer Activity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and is applicable for testing both this compound and sanguinarine.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or sanguinarine) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Signaling Pathways
Sanguinarine is known to modulate several key signaling pathways involved in cancer progression and inflammation. The mechanisms of action for this compound have not yet been elucidated.
Sanguinarine-Modulated Signaling Pathways in Cancer
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and safety of this compound have not been thoroughly investigated. Further research is required to fully understand its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sanguinarine Alkaloids Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory potential of Sanguinarine, a benzophenanthridine alkaloid, against a well-established enzyme inhibitor. Due to the limited availability of specific enzyme inhibition data for Norsanguinarine, this document focuses on its close structural analog, Sanguinarine, to provide valuable insights for researchers exploring the therapeutic potential of this class of compounds. The data presented here is intended to serve as a benchmark for future studies on this compound and related alkaloids.
Comparative Inhibitory Activity Against α-Amylase
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sanguinarine and the well-known anti-diabetic drug, Acarbose, against porcine pancreatic α-amylase. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Sanguinarine | Porcine Pancreatic α-Amylase | 119.4 | [1] |
| Acarbose | Porcine Pancreatic α-Amylase | ~81.0 | [2] |
Note: The IC50 value for Acarbose was converted from 52.2 µg/mL for comparative purposes.
Experimental Workflow for Benchmarking
The following diagram outlines a typical workflow for benchmarking a novel compound against a known enzyme inhibitor.
Signaling Pathway: α-Amylase and its Inhibition
The diagram below illustrates the role of α-amylase in carbohydrate digestion and how its inhibition can modulate this pathway.
Experimental Protocols
The following is a generalized protocol for determining the α-amylase inhibitory activity of a compound.
1. Materials and Reagents:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in a suitable buffer)
-
Phosphate buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compound (e.g., Sanguinarine)
-
Known inhibitor (e.g., Acarbose)
-
Spectrophotometer
2. Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of porcine pancreatic α-amylase in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the known inhibitor in the appropriate solvent.
3. Assay Procedure:
-
Add a defined volume of the enzyme solution to a series of test tubes.
-
To each tube, add a different concentration of the test compound or the known inhibitor. A control tube should contain the enzyme and the solvent used for the inhibitors.
-
Pre-incubate the enzyme-inhibitor mixtures at a specific temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the starch solution to each tube.
-
Incubate the reaction mixtures at the same temperature for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding the DNSA reagent.
-
Heat the tubes in a boiling water bath for a specific duration (e.g., 5-10 minutes) to allow for color development.
-
After cooling to room temperature, dilute the reaction mixtures with distilled water.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
4. Data Analysis:
-
The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This guide serves as a foundational resource for the comparative evaluation of Sanguinarine alkaloids as enzyme inhibitors. Further experimental validation is necessary to elucidate the specific inhibitory profile of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Norsanguinarine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling norsanguinarine, a benzophenanthridine alkaloid with potential cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on the handling of similar potent alkaloids and general hazardous waste management principles is essential. This guide provides a framework for the safe disposal of this compound, emphasizing adherence to institutional and local regulations.
Immediate Safety and Handling Considerations
Before commencing any procedure involving this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and to be fully aware of its potential hazards. As a standard practice for handling potent compounds, appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, should be worn at all times. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
This compound Waste Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes, but is not limited to:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and paper towels, in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The accumulation start date should also be clearly marked.
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Waste Management
To facilitate proper waste management and compliance, laboratories should maintain a log of the quantities of this compound being used and disposed of. The following table provides an example of how to categorize and quantify this compound waste.
| Waste Stream Category | Description | Typical Container Type |
| Solid this compound Waste | Pure compound, contaminated weighing boats, paper towels, and other solid lab materials. | Lined, sealed drum or pail |
| Liquid this compound Waste | Unused solutions, solvent rinses of contaminated glassware, and mother liquor from crystallizations. | Labeled, sealed solvent-safe carboy |
| Contaminated Sharps | Needles, syringes, and other sharps that have come into contact with this compound. | Puncture-resistant sharps container |
| Contaminated Glassware | Glass vials, flasks, and beakers that cannot be effectively decontaminated. | Puncture-resistant, sealed container |
| Contaminated PPE | Gloves, disposable lab coats, and other personal protective equipment. | Labeled, sealed bag within a drum |
Experimental Protocol for Decontamination of Labware
For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.
Materials:
-
Appropriate solvent (e.g., methanol, ethanol, or another solvent in which this compound is freely soluble).
-
Detergent solution.
-
Waste containers for liquid and solid hazardous waste.
-
Personal Protective Equipment (PPE).
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent to remove the bulk of the this compound residue. Collect all rinsate as hazardous liquid waste.
-
Soaking: Submerge the rinsed glassware in a bath of the same solvent and sonicate for at least 30 minutes. Dispose of the solvent as hazardous liquid waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely or dry in an oven.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling Norsanguinarine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Norsanguinarine, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must comply with EN166 standards. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin and Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Container Disposal: Dispose of used containers in accordance with local, state, and federal regulations. Do not reuse empty containers.
-
Chemical Disposal: Unused or waste this compound should be disposed of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
